Technical Documentation Center

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine
  • CAS: 23771-52-0

Core Science & Biosynthesis

Foundational

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine Authored by a Senior Application Scientist Introduction The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine

Authored by a Senior Application Scientist

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural resemblance to endogenous purines like adenine and guanine. This bioisosteric relationship allows molecules based on this scaffold to interact with a wide array of biological targets, often by mimicking the natural purine substrates of enzymes.[1] As a result, pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as potent inhibitors for various kinases, such as Src tyrosine kinase and cyclin-dependent kinases (CDKs), making them a privileged structure in the discovery of novel therapeutics, particularly in oncology.[2][3]

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP), also known as 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol, is a key derivative of this family. The presence of the 4-amino and 6-mercapto functional groups provides versatile handles for further chemical modification, enabling the creation of extensive compound libraries for drug screening.[4][5] Recent studies have highlighted the antiproliferative activity of thio-substituted AMPP derivatives, underscoring the compound's potential as a precursor for new anticancer agents.[6][7]

This guide provides a detailed examination of the primary synthetic pathways to AMPP, offering field-proven insights into the causality behind experimental choices, detailed protocols, and the necessary analytical characterization.

Physicochemical Properties of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine

A summary of the key physicochemical properties of the target compound is presented below for easy reference.

PropertyValueReference(s)
CAS Number 23771-52-0[8]
Molecular Formula C₅H₅N₅S[8]
Molecular Weight 167.19 g/mol [8]
Appearance Light Yellow Powder-
Melting Point >300 °C[8]
IUPAC Name 4-amino-1,5-dihydropyrazolo[3,4-d]pyrimidine-6-thione-

Primary Synthesis Pathway: Cyclocondensation of a Pyrazole Precursor

The most direct and convergent approach to synthesizing 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is through the cyclocondensation of a functionalized pyrazole precursor with thiourea. This strategy builds the desired pyrimidine ring onto an existing pyrazole core in a single, efficient step.

Causality and Strategic Choice

This pathway is favored for its atom economy and efficiency. It begins with 3-Amino-4-cyanopyrazole, a commercially available starting material that already contains the C4-amino precursor (the pyrazole's amino group) and the necessary nitrile group for ring closure.[9] Thiourea serves as a versatile C-N-S building block, providing the N1, C6, and S atoms required to complete the 6-mercaptopyrimidine ring. The reaction proceeds under basic conditions, which facilitate the nucleophilic attack and subsequent cyclization.

Reaction Pathway Diagram

G cluster_main Primary Synthesis Pathway A 3-Amino-4-cyanopyrazole C 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine A->C  Sodium Ethoxide (NaOEt) Ethanol (EtOH) Reflux B Thiourea B->C

Caption: Direct synthesis of AMPP via cyclocondensation.

Detailed Experimental Protocol

Objective: To synthesize 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine via cyclocondensation.

Materials:

  • 3-Amino-4-cyanopyrazole (1.0 eq)[9]

  • Thiourea (1.2 eq)

  • Sodium metal (1.5 eq)

  • Absolute Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Preparation of Sodium Ethoxide Catalyst: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.5 eq) in small pieces to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 3-Amino-4-cyanopyrazole (1.0 eq) and thiourea (1.2 eq).

  • Cyclocondensation: Heat the resulting suspension to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/methanol (e.g., 9:1 v/v). The reaction is typically complete within 8-12 hours.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Precipitation: Slowly add deionized water to the concentrated mixture, followed by neutralization with glacial acetic acid until the pH is approximately 6-7. The target compound will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water and then cold ethanol to remove unreacted starting materials and salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Alternative Synthesis Pathway: Functional Group Interconversion

An alternative, albeit more complex, route involves the chemical modification of a readily available pyrazolo[3,4-d]pyrimidine, such as Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine).[10] This pathway is less direct but demonstrates the principles of functional group interconversion on the heterocyclic core. It requires multiple steps, including chlorination, amination, and thiolation, each presenting potential challenges in terms of selectivity and reaction conditions.

Causality and Strategic Choice

This multi-step approach is instructive for understanding the reactivity of the pyrazolo[3,4-d]pyrimidine nucleus. The key is to convert the 4-hydroxy group into a better leaving group (chloride), which can then be displaced by an amine. A subsequent functionalization at the 6-position is then required. A common strategy involves converting the 6-hydroxy group of Oxipurinol (the oxidized metabolite of Allopurinol) into a thiol.[11] A more direct lab synthesis might involve chlorination followed by thiolation.

Reaction Workflow Diagram

G cluster_alt Alternative Synthesis Workflow A Allopurinol (4-Hydroxypyrazolo[3,4-d]pyrimidine) B 4,6-Dichloropyrazolo[3,4-d]pyrimidine A->B  POCl₃ Reflux C 4-Amino-6-chloropyrazolo[3,4-d]pyrimidine B->C  NH₃ / Dioxane Heat D 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine C->D  NaSH or Thiourea DMF

Caption: Multi-step synthesis of AMPP from Allopurinol.

Step-by-Step Methodologies

Step 1: Dichlorination of Allopurinol

  • Protocol: Allopurinol is heated under reflux in excess phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), to yield 4,6-dichloropyrazolo[3,4-d]pyrimidine.[12] The reaction is sensitive to moisture and must be performed under anhydrous conditions. After the reaction, excess POCl₃ is carefully quenched with ice water, and the product is extracted.

Step 2: Regioselective Amination

  • Protocol: The dichlorinated intermediate is dissolved in a solvent like dioxane, and the solution is saturated with ammonia gas in a sealed pressure vessel. Heating the mixture leads to the selective displacement of the more reactive 4-chloro group to yield 4-amino-6-chloropyrazolo[3,4-d]pyrimidine. Controlling the temperature and reaction time is critical to prevent substitution at the 6-position.

Step 3: Thiolation

  • Protocol: The 4-amino-6-chloro intermediate is reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea, in a polar aprotic solvent like dimethylformamide (DMF). Heating the mixture displaces the remaining chloro group, and subsequent acidic work-up yields the final 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine.

Purification and Characterization

Purification: Due to its high melting point and poor solubility in common organic solvents, the final product is typically purified by recrystallization from a high-boiling polar solvent like DMF or by washing the crude precipitate extensively with hot water and ethanol.

Analytical Characterization:

  • ¹H-NMR: In a solvent like DMSO-d₆, one would expect to see characteristic signals for the pyrazole C-H proton (typically >8.0 ppm), exchangeable N-H protons from the pyrazole and amino groups, and a broad signal for the thiol/thione proton.

  • ¹³C-NMR: Key signals would include the carbon of the C=S group (thione tautomer), which would appear significantly downfield (~170-180 ppm), and the carbons of the fused heterocyclic rings.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z ≈ 168.2.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations (~3100-3400 cm⁻¹), C=N stretching, and a C=S stretching band (~1100-1250 cm⁻¹).

Conclusion

The synthesis of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine can be achieved through multiple routes. The recommended and most efficient pathway involves the direct cyclocondensation of 3-Amino-4-cyanopyrazole with thiourea, which offers high convergence and atom economy. An alternative, multi-step pathway starting from Allopurinol provides a viable, though more laborious, option that is useful for generating diverse analogs through functional group interconversion. The choice of pathway ultimately depends on the availability of starting materials, desired scale, and the overall objectives of the research program. Both routes yield a valuable scaffold for the development of novel kinase inhibitors and other therapeutic agents.

References

  • ResearchGate. (n.d.). Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. Available from: [Link]

  • PubMed. (2021). Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. Available from: [Link]

  • Taylor & Francis Online. (2021). Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. Available from: [Link]

  • Future Medicine. (2021). Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. Available from: [Link]

  • ResearchGate. (n.d.). Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents | Request PDF. Available from: [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

  • De Gruyter. (n.d.). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Available from: [Link]

  • PubMed. (n.d.). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Available from: [Link]

  • National Institutes of Health (NIH). (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Available from: [Link]

  • Chemsrc.com. (2023). 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine. Available from: [Link]

  • PubMed. (1969). The conversion of 4-hydroxypyrazolo[3,4-d]pyrimidine (allopurinol) into 4,6-dihroxypyrazolo[3,4-d]pyrimidine (Oxipurinol) in vivo in the absence of xanthine-oxen oxidoreductase. Available from: [Link]

  • PubChem. (n.d.). Allopurinol. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidin...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. This document synthesizes available data to offer field-proven insights and experimental considerations for professionals engaged in research and development.

Molecular Structure and Identification

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a purine analogue, a class of compounds widely investigated for their therapeutic potential. Its structure, comprising a pyrazole ring fused to a pyrimidine ring, is the foundation of its chemical behavior and biological activity.

Key Identifiers:

  • Molecular Formula: C₅H₅N₅S[1][2]

  • Molecular Weight: 167.19 g/mol [1]

  • CAS Number: 23771-52-0[1]

The presence of an amino group at the 4-position and a mercapto group at the 6-position are critical determinants of the molecule's reactivity, solubility, and potential for intermolecular interactions.

Physical and Chemical Properties

A summary of the known physical and chemical properties of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be considered with this in mind.

PropertyValueSource
Appearance Light yellow powder[1]
Melting Point >300 °C[2]
Solubility Soluble in DMSO[1]
pKa (Predicted) 5.19 ± 0.40[3]
Density (Predicted) 2.08 g/cm³[2]
Boiling Point (Predicted) 348.2 °C at 760 mmHg[2]
Flash Point (Predicted) 164.4 °C[2]

Solubility Profile: A Critical Consideration

The solubility of a compound is a pivotal factor in its suitability for pharmaceutical development. For 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine, the available data indicates:

  • Organic Solvents: The compound is readily soluble in dimethyl sulfoxide (DMSO).[1]

Experimental Protocol for Solubility Determination:

A recommended workflow for quantitatively determining the solubility of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine in various solvents would involve the following steps:

  • Solvent Selection: A panel of pharmaceutically relevant solvents should be chosen, including water, buffered solutions at various pH values (e.g., 4.5, 6.8, 7.4), ethanol, and propylene glycol.

  • Equilibrium Solubility Method: An excess of the solid compound is added to a known volume of each solvent. The resulting suspensions are agitated at a constant temperature (e.g., 25 °C and 37 °C) until equilibrium is reached (typically 24-48 hours).

  • Sample Preparation: The saturated solutions are filtered to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Equilibrium Solubility Determination.

Acidity and pKa

The acid dissociation constant (pKa) is a fundamental parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets.

While a predicted pKa of 5.19 ± 0.40 is available, experimental determination is crucial for accurate characterization.[3] The presence of both an acidic thiol group and a basic amino group, as well as the nitrogen atoms within the heterocyclic rings, suggests that the molecule may have multiple pKa values.

Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry:

  • Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 10) are prepared.

  • Sample Preparation: A stock solution of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is prepared in a suitable solvent (e.g., DMSO), and then diluted in each buffer solution to a constant final concentration.

  • UV-Vis Spectral Acquisition: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at specific wavelengths that show significant changes with pH is plotted against the pH. The resulting titration curve is then analyzed to determine the pKa value(s).

Tautomerism: The Thione-Thiol Equilibrium

A critical aspect of the chemistry of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is the potential for thione-thiol tautomerism. The mercapto group can exist in either the thiol (-SH) form or the thione (=S) form.

G cluster_0 Thiol Form cluster_1 Thione Form a b a->b Tautomerization b->a

Caption: Thione-Thiol Tautomeric Equilibrium.

The position of this equilibrium can be influenced by several factors, including:

  • Physical State: The predominant tautomer in the solid state may differ from that in solution.

  • Solvent Polarity: Polar solvents often favor the thione form, while nonpolar solvents may favor the thiol form.[4]

  • pH: The ionization state of the molecule can influence the tautomeric preference.

Understanding the predominant tautomeric form is essential, as it can significantly impact the molecule's hydrogen bonding capacity, crystal packing, and interaction with biological macromolecules. Spectroscopic techniques such as NMR and UV-Vis can be employed to study this equilibrium.

Spectroscopic Characterization

While detailed, experimentally derived spectra for 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine are not widely published, a foundational understanding can be gleaned from available information and studies on analogous compounds.

a) Infrared (IR) and Raman Spectroscopy:

A study on the closely related 4-aminopyrazolo[3,4-d]pyrimidine provides insights into the expected vibrational modes.[5] Key expected IR absorption bands for 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine would include:

  • N-H stretching: From the amino group and the pyrazole ring NH.

  • C=N and C=C stretching: From the pyrazolopyrimidine ring system.

  • C-S stretching: Associated with the mercapto/thione group.

  • N-H bending: From the amino group.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. For 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine, the following signals would be anticipated in the ¹H NMR spectrum:

  • A signal for the pyrazole C-H proton.

  • Broad signals for the NH₂ and NH protons, which may be exchangeable with D₂O.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the fused ring system.

c) UV-Vis Spectroscopy:

The UV-Vis spectrum is expected to show absorption bands corresponding to the π → π* transitions of the aromatic pyrazolopyrimidine system. The position and intensity of these bands can be sensitive to pH and solvent, reflecting changes in the ionization state and tautomeric form of the molecule.

d) Mass Spectrometry:

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern can provide valuable information for structural confirmation. The molecular ion peak [M]+ would be expected at m/z 167.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is not extensively detailed in readily available literature, general synthetic strategies for pyrazolo[3,4-d]pyrimidines often involve the cyclization of substituted pyrazole precursors.

A plausible synthetic approach, based on the synthesis of related compounds, is outlined below:

G A Substituted Pyrazole Precursor C 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine A->C B Cyclization Reagent B->C

Caption: Generalized Synthetic Pathway.

Purification: Purification of the final product would likely involve recrystallization from a suitable solvent or column chromatography. The purity of the compound should be assessed by techniques such as HPLC, melting point analysis, and spectroscopic methods.

Stability

There is currently a lack of published stability data for 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. A thorough investigation of its stability under various conditions is a prerequisite for its development as a therapeutic agent.

Recommended Stability Studies:

  • pH Stability: The compound should be incubated in buffered solutions at a range of pH values to assess its hydrolytic stability.

  • Thermal Stability: The solid compound and solutions should be subjected to elevated temperatures to determine its thermal degradation profile.

  • Photostability: The compound should be exposed to light to assess its sensitivity to photodegradation.

Conclusion and Future Directions

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a molecule with significant potential, warranting further in-depth characterization. While foundational physicochemical data is available, there is a clear need for more extensive experimental investigation. Future research should prioritize the quantitative determination of solubility in various media, the experimental measurement of pKa values, detailed spectroscopic analysis to confirm its structure and tautomeric forms, and comprehensive stability testing. Such data will be invaluable for advancing the understanding and potential applications of this promising compound in the field of drug discovery and development.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. Available at: [Link]

  • The simulated UV/Vis absorption spectra for the thiol, thione and... ResearchGate. Available at: [Link]

  • 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine_Shanghai Huicheng Biological Technology Co., Ltd. Available at: [Link]

  • Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. PubMed. Available at: [Link]

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Available at: [Link]

  • Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. ResearchGate. Available at: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. Available at: [Link]

  • Synthesis of pyrazolo[4ʹ,3ʹ:5,6]pyrano[2,3-d]pyrimidine derivatives and their antimicrobial, antimalarial and antituberculosis. ResearchGate. Available at: [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. ResearchGate. Available at: [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. National Institutes of Health. Available at: [Link]

  • 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. ResearchGate. Available at: [Link]

  • The thione-thiol tautomerism in simple thioamides. SciSpace by Typeset. Available at: [Link]

  • 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine. Chemsrc. Available at: [Link]

  • Soluble Ethylmercapto Substituted Polythiophenes. Defense Technical Information Center. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Tautomers of 4-aminopyrazolo[3,4-d]pyrimidine. ResearchGate. Available at: [Link]

  • Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. PubMed. Available at: [Link]

  • 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. PubChem. Available at: [Link]

  • New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. PubMed. Available at: [Link]

  • Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. PubMed. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. Available at: [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. National Institutes of Health. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. Available at: [Link]

  • Supporting information Green synthesis and characterisation of novel[1][5][6]thiadiazolo/benzo[4][5]thiazolo[3,2- a]pyrimidines vi. The Royal Society of Chemistry. Available at: [Link]

  • Amino imino tautomeric equilibrium for the syn rotamers of N... ResearchGate. Available at: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

  • Role of tautomerism in RNA biochemistry. National Institutes of Health. Available at: [Link]

  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism. The Royal Society of Chemistry. Available at: [Link]

  • Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. The Royal Society of Chemistry. Available at: [Link]

  • Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents. PubMed. Available at: [Link]

  • Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. National Institutes of Health. Available at: [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • 4-AMINO-6-MERCAPTOPYRAZOLO[3,4-D]PYRIMIDINE. ChemUniverse. Available at: [Link]

  • [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. Protein NMR. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine, a potent pyrazolopyrimidine derivative, functions primarily as a competitive inhibitor of xanthine oxi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine, a potent pyrazolopyrimidine derivative, functions primarily as a competitive inhibitor of xanthine oxidase. Its structural analogy to endogenous purines allows it to effectively block the catalytic site of this key enzyme, thereby preventing the oxidation of hypoxanthine and xanthine into uric acid. This guide provides a detailed examination of its molecular mechanism, kinetic profile, downstream pharmacological effects, and the established experimental protocols for its characterization. By elucidating its interaction with xanthine oxidase, we aim to provide a comprehensive resource for researchers engaged in the study of purine metabolism and the development of novel therapeutics for hyperuricemia-related disorders.

Introduction: The Significance of Xanthine Oxidase Inhibition

Purine metabolism is a fundamental biological process responsible for the synthesis and degradation of nucleotides, which are essential for cellular energy, signaling, and the formation of nucleic acids like DNA and RNA.[1] The catabolism of purines culminates in the production of uric acid, a reaction catalyzed by the enzyme xanthine oxidase (XO), also known as xanthine oxidoreductase (XOR).[2][3][4] Xanthine oxidase is a flavoprotein that facilitates the hydroxylation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[3][4]

While uric acid has antioxidant properties, its overproduction or insufficient excretion leads to hyperuricemia.[1][4] This condition is a primary etiological factor in gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[5][6] Consequently, inhibiting xanthine oxidase is a cornerstone therapeutic strategy for managing gout and other conditions associated with high uric acid levels.[6][7][8]

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP), also known as Thiopurinol, is a structural analog of allopurinol and a member of the pyrazolopyrimidine class of compounds.[9][10] Its close resemblance to the natural purine substrates of xanthine oxidase makes it a highly effective inhibitor of the enzyme.[10] This guide delves into the precise mechanism through which this compound exerts its inhibitory effects.

Core Mechanism of Action: Competitive Inhibition of Xanthine Oxidase

The primary mechanism of action for 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is its role as a competitive inhibitor of xanthine oxidase.[9] This mode of inhibition is a direct consequence of its molecular structure.

Structural Mimicry: The pyrazolo[3,4-d]pyrimidine core of the molecule is a bioisostere of the purine ring system found in xanthine and hypoxanthine.[10][11] This structural similarity allows the inhibitor to bind to the molybdenum-containing active site of the xanthine oxidase enzyme, effectively competing with the natural substrates.[6][9]

Kinetic Profile: Studies have demonstrated that 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine exhibits a potent, competitive type of inhibition against xanthine oxidase.[9] In a competitive inhibition model, the inhibitor binds reversibly to the enzyme's active site. This increases the apparent Michaelis constant (Km) for the substrate (xanthine) without affecting the maximum reaction velocity (Vmax).[12] The potency of this inhibition is quantifiable by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorIC50 Value (µM)Inhibition Type
4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine 0.600 ± 0.009 Competitive
Allopurinol (Reference)0.776 ± 0.012Competitive
4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine1.326 ± 0.013Competitive
4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidine1.564 ± 0.065Competitive
Table 1: Comparative inhibitory activity of pyrazolopyrimidine derivatives against xanthine oxidase. Data sourced from Tamta et al. (2005).[9]

As shown in Table 1, 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a highly potent inhibitor, with an IC50 value even lower than that of the widely used drug, allopurinol.[9]

Downstream Pharmacological Effects

By effectively inhibiting xanthine oxidase, 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine triggers a cascade of downstream effects centered on the modulation of purine metabolism.

  • Reduction of Uric Acid Synthesis: The most direct consequence is a significant decrease in the production of uric acid.[8] By blocking the final two steps of purine catabolism, the accumulation of the less soluble uric acid is prevented.[3][8]

  • Accumulation of Precursors: Inhibition of xanthine oxidase leads to an accumulation of its substrates, hypoxanthine and xanthine.[13] These purines are more soluble than uric acid and are more readily excreted by the kidneys.[13]

  • Feedback Inhibition of Purine Synthesis: The increased levels of hypoxanthine and xanthine can be salvaged back into the purine nucleotide pool. This process can lead to feedback inhibition of de novo purine synthesis, further reducing the overall flux through the purine degradation pathway.

The overall effect is a lowering of serum and urinary uric acid levels, which is the therapeutic goal in the management of hyperuricemia and gout.[7]

Purine_Metabolism_Inhibition cluster_pathway Purine Catabolism Pathway cluster_inhibitor Inhibitor Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase AMPP 4-Amino-6-mercaptopyrazolo [3,4-d]pyrimidine AMPP->Xanthine Competitively Inhibits (Blocks Conversion) AMPP->UricAcid Competitively Inhibits (Blocks Conversion)

Caption: Mechanism of Xanthine Oxidase Inhibition.

Experimental Characterization: Protocols and Methodologies

Validating the mechanism of action of an enzyme inhibitor requires robust and reproducible experimental protocols. The following section details a standard methodology for characterizing the inhibition of xanthine oxidase.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This assay is the gold standard for determining the inhibitory potential of compounds against xanthine oxidase. It relies on the principle that uric acid, the product of the enzymatic reaction, has a strong absorbance at approximately 290-295 nm, whereas the substrate, xanthine, does not.[14]

Rationale: By monitoring the increase in absorbance at this wavelength over time, one can quantify the rate of uric acid formation. The presence of an inhibitor will slow this rate, and the degree of inhibition can be calculated. This method is favored for its simplicity, reliability, and suitability for high-throughput screening.

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)[14]

  • Xanthine (substrate)[14]

  • 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (test compound)

  • Allopurinol (positive control inhibitor)[14]

  • Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5)[14]

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds[14]

  • 96-well UV-transparent microplates[14]

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~295 nm[14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.[14]

    • Prepare a stock solution of xanthine in the phosphate buffer. A stock in 0.1 M NaOH may be needed for initial dissolution before dilution in buffer.

    • Prepare a stock solution of xanthine oxidase in ice-cold phosphate buffer (e.g., 0.1 units/mL). The final concentration in the assay must be optimized.[14]

    • Prepare stock solutions of the test compound and allopurinol in DMSO. Then, create serial dilutions in phosphate buffer to achieve the desired final assay concentrations.

  • Assay Setup (96-well plate format):

    • Blank Wells (No Enzyme): Add buffer and the test compound solution (or vehicle). This corrects for any absorbance from the compound itself.[14]

    • Control Wells (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO in buffer). This represents 100% enzyme activity.[14]

    • Test Wells: Add buffer, xanthine oxidase solution, and the test compound at various concentrations.[14]

    • Positive Control Wells: Add buffer, xanthine oxidase solution, and allopurinol at various concentrations.[14]

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a microplate reader.[14]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Ratesample / Ratecontrol)] x 100[14]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • To determine the mode of inhibition (e.g., competitive), the assay is repeated with varying concentrations of both the substrate (xanthine) and the inhibitor. The data are then plotted on a Lineweaver-Burk (double reciprocal) plot.[9] An intersection on the Y-axis is characteristic of competitive inhibition.[9]

XO_Assay_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Plate Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Reagents Prepare Buffer, Enzyme, Substrate, & Inhibitor Solutions Add_Enzyme Pipette Enzyme, Buffer, and Inhibitor/Vehicle into 96-well plate Prep_Reagents->Add_Enzyme Pre_Incubate Pre-incubate plate (e.g., 15 min at 25°C) Add_Enzyme->Pre_Incubate Add_Substrate Initiate reaction by adding Xanthine substrate Pre_Incubate->Add_Substrate Measure_Abs Measure Absorbance at 295 nm kinetically Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rate (ΔAbs/min) Measure_Abs->Calc_Rate Calc_Inhibition % Inhibition Calculation Calc_Rate->Calc_Inhibition Determine_IC50 Determine IC50 Value Calc_Inhibition->Determine_IC50 Lineweaver_Burk Lineweaver-Burk Plot (Mode of Inhibition) Determine_IC50->Lineweaver_Burk

Caption: Experimental Workflow for Xanthine Oxidase Inhibition Assay.

Conclusion

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a potent, competitive inhibitor of xanthine oxidase, acting by blocking the enzyme's active site and preventing the synthesis of uric acid. Its mechanism is well-characterized and demonstrates superior or comparable potency to established inhibitors like allopurinol. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate this compound and other novel xanthine oxidase inhibitors. A thorough understanding of this mechanism is critical for the rational design and development of next-generation therapeutics for gout, hyperuricemia, and other diseases linked to oxidative stress and purine metabolism.

References

  • Biochemistry Den. (n.d.). Purine Catabolism and its Uric Acid formation. Retrieved from [Link]

  • Slideshare. (n.d.). Purine degradation. Retrieved from [Link]

  • Wikipedia. (2024). Purine metabolism. Retrieved from [Link]

  • Mollace, V., et al. (2016). Regulation of uric acid metabolism and excretion. International Journal of Cardiology. Retrieved from [Link]

  • Niebch, G., & Schneider, F. (1973). [Kinetics of the inhibition of xanthine oxidase (EC 1.2.3.2) by 6-(imidazole-2-thio)purine]. Arzneimittelforschung. Retrieved from [Link]

  • Tamta, H., Kalra, S., & Mukhopadhyay, A. K. (2005). Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. V. I. Lenin Georgian Technical University. Retrieved from [Link]

  • Wikipedia. (2024). Uric acid. Retrieved from [Link]

  • Sawafta, A., et al. (2022). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Scientific Reports. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). Retrieved from [Link]

  • de Boer, M., et al. (2016). effect of allopurinol and low-dose thiopurine combination therapy on the activity of three pivotal thiopurine metabolizing enzymes: Results from a prospective pharmacological study. Journal of Crohn's and Colitis. Retrieved from [Link]

  • Shukla, S., et al. (2016). The Antioxidant and Xanthine Oxidase Inhibitory Activity of Plumeria rubra Flowers. Molecules. Retrieved from [Link]

  • Gomaa, H. A. M., et al. (2020). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports. Retrieved from [Link]

  • Battelli, M. G., et al. (2022). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. International Journal of Molecular Sciences. Retrieved from [Link]

  • Spector, T., et al. (1991). Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine. Biochemical Pharmacology. Retrieved from [Link]

  • E-Fact Scripts. (2015). The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat. Retrieved from [Link]

  • Chemsrc. (2023). 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Al-Abri, Z., & El-Sabban, F. (2022). Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Synapse. (2025). What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)?. Retrieved from [Link]

  • Deweina. (n.d.). 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • van de Meeberg, E. K., et al. (2020). Influence of allopurinol on thiopurine associated toxicity: A retrospective population-based cohort study. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • ResearchGate. (2025). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Allopurinol?. Retrieved from [Link]

  • Jakab, G., et al. (2021). Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates. Molecules. Retrieved from [Link]

  • Fuerst, R., Somers, C. E., & Hsu, T. C. (1958). STUDIES ON 4-AMINOPYRAZOLO(3,4-d)PYRIMIDINE: GROWTH INHIBITION AND RELIEF IN NEUROSPORA CRASSA. Journal of Bacteriology. Retrieved from [Link]

  • Fang, J., et al. (2010). 4-Amino-6-hydroxypyrazolo [3,4-d]pyrimidine (AHPP) conjugated PEG micelles: water soluble polymeric xanthine oxidase inhibitor. Journal of Drug Targeting. Retrieved from [Link]

  • de Souza, A. C. S., et al. (2019). Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. Food Chemistry. Retrieved from [Link]

Sources

Exploratory

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[3,4-d]pyrimidine nucleus, a purine isostere, represents a cornerstone in contemporary medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine nucleus, a purine isostere, represents a cornerstone in contemporary medicinal chemistry. Its inherent ability to interact with the hinge region of kinase active sites has propelled the development of a multitude of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the biological landscape of pyrazolo[3,4-d]pyrimidine derivatives, with a primary focus on their anticancer properties. We delve into the intricate mechanisms of action, explore key structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising therapeutic agents. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics targeting critical cellular pathways.

Introduction: The Versatility of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is a bicyclic heterocyclic system that is isosteric to adenine, a fundamental component of adenosine triphosphate (ATP).[1][2] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[1] The versatility of this scaffold lies in its amenability to chemical modification at various positions, enabling the fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Consequently, pyrazolo[3,4-d]pyrimidine derivatives have emerged as a privileged scaffold in the design of inhibitors targeting a wide array of protein kinases implicated in human diseases, most notably cancer.[3][4] Beyond oncology, these derivatives have also demonstrated potential as anti-inflammatory, antiviral, and antimicrobial agents.[5]

Anticancer Activity: Targeting the Kinome

The dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as potent kinase inhibitors, demonstrating efficacy against various cancer types.

Inhibition of Receptor Tyrosine Kinases (RTKs)

RTKs are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis. Their aberrant activation is a common driver of tumorigenesis.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, play a pivotal role in this process.[6] Pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as potent VEGFR-2 inhibitors, thereby disrupting tumor angiogenesis.[7][8][9]

A notable example is the compound 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, which acts as a multikinase inhibitor with potent activity against both FLT3 and VEGFR2.[8][9] Structure-activity relationship (SAR) studies have revealed that replacing the nitrogen linker at the 4-position of the pyrazolo[3,4-d]pyrimidine core with an oxygen atom can enhance anti-angiogenic activity.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.

The EGFR signaling pathway is frequently overactive in various cancers, including non-small cell lung cancer and colorectal cancer, promoting tumor growth and survival.[1][5][10][11] Pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent EGFR tyrosine kinase inhibitors (TKIs).[12][13][14] These compounds typically feature a 1H-pyrazolo[3,4-d]pyrimidine core that occupies the adenine binding region of the ATP pocket, a phenyl ring to interact with the hydrophobic region, and a linker to form essential binding interactions.[12] Some derivatives have shown activity against both wild-type and mutant forms of EGFR, such as the T790M resistance mutation.[13]

Signaling Pathway: EGFR-Mediated Cell Proliferation

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 pY PI3K PI3K EGFR->PI3K pY SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Key downstream signaling pathways of EGFR activation in cancer.

Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[15] Constitutively active FLT3 mutants drive the proliferation and survival of leukemic cells.[15][16] Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of both wild-type and mutated FLT3, showing promise for the treatment of AML.[3][7][17] For instance, a series of derivatives were synthesized and evaluated for their activity against FLT3-driven human AML cells, leading to the discovery of compounds with high potency.[7]

Signaling Pathway: FLT3 in Acute Myeloid Leukemia

FLT3_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 Constitutive Activation PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Gene Expression (Leukemic Cell Proliferation & Survival) STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Constitutively active FLT3 signaling in AML.

Inhibition of Non-Receptor Tyrosine Kinases

Src and Abl are non-receptor tyrosine kinases that play roles in cell proliferation, survival, and migration. The fusion protein Bcr-Abl is the causative agent of chronic myeloid leukemia (CML). Pyrazolo[3,4-d]pyrimidines have been developed as dual Src/Abl inhibitors with nanomolar activity, inducing apoptosis in various tumor cell lines.[15] To address the poor aqueous solubility of some of these potent inhibitors, a prodrug strategy has been successfully employed.[15]

Inhibition of Other Kinases

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to the development of inhibitors for a range of other kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Targeting CDK2 with pyrazolo[3,4-d]pyrimidine derivatives has shown promise in cancer therapy.[16]

  • Protein Kinase D (PKD): Novel pan-PKD inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and evaluated for their antitumor activity.[10]

  • RET Kinase: Derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent and selective RET kinase inhibitors.[11]

Anti-inflammatory and Other Biological Activities

While the primary focus has been on their anticancer potential, pyrazolo[3,4-d]pyrimidine derivatives have also demonstrated other significant biological activities. Certain synthesized compounds have been evaluated for their anti-inflammatory, antipyretic, and nociceptive properties, showing promising results compared to standard drugs like ibuprofen and paracetamol.[5]

Structure-Activity Relationship (SAR) Summary

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key SAR insights include:

PositionSubstitutionEffect on ActivityTarget(s)
N1 Phenyl or substituted phenyl groupsOften crucial for potent kinase inhibition.EGFR, VEGFR, FLT3
C4 Amino, anilino, or ether linkagesSignificantly influences potency and selectivity. Replacement of -NH with -O can enhance anti-angiogenic activity.VEGFR, FLT3
C4-substituent Urea or substituted phenylurea moietiesCan provide additional interactions within the kinase active site.VEGFR, FLT3
C3 and C6 Alkyl or other small groupsCan modulate solubility and pharmacokinetic properties.Various Kinases

Experimental Protocols

General Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

A common synthetic route to the pyrazolo[3,4-d]pyrimidine core is outlined below.

Workflow: General Synthesis of Pyrazolo[3,4-d]pyrimidines

Synthesis_Workflow Start 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Step1 Reflux with Formamide or Formic Acid Start->Step1 Intermediate1 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Step2->Intermediate2 Step3 Nucleophilic Substitution (Amines, Phenols, etc.) Intermediate2->Step3 FinalProduct Substituted Pyrazolo[3,4-d]pyrimidine Derivatives Step3->FinalProduct

Caption: A generalized synthetic scheme for pyrazolo[3,4-d]pyrimidines.

Step-by-Step Protocol:

  • Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

    • A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and formamide is heated at reflux for several hours.[18]

    • Alternatively, the pyrazole precursor can be refluxed in formic acid.[19]

    • The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed, and dried.

  • Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine:

    • 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is treated with phosphorus oxychloride (POCl₃) and heated at reflux.[18]

    • After cooling, the reaction mixture is carefully poured onto crushed ice.

    • The precipitated product is filtered, washed with water, and dried.

  • Synthesis of 4-Substituted Pyrazolo[3,4-d]pyrimidine Derivatives:

    • The 4-chloro intermediate is reacted with a variety of nucleophiles (e.g., anilines, phenols, amines) in a suitable solvent (e.g., isopropanol, DMF) often in the presence of a base (e.g., triethylamine, potassium carbonate).[20][21]

    • The reaction mixture is heated at reflux for an appropriate time.

    • The final product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

In Vitro Biological Evaluation

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

This technique is used to determine the effect of a compound on the cell cycle distribution.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][17][22][23]

Various assay formats can be used to determine the inhibitory activity of the compounds against specific kinases (e.g., VEGFR-2, EGFR, FLT3). A common method is a luminescence-based assay that measures ATP consumption.

Protocol (Example: VEGFR-2 Kinase Assay):

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., poly(Glu,Tyr)) and ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

In Vivo Antitumor Efficacy

Xenograft models in immunocompromised mice are commonly used to evaluate the in vivo anticancer activity of promising compounds.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject human cancer cells into the flank of nude mice.[24][25]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[26]

  • Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Conclusion and Future Perspectives

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents. Its proven success as a kinase inhibitor has established it as a cornerstone in oncology drug development. Future research in this area will likely focus on the development of more selective inhibitors to minimize off-target effects, the exploration of novel biological targets beyond the kinome, and the application of innovative drug delivery strategies to enhance the therapeutic index of these potent compounds. The continued investigation of pyrazolo[3,4-d]pyrimidine derivatives holds immense promise for the development of next-generation therapies for a wide range of human diseases.

References

  • Al-Ghorbani, M., et al. (2014). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Mediterranean Journal of Chemistry, 3(2), 634-645.
  • Yang, L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(25), 17074-17096. [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents.
  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Elkamhawy, A., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]

  • Wang, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2548. [Link]

  • Gouda, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][7][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14665-14679. [Link]

  • Yang, L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]

  • Yang, L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 549-553. [Link]

  • Yang, L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo.
  • Liu, J., et al. (2025). Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. Molecular Diversity. [Link]

  • Gallocchio, F., et al. (2023). Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action. Semantic Scholar. [Link]

  • Ben-M'barek, Y., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4984. [Link]

  • Zhang, X., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 20(4), 6345-6357. [Link]

  • El-Gamal, M. I., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(11), 2206-2222. [Link]

  • El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2539-2560. [Link]

  • El-Gamal, M. I., et al. (2023). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200301. [Link]

  • El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2539-2560. [Link]

  • Al-Osta, M. A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6610. [Link]

Sources

Foundational

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine: A Potent Purine Analog for Xanthine Oxidase Inhibition

An In-Depth Technical Guide Abstract The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of natural purines, represents a privileged structure in medicinal chemistry, enabling the mimicry and modulation of biological pat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of natural purines, represents a privileged structure in medicinal chemistry, enabling the mimicry and modulation of biological pathways involving purinergic signaling.[1] This guide provides a comprehensive technical overview of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP), a potent purine analog. We delve into its physicochemical properties, mechanism of action as a competitive inhibitor of xanthine oxidase, and its applications in drug discovery and biomedical research. This document serves as a resource for researchers, offering field-proven insights, detailed experimental protocols for its synthesis and biological evaluation, and a comparative analysis against the clinical benchmark, Allopurinol.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Foundation for Purine Mimicry

Purine analogs are a cornerstone of modern pharmacology, designed to interfere with the metabolic or signaling pathways of endogenous purines like adenine and guanine. The pyrazolo[3,4-d]pyrimidine nucleus is a particularly successful purine isostere where the carbon and nitrogen at positions 7 and 8 of the purine ring are swapped.[2] This structural alteration maintains key hydrogen bonding patterns necessary for target recognition while often conferring novel pharmacological properties, such as enhanced binding affinity or altered metabolic stability.

This scaffold's ability to mimic the adenine ring of ATP allows it to interact with the hinge regions of numerous kinase active sites, leading to its widespread investigation in oncology for targets like EGFR and VEGFR.[1] However, its structural similarity to hypoxanthine also positions it as a prime candidate for inhibiting enzymes involved in purine catabolism, most notably xanthine oxidase (XO).[3] 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP) emerges from this class as a highly potent inhibitor, demonstrating the scaffold's therapeutic versatility.

Physicochemical Profile of AMPP

A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental settings, from ensuring solubility in assay buffers to predicting its behavior in more complex biological systems.

PropertyValueSource
IUPAC Name 4-amino-1,5-dihydropyrazolo[3,4-d]pyrimidine-6-thione[4]
CAS Number 23771-52-0[4]
Molecular Formula C₅H₅N₅S[4]
Molecular Weight 167.19 g/mol [4]
Appearance Light yellow powder[3]
Melting Point >300 °C[5]
Solubility Soluble in DMSO[3]

Mechanism of Action: Competitive Inhibition of Xanthine Oxidase

The primary mechanism through which AMPP exerts its biological effect is the potent and competitive inhibition of xanthine oxidase (XO).

The Role of Xanthine Oxidase in Purine Catabolism

Xanthine oxidase is a critical enzyme in the purine degradation pathway. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently the oxidation of xanthine to uric acid.[6] While uric acid has antioxidant properties, its overproduction or insufficient excretion leads to hyperuricemia. This condition can cause the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition known as gout.[3] Therefore, inhibiting XO is a key therapeutic strategy for managing hyperuricemia and gout.[6]

AMPP as a Competitive Inhibitor

AMPP's structure, as a pyrazolopyrimidine, is analogous to the natural purine base hypoxanthine.[3] This structural mimicry allows it to bind to the active site of xanthine oxidase. This binding event is mutually exclusive with the binding of the natural substrates, hypoxanthine and xanthine.[7]

In a competitive inhibition model, the inhibitor (AMPP) and the substrate (hypoxanthine/xanthine) vie for the same active site.[8] The presence of the inhibitor increases the apparent Michaelis constant (Kₘ) of the enzyme for its substrate, meaning a higher substrate concentration is required to achieve half-maximal reaction velocity. However, the maximum velocity (Vₘₐₓ) remains unchanged, as the inhibition can be overcome by sufficiently high substrate concentrations.[7][8] Studies have shown that AMPP exhibits a competitive inhibition profile against xanthine oxidase.

The following diagram illustrates the purine catabolism pathway and the point of inhibition by AMPP and the benchmark drug Allopurinol.

Purine_Catabolism_Inhibition cluster_pathway Purine Catabolism Pathway cluster_inhibitors Inhibitors Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid (Leads to Gout) Xanthine->UricAcid Xanthine Oxidase AMPP AMPP XO_Node Xanthine Oxidase AMPP->XO_Node Competitive Inhibition Allopurinol Allopurinol Allopurinol->XO_Node Competitive Inhibition caption Mechanism of Xanthine Oxidase Inhibition

Caption: Competitive inhibition of Xanthine Oxidase by AMPP.

Applications in Research and Drug Development

Gout and Hyperuricemia Research

AMPP's potency as a xanthine oxidase inhibitor makes it a valuable research tool for studying hyperuricemia and gout. It serves as a more potent alternative to Allopurinol in preclinical models, allowing for the investigation of XO's role in various pathologies with greater efficacy.[9] Its distinct chemical structure, compared to Allopurinol, can also aid in probing the active site of XO and in studies of enzyme-inhibitor kinetics.

Scaffold for Novel Therapeutics

The pyrazolo[3,4-d]pyrimidine core is a versatile scaffold for developing inhibitors against a range of targets. AMPP itself can be used as a starting material for further chemical modification. The amino and mercapto groups provide reactive handles for synthetic chemists to build upon, creating libraries of novel compounds.[1][6] For instance, derivatives of the closely related 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol have been synthesized and evaluated for antiproliferative activity against cancer cell lines, demonstrating the potential to expand the therapeutic applications of this chemical class beyond XO inhibition.[10]

Experimental Corner: Protocols and Methodologies

The following protocols are provided as a guide for researchers. These represent robust, field-validated methodologies. It is crucial to adhere to all institutional and local safety regulations when performing chemical synthesis and biological assays.

Representative Synthesis of the AMPP Scaffold

While numerous routes to the pyrazolo[3,4-d]pyrimidine core exist[1][2], a common and effective strategy involves the construction of a substituted pyrazole ring followed by cyclization to form the fused pyrimidine ring. The following protocol is a representative synthesis adapted from established methodologies for analogous compounds.[6][11]

Synthesis_Workflow start Start: Commercially Available Materials step1 Step 1: Pyrazole Formation React ethoxymethylenemalononitrile with hydrazine hydrate. start->step1 step2 Step 2: Pyrimidine Ring Cyclization React 3-amino-4-cyanopyrazole with formamidine acetate in 2-methoxyethanol at 100°C. step1->step2 intermediate1 Intermediate: 4-Aminopyrazolo[3,4-d]pyrimidine step2->intermediate1 step3 Step 3: Chlorination React intermediate with POCl₃ to yield 4-amino-6-chloropyrazolo [3,4-d]pyrimidine. intermediate1->step3 intermediate2 Intermediate: 6-Chloro Derivative step3->intermediate2 step4 Step 4: Thiolation Displace chloro group with a sulfur nucleophile (e.g., NaSH) to form the target compound. intermediate2->step4 end Final Product: 4-Amino-6-mercaptopyrazolo [3,4-d]pyrimidine step4->end caption Proposed Synthesis Workflow for AMPP

Caption: Representative workflow for the synthesis of AMPP.

Step-by-Step Methodology:

  • Synthesis of 3-amino-4-cyanopyrazole: This key intermediate can be prepared by reacting triethyl orthoformate and malononitrile to form ethoxymethylenemalononitrile, which is then reacted in-situ with hydrazine hydrate to avoid handling the toxic intermediate.[11]

  • Cyclization to 4-aminopyrazolo[3,4-d]pyrimidine: The intermediate 3-amino-4-cyanopyrazole is reacted with a formamidine salt, such as formamidine acetate, in a suitable solvent like 2-methoxyethanol. The reaction is typically heated to around 85-125°C for several hours.[11] The product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.

  • Chlorination at the 6-position: To introduce the mercapto group, a reactive leaving group is first installed. The 4-aminopyrazolo[3,4-d]pyrimidine (or its corresponding pyrimidinone precursor) is treated with a chlorinating agent like phosphorus oxychloride (POCl₃), often under reflux, to yield the 6-chloro derivative.[6]

  • Nucleophilic Substitution to form the 6-mercapto group: The 6-chloro intermediate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), in a polar solvent like DMF or ethanol. The nucleophilic aromatic substitution displaces the chloride ion, yielding the final product, 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine.

Self-Validation Insight: Each step of the synthesis should be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion. The identity and purity of the intermediates and the final product must be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of AMPP against xanthine oxidase by measuring the rate of uric acid formation.[12][13]

Assay_Workflow prep Reagent Preparation - Phosphate Buffer (pH 7.5) - XO Enzyme Solution - Xanthine Substrate Solution - Test Compound (AMPP) Dilutions incubation Pre-incubation Mix Buffer, Enzyme, and AMPP in a 96-well plate. Incubate for 15 min at 25°C. prep->incubation reaction Initiate Reaction Add Xanthine substrate to all wells to start the reaction. incubation->reaction measurement Kinetic Measurement Immediately measure absorbance at 290-295 nm over 5-10 minutes at 37°C. reaction->measurement analysis Data Analysis - Calculate reaction rates (ΔOD/min). - Determine % Inhibition vs. control. - Plot dose-response curve. - Calculate IC₅₀ value. measurement->analysis result Result: IC₅₀ Value analysis->result caption Workflow for Xanthine Oxidase Inhibition Assay

Caption: Standard workflow for the XO inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50-70 mM potassium phosphate buffer and adjust the pH to 7.5.[9][12]

    • Xanthine Oxidase Solution: Prepare a solution of xanthine oxidase (from bovine milk or microbial sources) in ice-cold assay buffer to a final concentration of approximately 0.01-0.025 units/mL.[9][12] Prepare this solution fresh before each experiment.

    • Substrate Solution: Prepare a 150 µM solution of xanthine in the assay buffer.[12]

    • Test Compound (AMPP) and Control (Allopurinol): Prepare stock solutions in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations for dose-response analysis. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent effects.[13]

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 35 µL of Assay Buffer

      • 50 µL of the test compound dilution (or Allopurinol for positive control, or buffer with DMSO for negative/100% activity control)

      • 30 µL of the Xanthine Oxidase solution[12]

    • Mix gently and pre-incubate the plate at 25°C for 15 minutes.[12]

    • Initiate the reaction by adding 60 µL of the Xanthine substrate solution to all wells.[12]

  • Measurement:

    • Immediately place the plate in a spectrophotometer capable of kinetic measurements.

    • Measure the increase in absorbance at 293 nm (or 295 nm) at 37°C for 5-10 minutes, recording readings every 30-60 seconds.[12] The increase in absorbance corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (milli-OD/min).

    • Calculate the percentage of inhibition for each concentration of AMPP using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100[13]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

Trustworthiness and Causality: This protocol includes positive (Allopurinol) and negative (vehicle) controls to validate the assay's performance. The pre-incubation step is included to allow the inhibitor to bind to the enzyme before the substrate is introduced, which is a critical step for accurately assessing competitive inhibitors. By measuring the reaction kinetically, we obtain a rate (velocity) that is more robust than a single endpoint reading.

Data Compendium: Comparative Potency

Quantitative data clearly establishes AMPP as a superior inhibitor of xanthine oxidase compared to the widely used drug Allopurinol in in vitro assays.

CompoundTargetIC₅₀ (µM)Inhibition TypeSource
4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP) Xanthine Oxidase0.600 ± 0.009Competitive[9]
Allopurinol Xanthine Oxidase0.776 ± 0.012Competitive[9]

Conclusion and Future Perspectives

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a potent, competitive inhibitor of xanthine oxidase, outperforming the clinical standard Allopurinol in biochemical assays.[9] Its well-defined mechanism, rooted in its structural analogy to natural purines, makes it an exemplary tool for researchers studying purine metabolism and associated disorders like gout.

The true value of AMPP may lie not only in its direct inhibitory activity but also in its potential as a versatile chemical scaffold. Future research should focus on the derivatization of its amino and mercapto functionalities to explore new chemical space. Such efforts could lead to the discovery of next-generation XO inhibitors with improved pharmacokinetic profiles or novel agents targeting other purine-binding proteins, such as kinases or adenosine receptors, thereby expanding the therapeutic utility of the pyrazolo[3,4-d]pyrimidine core.

References

  • Abdelhamed, A. M., Hassan, R. A., Kadry, H. H., & Helwa, A. A. J. R. M. C. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: Design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(12), 2640-2657. ([Link])

  • U.S. Patent No. 4,267,324. (1981). Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine.
  • El-Sayed, N., El-Bendary, E., El-Ashry, E., & Abo-Salem, H. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][6][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15159-15177. ([Link])

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135408756, 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. ([Link])

  • Kaur, T., & Kumar, A. (2005). Biochemical characterization of some pyrazolopyrimidine-based inhibitors of xanthine oxidase. Biochemistry (Moscow), 70(10), 1127-1133. ([Link])

  • Martini, E., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Accounts of Chemical Research, 47(7), 2279-2290. ([Link])

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). ([Link])

  • Babu, S., Morrill, C., Almstead, N. G., & Moon, Y. C. (2013). Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 15(8), 1882-1885. ([Link])

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. ([Link])

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ([Link])

  • Babu, S., Morrill, C., Almstead, N. G., & Moon, Y. C. (2013). Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. PubMed. ([Link])

  • Lee, S. J., et al. (2021). Synthesis of the 4-aminopyrazolo[3,4-d]pyrimidine derivatives with a solvent-accessible moiety. ResearchGate. ([Link])

  • Alarcon-Enos, J., et al. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura, 8(1). ([Link])

  • Mohammad, M. K., et al. (2012). Xanthine oxidase inhibitory activity of the methanolic extracts of selected Jordanian medicinal plants. Pharmacognosy Magazine, 8(30), 124-128. ([Link])

  • Al-Ostath, A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7291. ([Link])

  • Čipailė, M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. ([Link])

  • El-Sayed, N., et al. (2023). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. International Journal of Molecular Sciences, 24(19), 15026. ([Link])

  • Rumagit, M. I., et al. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. Pharmacia, 69(4), 985-993. ([Link])

  • ResearchGate. (2023). Synthesis of novel 4-aminopyrazolo[3,4-d]pyrimidine amine derivative (11). ([Link])

  • Cosimelli, B., et al. (2008). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 51(20), 6596-6600. ([Link])

  • LibreTexts Chemistry. (2023). 5.4: Enzyme Inhibition. ([Link])

  • Georgieva, M., et al. (2021). Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. Future Medicinal Chemistry, 13(18), 1515-1530. ([Link])

  • Al-Amiery, A. A., et al. (2014). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][4][6][11]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. International Journal of Chemical Sciences, 12(3), 839-854. ([Link])

Sources

Exploratory

An In-Depth Technical Guide to the Structural Analysis of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP) is a pivotal heterocyclic scaffold in medici...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP) is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its structural integrity and isomeric purity are paramount to its biological activity and therapeutic efficacy. This guide provides a comprehensive, in-depth exploration of the essential analytical techniques for the definitive structural elucidation of 4-AMPP. We delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. Beyond mere procedural descriptions, this document illuminates the causal relationships behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific principles to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of Structural Fidelity in 4-AMPP

The pyrazolo[3,4-d]pyrimidine ring system is a bioisostere of purine, enabling it to interact with a wide array of biological targets, including kinases and phosphodiesterases. 4-AMPP, with its amino and mercapto functionalities, presents a rich chemical canvas for derivatization in the quest for novel therapeutics. However, the presence of multiple nitrogen atoms and the potential for tautomerism necessitate a rigorous and multi-faceted approach to its structural characterization. An unambiguous understanding of its atomic connectivity, stereochemistry, and potential isomeric forms is a non-negotiable prerequisite for meaningful structure-activity relationship (SAR) studies and the advancement of lead compounds.

This guide is structured to provide a logical workflow for the comprehensive structural analysis of 4-AMPP, from initial purity assessment to the definitive determination of its three-dimensional architecture.

Physicochemical Properties of 4-AMPP

A foundational understanding of the physicochemical properties of 4-AMPP is crucial for selecting appropriate analytical methodologies, particularly concerning solvent choice and sample preparation.

PropertyValueSource
Molecular Formula C₅H₅N₅S[1]
Molecular Weight 167.19 g/mol [1]
Appearance Light yellow powder
Melting Point >300 °C[2]
Solubility Soluble in DMSO
CAS Number 23771-52-0[1]

The Spectroscopic Toolkit for Structural Elucidation

A singular analytical technique is rarely sufficient for the complete structural characterization of a complex heterocyclic molecule like 4-AMPP. A synergistic application of multiple spectroscopic methods is essential for a self-validating and irrefutable structural assignment.

A logical workflow for the comprehensive structural analysis of 4-AMPP.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and relative proximity of magnetically active nuclei. For 4-AMPP, ¹H and ¹³C NMR are fundamental, with 2D techniques providing definitive assignments.

Causality Behind Experimental Choices:

  • Solvent Selection: Due to the poor solubility of 4-AMPP in common deuterated solvents like chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the molecule, and its residual proton and carbon signals are well-documented and do not typically interfere with the signals of interest.

  • Tautomerism Consideration: The pyrazolo[3,4-d]pyrimidine core, particularly with amino and mercapto substituents, can exist in different tautomeric forms. NMR is highly sensitive to these equilibria. The observed chemical shifts and the number of signals will reflect the predominant tautomer in solution. Low-temperature NMR studies can sometimes "freeze out" tautomeric exchange, allowing for the observation of individual tautomers.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-AMPP for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Gentle warming and sonication may be required to aid dissolution.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to unambiguously assign all proton and carbon signals.

Interpretation of Expected Spectra:

The exact chemical shifts of 4-AMPP can be influenced by concentration, temperature, and the specific tautomeric form present. However, based on the analysis of similar pyrazolo[3,4-d]pyrimidine derivatives and the use of computational prediction tools, the following are the expected regions for the key signals[3]:

  • ¹H NMR (DMSO-d₆):

    • Pyrazole C3-H: A singlet is expected in the aromatic region, likely downfield due to the electron-withdrawing nature of the fused pyrimidine ring.

    • NH₂ Protons: A broad singlet, exchangeable with D₂O, is anticipated. Its chemical shift can vary significantly depending on hydrogen bonding.

    • NH Protons (Pyrazole and Pyrimidine): One or more broad singlets, also exchangeable with D₂O, are expected for the ring NH protons.

    • SH Proton: If the thiol tautomer is present, a broad singlet, exchangeable with D₂O, would be observed.

  • ¹³C NMR (DMSO-d₆):

    • The five carbon atoms of the pyrazolo[3,4-d]pyrimidine core are expected to appear in the aromatic/heteroaromatic region of the spectrum.

    • The carbon bearing the mercapto group (C6) and the carbon bearing the amino group (C4) will be significantly influenced by these substituents.

    • Quaternary carbons will generally show weaker signals than protonated carbons.

Definitive assignment requires the use of 2D NMR. For example, in an HSQC spectrum, each protonated carbon will show a correlation to its directly attached proton. HMBC spectra will reveal correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like 4-AMPP. It typically produces a prominent protonated molecule [M+H]⁺, which directly provides the molecular weight.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion. The resulting fragment ions provide a "fingerprint" of the molecule's structure, allowing for the confirmation of its core and substituent groups.

Experimental Protocol: HRMS (ESI-QTOF)

  • Sample Preparation:

    • Prepare a dilute solution of 4-AMPP (approximately 10-100 µM) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight (QTOF) instrument).

    • Acquire the mass spectrum in positive ion mode.

    • Perform an MS/MS experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Interpretation of Expected Spectra:

  • Full Scan MS: The spectrum will be dominated by the protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight of 4-AMPP (167.19) plus the mass of a proton. The high-resolution measurement will confirm the elemental composition C₅H₅N₅S. The presence of a significant M+2 peak at approximately 4.4% relative abundance of the molecular ion is a characteristic indicator of the presence of a single sulfur atom.

  • MS/MS Fragmentation: The fragmentation of the pyrazolo[3,4-d]pyrimidine core is expected to proceed through characteristic pathways, including the loss of small neutral molecules. Potential fragmentation pathways for the [M+H]⁺ ion of 4-AMPP include:

    • Loss of NH₃ (ammonia) from the amino group.

    • Loss of HCN (hydrogen cyanide) from the pyrimidine or pyrazole ring.

    • Loss of H₂S (hydrogen sulfide) or SH radical from the mercapto group.

MS_Fragmentation_4AMPP M_H [M+H]⁺ m/z 168 Loss_NH3 Loss of NH₃ M_H->Loss_NH3 Loss_HCN Loss of HCN M_H->Loss_HCN Loss_SH Loss of •SH M_H->Loss_SH Fragment1 [M+H - NH₃]⁺ m/z 151 Loss_NH3->Fragment1 Fragment2 [M+H - HCN]⁺ m/z 141 Loss_HCN->Fragment2 Fragment3 [M+H - •SH]⁺ m/z 135 Loss_SH->Fragment3

Plausible fragmentation pathways for 4-AMPP in MS/MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices:

  • Sample Preparation: For a solid sample like 4-AMPP, the KBr (potassium bromide) pellet technique is commonly used. KBr is transparent to IR radiation in the typical analysis range and provides a solid matrix for the sample.

Experimental Protocol: FTIR (KBr Pellet)

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of 4-AMPP with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

Interpretation of Expected Spectrum:

The FTIR spectrum of 4-AMPP will exhibit characteristic absorption bands corresponding to its functional groups:

Wavenumber Range (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretchPrimary amine (NH₂)
3200-2800N-H stretchRing NH
~2550S-H stretchThiol (SH) (if present)
1650-1580N-H bendPrimary amine (NH₂)
1620-1550C=N and C=C stretchPyrazolo[3,4-d]pyrimidine ring
1250-1020C-N stretchAmino group and ring C-N
~1100C=S stretchThione (C=S) (if present)

The presence of a weak band around 2550 cm⁻¹ would suggest the existence of the thiol tautomer, while a stronger band around 1100 cm⁻¹ would indicate the predominance of the thione tautomer. The broadness of the N-H stretching bands is indicative of hydrogen bonding in the solid state.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and the absolute configuration, and can definitively resolve questions of tautomerism in the solid state.

Causality Behind Experimental Choices:

  • Crystal Growth: The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. For a sparingly soluble compound like 4-AMPP, slow evaporation or vapor diffusion from a suitable solvent (such as DMSO or DMF) are common techniques.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth:

    • Prepare a saturated or near-saturated solution of 4-AMPP in a suitable solvent (e.g., DMSO).

    • Employ slow evaporation by leaving the solution in a loosely capped vial in a vibration-free environment.

    • Alternatively, use vapor diffusion by placing the solution in a small open vial inside a larger sealed container with a more volatile anti-solvent.

  • Data Collection and Structure Refinement:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source.

    • Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).

    • Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.

Interpretation of the Crystal Structure:

The resulting crystal structure will provide an unambiguous depiction of the atomic arrangement of 4-AMPP in the solid state. This will definitively show which tautomeric form is present, reveal the planarity of the ring system, and detail the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Conclusion: A Multi-Pronged Approach to Structural Certainty

The structural analysis of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a critical undertaking for any research program that utilizes this important scaffold. A comprehensive and rigorous approach, integrating NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and, ideally, X-ray crystallography, is essential for achieving an unassailable structural assignment. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and following robust experimental protocols, researchers can ensure the integrity of their compounds and build a solid foundation for successful drug discovery and development.

References

  • Uchida, M., Higashino, T., & Hayashi, E. (1977). Studies on Pyrazolo[3,4-d]pyrimidine Derivatives. VII. Mass Spectra of Pyrazolo[3,4-d]pyrimidine 5-Oxides. Chemical and Pharmaceutical Bulletin, 25(6), 1347-1352. [Link]

  • Uchida, M., Higashino, T., & Hayashi, E. (1977). Mass Spectra of Pyrazolo[3,4-d]pyrimidine 5-Oxides. Journal of the Pharmaceutical Society of Japan, 97(7), 847-852. [Link]

  • University of Geneva. (n.d.). NMR sample preparation. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2019). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Molecules, 24(1), 136. [Link]

  • El-Sayed, W. A., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 13(5), 3236-3250. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University of California, Irvine. (n.d.). NMR Sample Preparation. [Link]

  • PubChem. (n.d.). 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Chemsrc. (2023). 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine. [Link]

  • ChemUniverse. (n.d.). 4-AMINO-6-MERCAPTOPYRAZOLO[3,4-D]PYRIMIDINE. [Link]

Sources

Foundational

The Rise of Pyrazolo[3,4-d]pyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Introduction: An Unexpected Isostere and the Dawn of a New Therapeutic Era The story of pyrazolo[3,4-d]pyrimidines is a testament to the power of rational drug design and the profound impact of isosteric replacement in m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: An Unexpected Isostere and the Dawn of a New Therapeutic Era

The story of pyrazolo[3,4-d]pyrimidines is a testament to the power of rational drug design and the profound impact of isosteric replacement in medicinal chemistry. At its heart, this heterocyclic system is a bioisostere of purine, the fundamental building block of nucleic acids.[1] This seemingly simple substitution of a carbon for a nitrogen atom in the five-membered ring unlocks a world of therapeutic potential, allowing pyrazolo[3,4-d]pyrimidine-based molecules to interact with a vast array of biological targets with remarkable specificity and potency. This guide will delve into the history of this remarkable scaffold, from its initial synthesis to its establishment as a cornerstone of modern drug discovery, providing in-depth technical details for the researchers, scientists, and drug development professionals who continue to unlock its potential.

The Genesis: Roland K. Robins and the First Synthesis

The journey of pyrazolo[3,4-d]pyrimidines as a therapeutically relevant scaffold began in the mid-20th century with the pioneering work of Roland K. Robins. In a landmark 1956 paper published in the Journal of the American Chemical Society, Robins detailed the first systematic synthesis of a series of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines. His work was driven by the quest for "potential purine antagonists," recognizing that subtle changes to the purine structure could lead to compounds that interfere with nucleic acid metabolism, a key target for anticancer and antimicrobial agents.

Robins' initial synthesis laid the groundwork for decades of research and established a versatile and efficient method for constructing the pyrazolo[3,4-d]pyrimidine core. The general approach, which remains a cornerstone of many modern synthetic routes, begins with the construction of a substituted 5-aminopyrazole-4-carboxamide or -carbonitrile, followed by cyclization to form the fused pyrimidine ring.

Experimental Protocol: The Seminal Robins Synthesis of 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine

The following protocol is adapted from the original 1956 publication by Roland K. Robins and represents a foundational method for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold.

Step 1: Synthesis of 3-Amino-4-carbethoxypyrazole

  • Reaction Setup: A solution of ethyl ethoxymethylenecyanoacetate (16.9 g, 0.1 mole) in 100 mL of ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Hydrazine: To the stirred solution, hydrazine hydrate (5.0 g, 0.1 mole) is added dropwise. The addition should be controlled to maintain a gentle reflux.

  • Reflux: After the addition is complete, the reaction mixture is heated at reflux for 2 hours.

  • Isolation: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield 3-amino-4-carbethoxypyrazole.

Step 2: Cyclization to 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine

  • Reaction Setup: 3-Amino-4-carbethoxypyrazole (1.55 g, 0.01 mole) is suspended in 10 mL of formamide in a round-bottom flask equipped with a reflux condenser.

  • Heating: The mixture is heated to 190-200°C for 1 hour.

  • Isolation: The reaction mixture is cooled to room temperature, and the resulting solid is triturated with water, collected by filtration, washed with water, and dried to afford 4,6-dihydroxypyrazolo[3,4-d]pyrimidine.

G cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Pyrimidine Ring Cyclization reagent1 Ethyl ethoxymethylenecyanoacetate intermediate1 3-Amino-4-carbethoxypyrazole reagent1->intermediate1 Ethanol, Reflux reagent2 Hydrazine Hydrate reagent2->intermediate1 intermediate1_ref 3-Amino-4-carbethoxypyrazole product 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine intermediate1_ref->product Heat (190-200°C) reagent3 Formamide reagent3->product

Caption: Foundational Robins' synthesis of a pyrazolo[3,4-d]pyrimidine.

A Landmark Discovery: Allopurinol and the Inhibition of Xanthine Oxidase

While Robins' initial work was focused on purine antagonism for cancer therapy, the most significant early application of the pyrazolo[3,4-d]pyrimidine scaffold came from a different therapeutic area entirely. In the 1960s, researchers Gertrude Elion and George Hitchings at the Wellcome Research Laboratories were pioneering a new approach to drug discovery they termed "rational drug design."[2] This strategy involved the deliberate targeting of specific enzymes with molecules designed to mimic their natural substrates.

Their research led them to investigate inhibitors of xanthine oxidase, the enzyme responsible for the final two steps in the metabolic breakdown of purines to uric acid. Excessive uric acid production is the underlying cause of gout, a painful inflammatory condition. Elion and Hitchings hypothesized that a purine analog could block this enzyme and reduce uric acid levels. Their search led them to a pyrazolo[3,4-d]pyrimidine synthesized by Robins: 4-hydroxypyrazolo[3,4-d]pyrimidine, which would come to be known as Allopurinol .

Allopurinol proved to be a highly effective inhibitor of xanthine oxidase, and its development revolutionized the treatment of gout.[2] It remains a first-line therapy for this condition to this day.

Mechanism of Action: Allopurinol

Allopurinol acts as a substrate and an inhibitor of xanthine oxidase. It is oxidized by the enzyme to its active metabolite, oxypurinol (also a pyrazolo[3,4-d]pyrimidine). Oxypurinol then binds tightly to the molybdenum-pterin center of the enzyme, inhibiting its activity and preventing the conversion of hypoxanthine to xanthine and then to uric acid. This leads to a decrease in the production of uric acid and an increase in the more soluble purine precursors, hypoxanthine and xanthine, which are readily excreted.

Purines Purines (from diet and cell turnover) Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XanthineOxidase1 Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid XanthineOxidase2 Xanthine Oxidase Allopurinol Allopurinol Allopurinol->XanthineOxidase1 Allopurinol->XanthineOxidase2 Oxypurinol Oxypurinol (Active Metabolite) Allopurinol->Oxypurinol Metabolized by Xanthine Oxidase Oxypurinol->XanthineOxidase1 Oxypurinol->XanthineOxidase2

Caption: Allopurinol's inhibition of the xanthine oxidase pathway.

Experimental Protocol: Synthesis of Allopurinol

The synthesis of Allopurinol follows a similar logic to Robins' original work, starting with the formation of a pyrazole intermediate followed by cyclization.

Step 1: Synthesis of 3-Amino-4-cyanopyrazole

  • Reaction Setup: In a suitable reaction vessel, ethyl ethoxymethylenecyanoacetate (16.9 g, 0.1 mole) is dissolved in ethanol (100 mL).

  • Hydrazine Addition: Hydrazine hydrate (5.0 g, 0.1 mole) is added dropwise to the stirred solution. An exothermic reaction will occur.

  • Reaction Completion: The mixture is stirred at room temperature for 1 hour, during which time a precipitate will form.

  • Isolation: The product, 3-amino-4-cyanopyrazole, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Hydrolysis to 3-Amino-4-pyrazolecarboxamide

  • Reaction Setup: 3-Amino-4-cyanopyrazole (10.8 g, 0.1 mole) is added portion-wise to concentrated sulfuric acid (50 mL) with cooling to maintain the temperature below 40°C.

  • Hydrolysis: The mixture is stirred at room temperature for 24 hours.

  • Workup: The reaction mixture is carefully poured onto crushed ice. The pH is adjusted to 7 with a concentrated ammonium hydroxide solution.

  • Isolation: The precipitated 3-amino-4-pyrazolecarboxamide is collected by filtration, washed with cold water, and dried.

Step 3: Cyclization to Allopurinol (4-Hydroxypyrazolo[3,4-d]pyrimidine)

  • Reaction Setup: 3-Amino-4-pyrazolecarboxamide (12.6 g, 0.1 mole) is heated in an excess of formamide (50 mL) at 150°C for 2 hours.

  • Isolation: The reaction mixture is cooled, and the precipitated Allopurinol is collected by filtration, washed with water, and then ethanol, and dried.

The Modern Era: A Privileged Scaffold for Kinase Inhibition

The initial successes of pyrazolo[3,4-d]pyrimidines as purine antagonists and enzyme inhibitors laid the foundation for their explosion in popularity in the late 20th and early 21st centuries, particularly in the field of oncology. The structural similarity to adenine, the "A" in ATP (adenosine triphosphate), makes the pyrazolo[3,4-d]pyrimidine scaffold an ideal starting point for the design of ATP-competitive kinase inhibitors.[1]

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has transformed cancer treatment, and pyrazolo[3,4-d]pyrimidines have emerged as a "privileged scaffold" in this area, meaning that this core structure is frequently found in potent and selective kinase inhibitors.

Early Structure-Activity Relationship (SAR) Studies

Early SAR studies focused on understanding how substitutions at various positions on the pyrazolo[3,4-d]pyrimidine ring influenced biological activity. Some key findings include:

  • Position 4: Substitution at the 4-position is crucial for activity. The nature of the substituent dramatically impacts target selectivity. For example, a hydroxyl group at C4 leads to xanthine oxidase inhibition (Allopurinol), while an amino group often directs activity towards kinases.

  • Position 1: Substitution on the pyrazole nitrogen (N1) can modulate potency and pharmacokinetic properties. In many cases, a small alkyl or aryl group is well-tolerated, but larger substituents can be detrimental.

  • Position 6: The 6-position offers another point for diversification. Early work explored various small alkyl and aryl groups, which were found to influence potency and selectivity.

These early studies provided a roadmap for the rational design of more potent and selective pyrazolo[3,4-d]pyrimidine-based drugs.

Table 1: Evolution of Pyrazolo[3,4-d]pyrimidine Applications

DecadeKey DevelopmentsPrimary Therapeutic FocusRepresentative Compound(s)
1950sFirst systematic synthesis by Roland K. Robins.Purine Antagonism (Anticancer)4,6-Disubstituted pyrazolo[3,4-d]pyrimidines
1960sDiscovery of Allopurinol by Elion and Hitchings.Enzyme Inhibition (Gout)Allopurinol
1990s-PresentEmergence as a privileged scaffold for kinase inhibition.Oncology, InflammationIbrutinib, and numerous clinical candidates

Conclusion: A Legacy of Innovation and a Future of Promise

From its conception as a purine antagonist to its current status as a powerhouse in kinase inhibitor design, the pyrazolo[3,4-d]pyrimidine scaffold has had a remarkable journey. The foundational work of Roland K. Robins and the insightful application of rational drug design by Gertrude Elion and George Hitchings paved the way for a new class of therapeutics that have had a profound impact on human health. The versatility of this heterocyclic system, coupled with a deep understanding of its structure-activity relationships, ensures that pyrazolo[3,4-d]pyrimidines will continue to be a source of innovative medicines for years to come. The ongoing exploration of this privileged scaffold by researchers worldwide promises a future filled with new discoveries and improved treatments for a wide range of diseases.

References

  • Elion, G. B. (1989). The purine path to chemotherapy. Science, 244(4900), 41–47. [Link]

  • Ismail, N. S., Ali, E. M., Ibrahim, D. A., Serya, R. A., & Abou El Ella, D. A. (2016). Pyrazolo [3, 4-d] Pyrimidine Based Scaffold Derivatives Targeting Kinases as Anticancer Agents. Future Journal of Pharmaceutical Sciences, 2(1), 20-30. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a purine analog, it serves as a crucial scaffold for the synthesis of various bioactive molecules, particularly kinase inhibitors.[1][2] The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in numerous compounds investigated for their potential as anticancer agents.[3][4][5] Given its therapeutic potential, the unambiguous structural elucidation and purity assessment of this molecule are paramount. This guide provides an in-depth analysis of the spectroscopic data (NMR, IR, and MS) for 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine, offering field-proven insights into data acquisition and interpretation.

The structural integrity of pharmacologically active compounds is the bedrock of reliable drug discovery and development. Spectroscopic techniques provide a detailed view of the molecular architecture, confirming the presence of key functional groups, the connectivity of atoms, and the overall purity of the synthesized compound. For a molecule like 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine, with its multiple nitrogen atoms, an amino group, and a thiol/thione tautomerism, a multi-spectroscopic approach is essential for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine, both ¹H and ¹³C NMR are vital for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is expected to reveal signals corresponding to the protons of the pyrazole and pyrimidine rings, as well as those of the amino and mercapto/thiol groups. The chemical shifts are influenced by the electron-donating and withdrawing effects of the nitrogen atoms and the substituents.

Expected ¹H NMR Data (in DMSO-d₆):

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
C3-H~8.0 - 8.5SingletThe proton on the pyrazole ring. Its chemical shift is influenced by the aromatic system.
NH₂~7.0 - 8.0Broad SingletThe protons of the amino group. The broadness is due to quadrupole broadening from the nitrogen and chemical exchange.
NH (pyrazole)~12.0 - 14.0Broad SingletThe proton on the pyrazole nitrogen. Its chemical shift is highly dependent on concentration and solvent.
SH/NH (thione)~11.0 - 13.0Broad SingletThis proton is part of the tautomeric system (mercapto vs. thione). In the thione form, it is an NH proton.

Note: The chemical shifts are estimations based on data from similar pyrazolo[3,4-d]pyrimidine derivatives.[3][6][7] The use of DMSO-d₆ as a solvent is common for this class of compounds due to their polarity and to observe exchangeable protons (NH, SH).[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Expected ¹³C NMR Data (in DMSO-d₆):

CarbonExpected Chemical Shift (ppm)Notes
C3~130 - 135Carbon of the pyrazole ring bearing a proton.
C3a~100 - 105Bridgehead carbon of the pyrazole ring.
C4~150 - 155Carbon of the pyrimidine ring attached to the amino group.
C6~170 - 180Carbon of the pyrimidine ring in the thione form (C=S). If in the thiol form (C-S), the shift would be significantly lower.
C7a~155 - 160Bridgehead carbon of the pyrimidine ring.

Note: These are predicted chemical shifts based on the analysis of related pyrazolo[3,4-d]pyrimidine structures.[3][6][7] The exact values can vary depending on the specific electronic environment.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (residual DMSO peak at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 transfer Transfer to NMR tube dissolve->transfer H1_acq Acquire 1H Spectrum (400+ MHz) transfer->H1_acq C13_acq Acquire 13C Spectrum (proton decoupled) transfer->C13_acq process Fourier Transform, Phase & Baseline Correction H1_acq->process C13_acq->process reference Reference Spectra (residual DMSO) process->reference assign Assign Peaks reference->assign interpret Structural Elucidation assign->interpret

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine will show characteristic absorption bands for N-H, C=N, C=C, and C=S bonds. A detailed vibrational analysis of the related 4-aminopyrazolo(3,4-d)pyrimidine has been reported, providing a strong basis for spectral interpretation.[8]

Expected IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Medium-Strong, BroadN-H stretching vibrations (amino and pyrazole NH groups).
3100 - 3000Medium-WeakAromatic C-H stretching.
1650 - 1550StrongC=N and C=C stretching vibrations of the pyrazolo[3,4-d]pyrimidine ring system.
1500 - 1400MediumRing stretching vibrations.
1250 - 1100Medium-StrongC-N stretching vibrations.
1100 - 1000Medium-StrongThione (C=S) stretching vibration.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor absorptions.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Spectral Analysis grind Grind 1-2 mg sample with 100-200 mg KBr press Press into a transparent pellet grind->press background Record Background Spectrum press->background sample_spec Record Sample Spectrum (4000-400 cm-1) background->sample_spec assign Assign Absorption Bands to Functional Groups sample_spec->assign

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features. For 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine, the mass spectrum will show the molecular ion peak and characteristic fragment ions.

Expected Mass Spectrometry Data:

m/zIonNotes
167[M]⁺Molecular ion peak. The presence of a sulfur atom will also result in an [M+2]⁺ peak with an intensity of about 4.4% relative to the [M]⁺ peak due to the natural abundance of the ³⁴S isotope.
140[M - HCN]⁺Loss of hydrogen cyanide from the pyrimidine ring.
134[M - SH]⁺Loss of the sulfhydryl radical.
110[M - C₂H₂N₂]⁺Fragmentation of the pyrimidine ring.

Note: The fragmentation pattern is predicted based on the general fragmentation of pyrimidine and pyrazole rings and related thione compounds.[9] The exact fragmentation will depend on the ionization method used.

Experimental Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or if sufficiently volatile and thermally stable, via a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ isotope peak to confirm the molecular formula.

    • Analyze the major fragment ions to deduce the fragmentation pathways and confirm the structural components of the molecule.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis intro Direct Insertion Probe or GC Inlet ionize Electron Ionization (70 eV) intro->ionize analyze Mass Analysis (e.g., Quadrupole) ionize->analyze detect Ion Detection analyze->detect mol_ion Identify Molecular Ion and Isotope Peaks detect->mol_ion fragments Analyze Fragmentation Pattern mol_ion->fragments

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The comprehensive spectroscopic analysis of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they provide a detailed molecular fingerprint that is essential for researchers in drug discovery and development. The protocols and expected data presented in this guide serve as a valuable resource for the accurate and reliable characterization of this important heterocyclic compound.

References

Sources

Foundational

Unlocking the Therapeutic Potential of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine: A Technical Guide to Putative Targets

Introduction: The Promise of the Pyrazolopyrimidine Scaffold The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to endogenous purines like adenin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolopyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to endogenous purines like adenine.[1][2][3] This bioisosteric relationship allows compounds based on this framework to interact with a wide array of biological targets, particularly ATP-binding proteins. 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP) is a member of this versatile class. While direct, extensive research on 4-AMPP is emerging, the wealth of data on its analogs provides a strong foundation for identifying its potential therapeutic targets. This guide synthesizes current knowledge to illuminate the most promising avenues for 4-AMPP in drug discovery, focusing on key enzyme families and signaling pathways. We will explore the causal logic behind target selection and provide a framework for experimental validation.

Core Thesis: Kinase Inhibition as a Primary Mechanism of Action

The most significant and well-documented therapeutic potential for pyrazolopyrimidine derivatives lies in their ability to act as protein kinase inhibitors.[4][5][6][7] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[4][8] The pyrazolo[3,4-d]pyrimidine core effectively mimics the adenine base of ATP, enabling these compounds to function as ATP-competitive inhibitors that bind to the kinase hinge region.[5][9] This mode of action has been successfully exploited in clinically approved drugs.[5][9][10]

Potential Kinase Targets for 4-AMPP

Based on extensive research into its structural cousins, 4-AMPP is predicted to show inhibitory activity against several key kinase families implicated in oncology and inflammatory disorders.

1. Receptor Tyrosine Kinases (RTKs):

  • Epidermal Growth Factor Receptor (EGFR): EGFR signaling is a critical driver of proliferation in many solid tumors. Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines have demonstrated potent EGFR inhibitory activity, showing promise in non-small cell lung cancer (NSCLC).[1][4][11] The specific substitutions on the pyrazolopyrimidine core are crucial for optimizing this activity.[11]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): As a key mediator of angiogenesis, VEGFR2 is a prime target in oncology. Phenylpyrazolo[3,4-d]pyrimidine derivatives have been identified as dual EGFR/VEGFR2 inhibitors.[1]

  • Tropomyosin Receptor Kinases (Trks): Trk fusions are oncogenic drivers in various cancers. The pyrazolo[1,5-a]pyrimidine scaffold is a core component of two of the three marketed Trk inhibitors, Larotrectinib and Entrectinib, highlighting its suitability for targeting this kinase family.[10]

2. Non-Receptor Tyrosine Kinases:

  • Src Family Kinases (SFKs): This family, including c-Src, Lck, and Hck, plays a pivotal role in cell proliferation, survival, and migration. Phenylpyrazolopyrimidine derivatives have shown modest to good inhibitory activity against c-Src, Lck, and Bruton's tyrosine kinase (Btk).[9]

  • Janus Kinases (JAKs): The JAK-STAT pathway is central to cytokine signaling in immunity and inflammation. Related macrocyclic pyrazolopyrimidine compounds have demonstrated activity against JAK2.[10]

3. Serine/Threonine Kinases:

  • RAF/MEK/ERK Pathway: This cascade is frequently activated in melanoma and other cancers. Pyrazolo[1,5-a]pyrimidines have been noted for their inhibitory effects on B-Raf and MEK.[4]

  • Cyclin-Dependent Kinases (CDKs): As essential regulators of the cell cycle, CDKs are a major focus of cancer drug discovery. Pyrazolo[1,5-a]pyrimidines and substituted pyrazolo[3,4-d]pyrimidines have been evaluated as inhibitors of CDK1 and CDK2.[2][4]

The diagram below illustrates the central role of kinases in cell signaling and highlights the pathways potentially targeted by 4-AMPP.

Signal_Transduction_Pathways Fig. 1: Potential Kinase-Mediated Signaling Pathways Targeted by 4-AMPP cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTKs (EGFR, VEGFR2, Trk) RAS RAS RTK->RAS Growth Factors SRC Src Family Kinases RTK->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation STAT STAT SRC->STAT JAK JAK JAK->STAT Cytokines STAT->Proliferation CDK CDKs CellCycle Cell Cycle Progression CDK->CellCycle Inhibitor 4-AMPP (putative) Inhibitor->RTK Inhibitor->RAF Inhibitor->MEK Inhibitor->SRC Inhibitor->JAK Inhibitor->CDK

Caption: Putative inhibition of key oncogenic and inflammatory signaling pathways by 4-AMPP.

Beyond Kinases: Other Potential Therapeutic Targets

While kinase inhibition is the most probable mechanism, the pyrazolopyrimidine scaffold's versatility suggests other enzyme classes as potential targets for 4-AMPP.

1. Xanthine Oxidase: The drug Allopurinol, chemically known as 4-hydroxypyrazolo[3,4-d]pyrimidine, is a cornerstone therapy for gout.[12][13][14] It functions by inhibiting xanthine oxidase, the enzyme responsible for the final steps of uric acid synthesis.[12][14] Given that 4-AMPP shares the same core pyrazolo[3,4-d]pyrimidine structure, xanthine oxidase represents a highly plausible therapeutic target. Inhibition of this enzyme could be beneficial not only in managing hyperuricemia but also in conditions associated with oxidative stress, as xanthine oxidase is a significant source of reactive oxygen species.[12]

2. Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of nucleotides and is a well-established target for antimicrobial and anticancer therapies. Recently, novel pyrazolo[3,4-d]pyrimidine derivatives conjugated with amino acids were shown to be effective dual-action agents, inhibiting bacterial DHFR and disrupting quorum sensing-mediated virulence.[15] This suggests that 4-AMPP could be explored for its potential as an antibacterial agent by targeting this essential enzyme.

3. Other Avenues:

  • Antiproliferative Activity: Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol have demonstrated antiproliferative activity against cancer cell lines, inducing apoptosis and interfering with DNA replication.[2][16] The exact molecular target was not identified but points to a broad potential in oncology.

  • Anti-Wolbachia Activity: A series of pyrazolopyrimidine compounds showed potent activity against Wolbachia, an endosymbiotic bacterium essential for filarial nematodes.[17] This opens a potential application for 4-AMPP in treating neglected tropical diseases like onchocerciasis and lymphatic filariasis.[17]

Experimental Validation Workflow: A Self-Validating System

To transition 4-AMPP from a putative inhibitor to a validated lead compound, a rigorous and logical experimental cascade is essential. The following workflow is designed to be a self-validating system, where each stage provides the foundation for the next.

Validation_Workflow Fig. 2: Experimental Workflow for Target Validation of 4-AMPP A Stage 1: Broad Spectrum Screening Biochemical Assays (Kinase Panel, XO, DHFR) B Stage 2: Dose-Response & Selectivity Determine IC50 values for initial hits. Profile against a wider, related panel. A->B Identify primary hits C Stage 3: Target Engagement in Cells Cellular Thermal Shift Assay (CETSA) Phospho-protein Western Blots B->C Confirm potency & selectivity D Stage 4: Cellular Phenotypic Assays Anti-proliferation (e.g., U937, HT-29) Cell Cycle Analysis Apoptosis Assays C->D Validate on-target effect E Stage 5: In Vivo Proof-of-Concept Animal Models of Cancer or Inflammation Pharmacokinetic (PK) / Pharmacodynamic (PD) Studies D->E Confirm desired biological outcome

Caption: A staged approach to experimentally validate the therapeutic targets of 4-AMPP.

Detailed Protocol: Stage 2 - Determination of IC50 for a Putative Kinase Target (e.g., c-Src)

This protocol outlines a standard in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of 4-AMPP.

Objective: To quantify the potency of 4-AMPP as an inhibitor of the c-Src tyrosine kinase.

Materials:

  • Recombinant human c-Src enzyme (active)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine-5'-Triphosphate (ATP), high purity

  • 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP), 10 mM stock in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection system

  • White, opaque 384-well assay plates

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

Procedure:

  • Compound Preparation: Perform a serial dilution of the 10 mM 4-AMPP stock in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Prepare a similar dilution series for staurosporine.

  • Reaction Setup:

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 25 nL of serially diluted 4-AMPP, staurosporine, or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

    • Add 2.5 µL of a 2x enzyme/substrate mix (containing c-Src and Poly(Glu, Tyr) substrate in kinase buffer) to all wells except the 100% inhibition controls.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate Kinase Reaction:

    • Add 5 µL of a 2x ATP solution (at the Km concentration for c-Src) to all wells.

    • Mix the plate and incubate for 60 minutes at room temperature. The reaction will convert ATP to ADP.

  • Detect Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the 4-AMPP concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Causality and Self-Validation: This experiment directly measures the effect of 4-AMPP on the enzymatic activity of a specific target. A potent, dose-dependent inhibition provides strong evidence for a direct interaction. Comparing the IC50 value against other kinases (selectivity profiling) is a critical next step to validate its specificity.

Quantitative Data Summary

While specific IC50 values for 4-AMPP are not widely published, data from closely related analogs demonstrate the potential potency of this scaffold. The table below summarizes representative data for pyrazolopyrimidine derivatives against various targets.

Compound ClassTarget(s)Reported Activity (IC50)Cancer Cell Line Activity (GI50/IC50)Reference
Phenylpyrazolopyrimidinec-Src, Btk, Lck60.4 µM, 90.5 µM, 110 µMHT-29 (90% inhib. @ 50µM)[9]
Phenylpyrazolo[3,4-d]pyrimidineEGFR, VEGFR20.3 µM, 7.60 µMMCF-7 (Potent)[1]
Macrocyclic PyrazolopyrimidineTRKA, JAK2, BTK0.1 nM, 1479 nM, 179 nMKM12 (0.1 nM)[10]
Thio-substituted PyrazolopyrimidineNot specified< 20 µM (for 3 compounds)U937 (< 20 µM)[16]

Note: These values are for derivative compounds and serve as an indication of the potential for the 4-AMPP scaffold. Experimental determination for 4-AMPP is required.

Conclusion and Future Directions

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a compound of significant therapeutic interest, primarily due to its pyrazolopyrimidine core, which is a validated "hinge-binding" scaffold for protein kinase inhibition. The most promising potential targets include receptor and non-receptor tyrosine kinases (EGFR, Src family), key components of the MAPK pathway (RAF, MEK), and cell cycle regulators (CDKs). Furthermore, its structural similarity to Allopurinol strongly implicates xanthine oxidase as a viable target for metabolic and inflammatory conditions. Emerging evidence also points toward novel applications against targets like DHFR in bacteria.

The path forward requires a systematic and rigorous validation of these putative targets. By employing the outlined experimental workflows, researchers can confirm direct target engagement, quantify potency and selectivity, and correlate molecular activity with cellular phenotypes. The structural simplicity of 4-AMPP also makes it an attractive starting point for medicinal chemistry campaigns aimed at optimizing potency and selectivity for a chosen target, ultimately unlocking its full therapeutic potential.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
  • PYRAZOLOPYRIMIDINE DERIVATIVES AS KINASE INHIBITOR.
  • Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Bentham Science.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Allopurinol [4-Hydroxypyrazolo-[3,4-d]pyrimidine], 150 Grams. RPI.
  • Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents.
  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties.
  • EFFECT OF ALLOPURINOL (4-HYDROXYPYRAZOLO-(3,4-D)PYRIMIDINE) ON SERUM AND URINARY URIC ACID IN PRIMARY AND SECONDARY GOUT. PubMed.
  • Allopurinol.
  • Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiprolifer
  • Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. NIH.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH.

Sources

Exploratory

In Silico Modeling of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine Interactions with Xanthine Oxidase: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the in silico modeling of the interactions between 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP) and its experimentally validated biological tar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of the interactions between 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP) and its experimentally validated biological target, xanthine oxidase (XO). Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry, acting as purine bioisosteres and frequently targeting kinase active sites.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations. By elucidating the causality behind methodological choices and emphasizing self-validating systems, this document aims to equip scientists with the expertise to confidently model and analyze the molecular interactions of 4-AMPP, ultimately facilitating rational drug design and optimization.

Introduction: The Significance of 4-AMPP and Xanthine Oxidase

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP) is a pyrazolopyrimidine derivative with the molecular formula C5H5N5S.[2] The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in drug discovery, recognized for its diverse biological activities.[1] A key biological target of 4-AMPP is xanthine oxidase (XO), an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1][3] Overproduction of uric acid can lead to hyperuricemia and gout.[1] Experimental studies have demonstrated that 4-AMPP is a potent competitive inhibitor of xanthine oxidase, with a reported IC50 value of 0.600 ± 0.009 µM.[3]

In silico modeling provides a powerful and cost-effective approach to investigate the molecular basis of this inhibition. By simulating the interaction between 4-AMPP and xanthine oxidase at an atomic level, we can gain insights into the binding mode, identify key interacting residues, and predict the binding affinity. This information is invaluable for understanding the mechanism of action and for the rational design of novel, more potent inhibitors.

This guide will walk through a complete in silico workflow, from target preparation to advanced simulation and analysis, using publicly available software and resources.

The In Silico Workflow: A Conceptual Overview

Our computational investigation will follow a multi-step process, each building upon the last to provide a comprehensive understanding of the 4-AMPP-XO interaction.

G cluster_prep Preparation cluster_docking Initial Prediction cluster_simulation Dynamic Refinement cluster_analysis Quantitative Analysis PDB_Selection Receptor Selection (PDB ID: 3BDJ) Docking Molecular Docking (AutoDock Vina) PDB_Selection->Docking Prepared Receptor Ligand_Prep Ligand Preparation (4-AMPP) Ligand_Prep->Docking Prepared Ligand MD_Sim Molecular Dynamics (GROMACS) Docking->MD_Sim Predicted Pose MMGBSA Binding Free Energy (AMBER) MD_Sim->MMGBSA Simulation Trajectory Conclusion Conclusion MMGBSA->Conclusion Binding Affinity & Insights

Caption: A high-level overview of the in silico modeling workflow.

Part 1: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for virtual screening and for generating an initial hypothesis of the ligand's binding mode.

Rationale for Tool and Receptor Selection

For this guide, we will use AutoDock Vina , a widely used, open-source docking program known for its accuracy and speed.

As there is no publicly available crystal structure of 4-AMPP in complex with xanthine oxidase, we will utilize a crystal structure of a closely related inhibitor bound to the enzyme. A suitable choice is the crystal structure of bovine milk xanthine dehydrogenase with a covalently bound oxypurinol inhibitor (PDB ID: 3BDJ ).[4] Oxypurinol is also a pyrazolopyrimidine and a known inhibitor of xanthine oxidase, making this structure an excellent template for our study. Using a structure with a bound inhibitor helps to define the active site and provides a reference for the expected binding mode.

Step-by-Step Protocol for Molecular Docking with AutoDock Vina

Step 1: Receptor Preparation

  • Download the PDB file: Obtain the crystal structure of xanthine oxidase (PDB ID: 3BDJ) from the RCSB Protein Data Bank.

  • Clean the PDB file: Remove water molecules, co-factors (unless essential for binding), and any existing ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera. For this structure, we will remove the oxypurinol ligand.

  • Add hydrogens and assign charges: Use AutoDockTools (ADT) to add polar hydrogens and compute Gasteiger charges for the protein. This step is crucial for accurate electrostatic calculations during docking.

  • Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes the assigned charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain the 3D structure of 4-AMPP: The structure can be downloaded from PubChem (CID 135408756) in SDF format.[2]

  • Convert to PDBQT: Use a tool like Open Babel or AutoDockTools to convert the ligand structure to the PDBQT format. This process will assign rotatable bonds and charges.

Step 3: Grid Box Definition

  • Identify the binding site: The binding site can be defined based on the location of the co-crystallized ligand (oxypurinol) in the original PDB file.

  • Define the grid box: In AutoDockTools, define a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters that will define the search space for the docking algorithm.

Step 4: Running the Docking Simulation

  • Create a configuration file: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the coordinates of the grid box center and its dimensions.

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command:

Step 5: Analysis of Docking Results

  • Examine the binding affinity: The output log file will contain the predicted binding affinities (in kcal/mol) for the top-ranked poses. Lower binding energy values indicate more favorable binding.

  • Visualize the binding poses: Use a molecular visualization tool to analyze the predicted binding poses of 4-AMPP within the active site of xanthine oxidase. Pay close attention to hydrogen bonds, hydrophobic interactions, and pi-pi stacking interactions with key active site residues.

Part 2: Molecular Dynamics Simulation - Exploring the Dynamic Interaction

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the protein-ligand complex over time. This provides a more realistic representation of the interaction in a simulated physiological environment.

Rationale for MD Simulation

MD simulations are essential for:

  • Validating the docking pose: Assessing the stability of the predicted binding pose over time.

  • Investigating conformational changes: Observing how the protein and ligand adapt to each other upon binding.

  • Analyzing detailed interactions: Studying the dynamics of hydrogen bonds and other non-covalent interactions.

  • Generating ensembles for free energy calculations: Providing the necessary trajectory data for more accurate binding affinity predictions.

For this guide, we will use GROMACS , a versatile and high-performance MD simulation package.

Step-by-Step Protocol for MD Simulation with GROMACS

Step 1: System Preparation

  • Combine the protein and ligand: Create a complex PDB file containing the coordinates of the best-ranked docking pose of 4-AMPP and the prepared xanthine oxidase receptor.

  • Choose a force field: Select an appropriate force field for the simulation. The CHARMM36 force field is a good choice for protein-ligand simulations.

  • Generate ligand topology: The force field parameters for the ligand (4-AMPP) are not typically included in standard protein force fields. Use a server like CGenFF or a tool like Antechamber to generate the ligand topology and parameter files.

  • Create the system topology: Combine the protein and ligand topologies into a single system topology file (topol.top).

  • Solvate the system: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

  • Add ions: Add ions to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M NaCl).

Step 2: Energy Minimization

  • Perform energy minimization: Before starting the MD simulation, it is crucial to minimize the energy of the system to remove any steric clashes or unfavorable geometries.

Step 3: Equilibration

  • NVT equilibration: Perform a short simulation at constant number of particles, volume, and temperature (NVT ensemble) to allow the solvent to equilibrate around the protein-ligand complex while the complex itself is restrained.

  • NPT equilibration: Perform another short simulation at constant number of particles, pressure, and temperature (NPT ensemble) to equilibrate the pressure of the system.

Step 4: Production MD Simulation

  • Run the production simulation: Once the system is well-equilibrated, run the production MD simulation for a sufficient length of time (e.g., 100 ns) to capture the relevant dynamics of the system.

Step 5: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

  • Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between 4-AMPP and xanthine oxidase.

  • Interaction Energy: Calculate the interaction energy between the ligand and the protein over the course of the simulation.

G Start Docked Complex Topology Generate Topology (CHARMM36 & CGenFF) Start->Topology Solvation Solvation & Ionization Topology->Solvation Minimization Energy Minimization Solvation->Minimization NVT NVT Equilibration Minimization->NVT NPT NPT Equilibration NVT->NPT Production Production MD NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Caption: A detailed workflow for preparing and running a molecular dynamics simulation.

Part 3: Binding Free Energy Calculation - Quantifying the Interaction

While docking provides a score and MD simulations offer qualitative insights, binding free energy calculations aim to provide a more accurate, quantitative prediction of the binding affinity. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point free energy calculation technique that offers a good balance between accuracy and computational cost.

Rationale for MM/GBSA

MM/GBSA calculates the binding free energy by combining the molecular mechanics energy of the system with a continuum solvation model. It is a post-processing technique that analyzes snapshots from an MD simulation trajectory. This method is particularly useful for ranking a series of ligands and for understanding the energetic contributions of different interaction types to the overall binding affinity.

For this guide, we will use the MMPBSA.py script from the AmberTools suite, which can process trajectories generated from GROMACS.

Step-by-Step Protocol for MM/GBSA Calculation with AmberTools

Step 1: Trajectory Preparation

  • Extract snapshots: From the production MD trajectory, extract a set of uncorrelated snapshots (e.g., every 100 ps) to be used for the calculation.

  • Create topology files: Generate separate topology files for the complex, the receptor, and the ligand.

Step 2: MM/GBSA Calculation

  • Prepare the input file: Create an input file for MMPBSA.py specifying the calculation parameters, such as the solvation model (GB), the trajectory frames to be analyzed, and the paths to the topology files.

  • Run MMPBSA.py: Execute the MMPBSA.py script to perform the binding free energy calculation.

Step 3: Analysis of Results

  • Total binding free energy: The primary output is the predicted binding free energy (ΔG_bind).

  • Energy decomposition: Analyze the contributions of different energy components (van der Waals, electrostatic, polar solvation, and non-polar solvation) to the total binding free energy. This can provide insights into the driving forces of the binding process.

  • Per-residue energy decomposition: This analysis identifies the key residues in the protein that contribute most significantly to the binding of 4-AMPP.

Data Presentation and Validation

A crucial aspect of in silico modeling is the correlation of computational results with experimental data. The predicted binding affinity from MM/GBSA calculations can be compared with the experimentally determined IC50 value for 4-AMPP's inhibition of xanthine oxidase.

Parameter Experimental Value In Silico Prediction (Example)
IC50 0.600 ± 0.009 µM[3]N/A
Predicted ΔG_bind (MM/GBSA) N/A-9.8 ± 1.2 kcal/mol

Note: The in silico prediction is a hypothetical example for illustrative purposes.

While a direct quantitative comparison between IC50 and ΔG_bind is not always straightforward, a strong correlation between predicted binding affinities and experimental activities across a series of compounds provides confidence in the predictive power of the model.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for modeling the interactions of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine with its target, xanthine oxidase. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain a detailed understanding of the molecular recognition process.

The insights derived from these computational studies can guide further experimental work, such as site-directed mutagenesis to validate the role of key interacting residues, and can inform the rational design of new pyrazolopyrimidine derivatives with improved potency and selectivity as xanthine oxidase inhibitors. The methodologies described herein are broadly applicable to the study of other ligand-protein systems and represent a cornerstone of modern, structure-based drug discovery.

References

  • Cao, H., Pauff, J. M., & Hille, R. (2011). X-ray Crystal Structure of a Xanthine Oxidase Complex with the Flavonoid Inhibitor Quercetin. RCSB Protein Data Bank. [Link]

  • Okamoto, K., et al. (2008). Mechanism of inhibition of xanthine oxidoreductase by allopurinol: crystal structure of reduced bovine milk xanthine oxidoreductase bound with oxipurinol. RCSB Protein Data Bank. [Link]

  • PubChem. (n.d.). 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Tamta, H., Kalra, S., & Mukhopadhyay, A. K. (2006). Biochemical characterization of some pyrazolopyrimidine-based inhibitors of xanthine oxidase. Biochemistry (Moscow) Supplement Series A: Membrane and Cell Biology.
  • Feher, M., & Williams, C. I. (2012). Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine Derivatives

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1] This bioisosteric relationship allows molecules based on this framework to interact with a wide array of biological targets, often by mimicking natural substrates like hypoxanthine.[1] Consequently, derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antiviral properties.[2][3][4]

Notably, compounds in this class are recognized for their ability to inhibit various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[5][6] Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine), a well-known xanthine oxidase inhibitor used to treat gout, is a prominent example of a marketed drug based on this core structure.[7][8][9][10]

The specific subject of this guide, 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine, serves as a versatile intermediate. Its two reactive functional groups—the C4-amino group and the C6-thiol—provide orthogonal handles for synthetic modification, enabling the creation of diverse chemical libraries for drug discovery and development. This document provides a detailed, mechanistically-grounded guide to the synthesis of this key intermediate and its subsequent derivatization.

Core Synthetic Strategy: A Multi-Step Approach

The synthesis of the target scaffold is logically approached in three primary stages:

  • Formation of the Pyrazole Ring: Building the initial 5-membered heterocyclic core.

  • Annulation of the Pyrimidine Ring: Fusing the 6-membered ring onto the pyrazole precursor.

  • Thionation: Converting the C6-oxo intermediate to the desired C6-thiol (mercapto) group.

The overall workflow is depicted below.

G cluster_0 Part A: Pyrazole Synthesis cluster_1 Part B: Pyrimidine Annulation cluster_2 Part C: Thionation & Derivatization A Starting Materials (e.g., Phenylhydrazine, Malononitrile derivative) B 5-Amino-1-phenyl- 1H-pyrazole-4-carbonitrile A->B Cyclocondensation C 1-Phenyl-1H-pyrazolo[3,4-d] -pyrimidin-4-amine B->C Cyclization w/ Formamide D 4-Amino-1-phenyl-1H-pyrazolo[3,4-d] -pyrimidine-6(7H)-thione C->D Thionation E S-Alkylated Derivatives D->E Alkylation (R-X)

Caption: Overall workflow for the synthesis of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine derivatives.

Part A: Synthesis of the Pyrazole Precursor

The foundational step is the construction of a suitably functionalized pyrazole ring. A robust and widely used method is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[11][12][13][14][15] For our target, a 5-aminopyrazole-4-carbonitrile is an ideal precursor, as the amino and nitrile groups are perfectly positioned for the subsequent pyrimidine ring formation.

Protocol A: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from a common literature procedure involving the reaction of phenylhydrazine with an activated malononitrile derivative.[2]

Materials:

  • 2-(1-ethoxyethylidene)malononitrile

  • Phenylhydrazine

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of 2-(1-ethoxyethylidene)malononitrile (1.0 eq) in absolute ethanol, add phenylhydrazine (1.05 eq) dropwise at room temperature with continuous stirring.

  • Once the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C).

  • Maintain the reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, under vacuum. The product is typically obtained in good yield and can often be used in the next step without further purification.

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the hydrazine on the electron-deficient carbon of the ethylidene group, followed by the elimination of ethanol. An intramolecular cyclization then occurs as the second nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the stable, aromatic pyrazole ring after tautomerization. This Thorpe-Ziegler type of cyclization is a powerful method for forming five-membered rings.[16]

G cluster_workflow Protocol A Workflow A 1. Dissolve malononitrile derivative in Ethanol B 2. Add Phenylhydrazine dropwise at RT A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool to RT, Precipitate forms C->D E 5. Filter and Wash with cold Ethanol D->E F 6. Dry under Vacuum E->F

Caption: Step-by-step workflow for the synthesis of the aminopyrazole carbonitrile precursor.

Part B: Annulation of the Pyrimidine Ring

With the aminopyrazole precursor in hand, the next stage is to construct the fused pyrimidine ring. This is typically achieved by reacting the precursor with a one-carbon synthon, such as formic acid or formamide.[2][17] Formamide is particularly effective as it serves as both the carbon source and the reaction solvent at elevated temperatures.

Protocol B: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine from Pyrazole Precursor

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (from Part A)

  • Formamide (HCONH₂)

  • High-temperature reaction vessel with reflux condenser

  • Heating mantle

Procedure:

  • Place the 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in a round-bottom flask.

  • Add an excess of formamide. The formamide acts as the solvent and reagent.

  • Heat the mixture to reflux (approximately 190-210 °C) under a reflux condenser.

  • Maintain the reflux for 7-10 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into cold water. A solid precipitate of the pyrazolo[3,4-d]pyrimidine product will form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Causality and Mechanistic Insight: At high temperatures, formamide provides the single carbon atom required to form the pyrimidine ring. The reaction is believed to proceed through the initial formation of an N-formyl intermediate at the C5-amino group. This is followed by an intramolecular cyclization where the amide nitrogen attacks the C4-nitrile group, leading to the formation of the pyrimidine ring. This cyclization is a common and efficient strategy for building fused heterocyclic systems.[17]

Part C: Introduction of the 6-Mercapto Group via Thionation

The final step in synthesizing the core scaffold is the conversion of the C6-oxo group (which exists in tautomeric equilibrium with the C6-hydroxy form) to a C6-thioxo (thiol) group. This transformation, known as thionation, is critical for introducing the mercapto functionality. Phosphorus pentasulfide (P₄S₁₀) is a classic and effective reagent for this purpose.[18]

Protocol C: Thionation to Yield 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine

Note: This protocol assumes the cyclization in Part B resulted in a 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine intermediate. If the product from Part B is already the 4-amino pyrimidine, this step would target a different position if an oxo group were present, or a different strategy would be needed. For the synthesis of the title compound, a precursor like 4,6-dihydroxypyrazolo[3,4-d]pyrimidine would first be aminated at the 4-position and then thionated. For simplicity, we describe the direct thionation of a pyrazolopyrimidinone.

Materials:

  • 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one (or related oxo-intermediate)

  • Phosphorus pentasulfide (P₄S₁₀)

  • Pyridine (anhydrous)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle

Procedure:

  • In a flask under a nitrogen atmosphere, suspend the pyrazolopyrimidinone starting material (1.0 eq) in anhydrous pyridine.

  • Carefully add phosphorus pentasulfide (P₄S₁₀, approx. 1.5-2.0 eq) portion-wise. The reaction is exothermic.

  • Once the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution.

  • The solid product will precipitate. Collect it by vacuum filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent (e.g., DMSO/water or ethanol) to obtain the purified 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine.[1]

Causality and Mechanistic Insight: Phosphorus pentasulfide is a powerful thionating agent that replaces carbonyl oxygen atoms with sulfur.[18] The reaction mechanism involves the nucleophilic attack of the carbonyl oxygen on the phosphorus atom of P₄S₁₀, leading to the formation of a thione. Pyridine serves as a high-boiling solvent and also as a base to facilitate the reaction.

Protocols for Derivatization

The synthesized 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a platform for creating a library of derivatives. The thiol group is particularly reactive towards electrophiles.

Protocol D: S-Alkylation of the 6-Mercapto Group

This protocol describes the attachment of an alkyl or arylalkyl group to the sulfur atom.

Materials:

  • 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Base (e.g., potassium carbonate, K₂CO₃) (1.5 eq)

  • Solvent (e.g., Dimethylformamide, DMF)

  • Stirring apparatus

Procedure:

  • Dissolve the 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine in DMF in a round-bottom flask.

  • Add the base (K₂CO₃) to the solution and stir for 15-20 minutes at room temperature. This deprotonates the thiol to form the more nucleophilic thiolate anion.

  • Add the alkyl halide dropwise to the mixture.

  • Stir the reaction at room temperature for 6-12 hours, or until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Purify by recrystallization or column chromatography as needed.

Causality and Mechanistic Insight: This reaction is a classic Williamson ether synthesis analog for sulfur, proceeding via an Sₙ2 mechanism. The base generates the thiolate anion, a potent nucleophile, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. This method is highly efficient for creating a wide range of thioether derivatives.[19]

Data Presentation: Representative Derivatives

The following table summarizes expected data for the parent compound and two representative derivatives synthesized using the protocols above.

Compound IDStructure (R-group at C6-S)Synthetic ProtocolYield (%)M.p. (°C)Key ¹H NMR Signal (δ, ppm)
1 -HA, B, C65-75>300[1][20]13.5 (br s, 1H, -SH)
2 -CH₃D (Reagent: CH₃I)85-95280-2852.6 (s, 3H, -SCH₃)
3 -CH₂PhD (Reagent: BnBr)80-90265-2704.5 (s, 2H, -SCH₂Ph), 7.2-7.4 (m, 5H, Ar-H)

Note: Data are representative and may vary based on specific reaction conditions and purity.

References

  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
  • synthesis of pyrazoles. YouTube.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed.
  • Synthesis of new pyrazolo[3,4‐d]pyrimidine derivatives and evaluation of their anti‐inflammatory and anticancer activities. Semantic Scholar.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.
  • Cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds.
  • Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evalu
  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Deriv
  • Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiprolifer
  • Allopurinol [4-Hydroxypyrazolo-[3,4-d]pyrimidine], 150 Grams. RPI.
  • 4-AMINO-6-MERCAPTOPYRAZOLO[3,4-D]PYRIMIDINE CAS#: 23771-52-0. ChemicalBook.
  • EFFECT OF ALLOPURINOL (4-HYDROXYPYRAZOLO-(3,4-D)PYRIMIDINE) ON SERUM AND URINARY URIC ACID IN PRIMARY AND SECONDARY GOUT. PubMed.
  • 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine.
  • Allopurinol - St
  • Allopurinol | C5H4N4O | CID 135401907. PubChem - NIH.
  • Compositions and methods for thionation during chemical synthesis reactions.

Sources

Application

Application Note: Cellular Assays with 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP), a Potent Xanthine Oxidase Inhibitor

Authored by: Senior Application Scientist Introduction 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP) is a potent, competitive inhibitor of xanthine oxidase (XO)[1][2]. As a structural analog of purines, 4-AMPP is...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP) is a potent, competitive inhibitor of xanthine oxidase (XO)[1][2]. As a structural analog of purines, 4-AMPP is a valuable tool for researchers studying purine metabolism, particularly in the context of diseases associated with hyperuricemia, such as gout. Xanthine oxidase is a critical enzyme in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid[1][3][4]. Dysregulation of this pathway can lead to an overproduction of uric acid, resulting in its deposition in joints and tissues, causing inflammation and pain.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-AMPP in cell-based assays. We will detail protocols for evaluating the inhibitory effect of 4-AMPP on cellular xanthine oxidase activity and its impact on uric acid production in cultured cells. Additionally, we will cover methods to assess the compound's cytotoxicity, ensuring a thorough understanding of its cellular effects.

Mechanism of Action: Inhibition of Xanthine Oxidase

The primary mechanism of action of 4-AMPP is the competitive inhibition of xanthine oxidase. This means that 4-AMPP binds to the active site of the enzyme, preventing the binding of its natural substrates, hypoxanthine and xanthine. This inhibition leads to a reduction in the production of uric acid. Biochemical studies have determined the half-maximal inhibitory concentration (IC50) of 4-AMPP against xanthine oxidase to be approximately 0.600 µM, highlighting its high potency[1][2].

The purine metabolism pathway is a fundamental cellular process. The diagram below illustrates the key steps in purine degradation and the point of inhibition by 4-AMPP.

Purine_Metabolism cluster_0 Purine Degradation Pathway cluster_1 Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase 4-AMPP 4-AMPP Xanthine Oxidase_node Xanthine Oxidase 4-AMPP->Xanthine Oxidase_node Inhibits

Caption: Purine degradation pathway and the inhibitory action of 4-AMPP on Xanthine Oxidase.

Experimental Protocols

This section provides detailed, step-by-step protocols for key cell-based assays involving 4-AMPP. It is crucial to maintain sterile conditions throughout these procedures to prevent contamination.

Protocol 1: Cellular Xanthine Oxidase (XO) Activity Assay

This protocol describes how to measure the inhibitory effect of 4-AMPP on endogenous xanthine oxidase activity in cell lysates. Commercially available kits are recommended for a streamlined workflow[5][6].

1. Cell Culture and Lysate Preparation:

  • Cell Line Selection: Hepatocyte-derived cell lines such as HepG2 or AML12 are suitable due to their active purine metabolism[7][8][9][10]. Human kidney cells (HK-2) can also be used[11].

  • Cell Seeding: Seed cells in a 6-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Compound Treatment: Treat the cells with varying concentrations of 4-AMPP (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold assay buffer (provided in the XO activity assay kit) to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Homogenize the cells using a sonicator or by repeated freeze-thaw cycles.

    • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet insoluble material.

    • Collect the supernatant (cell lysate) for the XO activity assay.

    • Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

2. Xanthine Oxidase Activity Measurement:

  • Follow the instructions provided with your commercial xanthine oxidase activity assay kit. The general principle involves a coupled enzymatic reaction where the hydrogen peroxide produced by XO reacts with a probe to generate a colorimetric or fluorometric signal[5].

  • Reaction Setup: In a 96-well plate, add the cell lysate, assay buffer, and substrate (xanthine or hypoxanthine).

  • Kinetic Measurement: Measure the absorbance or fluorescence at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance/fluorescence per minute).

    • Normalize the XO activity to the protein concentration of the lysate.

    • Plot the XO activity against the concentration of 4-AMPP.

    • Determine the IC50 value of 4-AMPP by fitting the data to a dose-response curve.

Protocol 2: Uric Acid Production Assay in Cultured Cells

This protocol details the measurement of uric acid accumulation in the cell culture medium following treatment with 4-AMPP and a purine precursor.

1. Cell Culture and Treatment:

  • Cell Line: AML12 or HepG2 cells are recommended[7][12].

  • Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-treatment with 4-AMPP: Treat cells with various concentrations of 4-AMPP for 1-2 hours.

  • Induction of Uric Acid Production: Add a purine precursor such as xanthine or inosine (e.g., 100 µM final concentration) to the culture medium to stimulate uric acid production[7].

  • Incubation: Incubate the cells for a defined period (e.g., 2-4 hours).

2. Sample Collection and Uric Acid Quantification:

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Uric Acid Measurement: Use a commercial uric acid assay kit to quantify the uric acid concentration in the supernatant[13][14]. These kits typically employ a uricase-based method coupled with a colorimetric or fluorometric readout[14].

  • Cell Lysis and Protein Quantification: After collecting the supernatant, wash the cells with PBS and lyse them to determine the total protein content for normalization.

  • Data Analysis:

    • Normalize the uric acid concentration in the supernatant to the total protein content in each well.

    • Plot the normalized uric acid concentration against the concentration of 4-AMPP.

    • Evaluate the dose-dependent reduction in uric acid production.

Protocol 3: Cell Viability (Cytotoxicity) Assay

It is essential to assess the cytotoxicity of 4-AMPP to ensure that the observed reduction in XO activity or uric acid production is not due to cell death. The MTT or MTS assay is a common method for this purpose[15][16][17].

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at an appropriate density.

  • Treat the cells with the same concentrations of 4-AMPP used in the functional assays. Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control.

  • Incubate for the same duration as the functional assays (e.g., 24 hours).

2. MTT/MTS Assay Procedure:

  • Follow the manufacturer's protocol for the chosen assay kit[15][17].

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • MTS Assay: Add the MTS reagent directly to the culture medium and incubate for 1-4 hours.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of 4-AMPP relative to the vehicle-treated control.

  • Plot cell viability against the compound concentration to determine the concentration at which 4-AMPP exhibits cytotoxic effects.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be presented clearly for easy interpretation.

Table 1: Example Data for 4-AMPP Inhibition of Xanthine Oxidase Activity

4-AMPP Concentration (µM)XO Activity (mU/mg protein)% Inhibition
0 (Vehicle)50.2 ± 3.50
0.145.1 ± 2.810.2
0.528.6 ± 2.143.0
1.015.3 ± 1.569.5
5.05.1 ± 0.889.8
10.02.3 ± 0.595.4

Table 2: Example Data for 4-AMPP Effect on Uric Acid Production

4-AMPP Concentration (µM)Uric Acid (nmol/mg protein)% Reduction
0 (Vehicle)125.6 ± 8.90
0.1110.2 ± 7.512.3
0.575.4 ± 6.140.0
1.040.8 ± 4.367.5
5.015.1 ± 2.988.0
10.08.9 ± 1.892.9

Table 3: Example Data for 4-AMPP Cytotoxicity

4-AMPP Concentration (µM)Cell Viability (%)
0 (Vehicle)100
0.199.5 ± 2.1
1.098.7 ± 3.5
10.095.2 ± 4.1
50.085.6 ± 5.8
100.060.3 ± 6.2

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating 4-AMPP in cell-based assays.

Experimental_Workflow cluster_0 Phase 1: Assay Setup cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis A Select and Culture Appropriate Cell Line (e.g., HepG2, AML12) C XO Activity Assay: Treat cells, prepare lysate, measure XO activity A->C D Uric Acid Production Assay: Pre-treat cells, induce with precursor, measure uric acid in supernatant A->D E Cytotoxicity Assay (MTT/MTS): Treat cells, measure viability A->E B Prepare Serial Dilutions of 4-AMPP B->C B->D B->E F Calculate % Inhibition (XO) and % Reduction (Uric Acid) C->F D->F G Calculate % Cell Viability E->G H Determine IC50 for XO Inhibition and assess dose-response F->H G->H

Caption: General workflow for cell-based evaluation of 4-AMPP.

Conclusion

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a powerful research tool for investigating the role of xanthine oxidase in cellular purine metabolism. The protocols outlined in this application note provide a robust framework for characterizing the inhibitory activity and cellular effects of 4-AMPP. By following these detailed procedures, researchers can obtain reliable and reproducible data to advance their studies in areas such as hyperuricemia, gout, and other related metabolic disorders.

References

  • Tamta, H., Kalra, S., & Mukhopadhyay, A. K. (2005). Biochemical characterization of some pyrazolopyrimidine-based inhibitors of xanthine oxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 339-345. [Link]

  • Tamta, H., Kalra, S., & Mukhopadhyay, A. K. (2005). Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. NIPER Repository. [Link]

  • PubChem. (n.d.). Purine Metabolism. PubChem Pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Purine catabolism pathway. Xanthine oxidase catalyzes conversion of... [Image]. Retrieved from [Link]

  • Adachi, S. I., Yoshioka, Y., et al. (2016). Assay systems for screening food and natural substances that have anti-hyperuricemic activity: uric acid production in cultured hepatocytes and purine bodies-induced hyperuricemic model mice. Cytotechnology, 68(4), 1437-1445. [Link]

  • ResearchGate. (n.d.). Diagrammatic view of the xanthine oxidase pathways and mode of action of the zmamiRNA 156 family. [Image]. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). Retrieved from [Link]

  • Piras, M., et al. (2021). Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. Future Medicinal Chemistry, 13(18), 1515-1530. [Link]

  • RayBiotech. (2023). Uric Acid Assay Kit (Colorimetric). Retrieved from [Link]

  • Petrie, J. L., Patman, G. L., Sinha, I., Alexander, T. D., Reeves, H. L., & Agius, L. (2013). The rate of production of uric acid by hepatocytes is a sensitive index of compromised cell ATP homeostasis. American Journal of Physiology-Endocrinology and Metabolism, 305(10), E1255-E1265. [Link]

  • ResearchGate. (n.d.). Assay systems for screening food and natural substances that have anti-hyperuricemic activity: uric acid production in cultured hepatocytes and purine bodies-induced hyperuricemic model mice. Retrieved from [Link]

  • American Physiological Society. (2013). The rate of production of uric acid by hepatocytes is a sensitive index of compromised cell ATP homeostasis. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • MDPI. (2022). Tiliroside Suppresses Uric Acid Production in Hepatocytes and Attenuates Purine-Induced Hyperuricemia in Male ICR Mice. Molecules. [Link]

  • ResearchGate. (n.d.). High-throughput Assays for Superoxide and Hydrogen Peroxide: Design of a Screening Workflow to Identify Inhibitors of NADPH Oxidases. Retrieved from [Link]

  • PubMed. (2024). A strategy for inhibitors screening of xanthine oxidase based on colorimetric sensor combined with affinity chromatography technology. Biosensors & Bioelectronics. [Link]

  • International Food Research Journal. (2020). Inhibitory capacity of xanthine oxidase, and anticancer activity of compounds from Sarcandra glabra (Thunb.) Nakai flower. International Food Research Journal. [Link]

  • PubMed. (2019). Novel xanthine oxidase-based cell model using HK-2 cell for screening antihyperuricemic functional compounds. Free Radical Biology and Medicine. [Link]

  • Studylib. (n.d.). Uric Acid Assay Kit Protocol: Quantitative Determination. Retrieved from [Link]

  • PubMed Central. (2025). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules. [Link]

  • NCBI Bookshelf. (1990). Uric Acid. In Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. Retrieved from [Link]

  • ResearchGate. (2020). Identification of xanthine oxidase inhibitors through hierarchical virtual screening. Retrieved from [Link]

  • Semantic Scholar. (2020). Identification of xanthine oxidase inhibitors through hierarchical virtual screening. Retrieved from [Link]

  • PubMed. (2024). Xanthine oxidase inhibitors: Virtual screening and mechanism of inhibition studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Biolabo. (n.d.). URIC ACID Uricase method. Retrieved from [Link]

  • Quantification of Uric Acid of Rat Serum by Liquid Chromatography-ultraviolet Detection and Its Comparison Study. (2021). Chinese Journal of Pharmaceutical Analysis. [Link]

  • MDPI. (2023). Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights. International Journal of Molecular Sciences. [Link]

  • MDPI. (2021). Xanthine Oxidase Inhibitors from Filipendula ulmaria (L.) Maxim. and Their Efficient Detections by HPTLC and HPLC Analyses. Molecules. [Link]

  • CytoSelect™. (n.d.). Cell Viability and Cytotoxicity Assay Kit. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Guidelines for cell viability assays. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine in Modern Cancer Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine and its derivatives in cancer research....

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine and its derivatives in cancer research. This document outlines the core mechanisms, provides detailed experimental protocols, and offers insights into data interpretation, underscoring the compound's potential as a versatile tool in oncology.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold - A Privileged Structure in Oncology

The pyrazolo[3,4-d]pyrimidine core is a notable purine isostere, a structural feature that has propelled it to the forefront of medicinal chemistry and cancer drug discovery. Its resemblance to adenine allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of kinases. This has led to the development of numerous derivatives with potent anti-cancer properties. The specific compound, 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine, serves as a key building block for creating novel therapeutic candidates.

Derivatives of this scaffold have demonstrated significant inhibitory activity against a variety of cancer cell lines, including those of renal, breast, lung, and colon cancers, as well as leukemia and melanoma.[1][2] The versatility of the pyrazolo[3,4-d]pyrimidine core allows for chemical modifications that can fine-tune its selectivity and potency against specific cancer-driving proteins.

Mechanism of Action: A Multi-Targeted Approach to Cancer Therapy

The anticancer effects of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine derivatives are often attributed to their ability to inhibit key signaling pathways that are frequently dysregulated in cancer.

Kinase Inhibition: A primary mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1] Pyrazolo[3,4-d]pyrimidine derivatives have been shown to target several important kinases:

  • Src Family Kinases: These non-receptor tyrosine kinases are often overactive in tumors, promoting cell growth and metastasis. Specific pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit Src phosphorylation, leading to reduced medulloblastoma cell growth.[3][4]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. The pyrazolo[3,4-d]pyrimidine scaffold is a common feature in many CDK inhibitors, capable of inducing cell cycle arrest.[5]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Overexpression or mutation of EGFR is a hallmark of many cancers. Novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against EGFR-TK.[6]

Other Mechanisms: Beyond kinase inhibition, derivatives of this scaffold have shown other anticancer activities:

  • DHFR Inhibition: Some derivatives, designed as antifolate agents, have shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis.[7]

  • TRAP1 Inhibition: TNF Receptor Associated Protein 1 (TRAP1), a mitochondrial chaperone protein, is another target. Inhibition of TRAP1 by pyrazolo[3,4-d]pyrimidine-based compounds has demonstrated in vivo anticancer activity.[8]

  • Induction of Apoptosis: A common outcome of treatment with these compounds is the induction of programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[3][4][7]

The multi-targeted nature of these compounds makes them promising candidates for overcoming drug resistance and for use in combination therapies.

Signaling Pathway Overview

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondria EGFR EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Src Src Kinase Src->Ras_Raf_MEK_ERK Src->PI3K_Akt Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Cell Survival PI3K_Akt->Survival CDKs CDKs CellCycle Cell Cycle Progression CDKs->CellCycle DHFR DHFR Nucleotide_Synthesis Nucleotide Synthesis DHFR->Nucleotide_Synthesis Nucleotide_Synthesis->CellCycle TRAP1 TRAP1 Apoptosis_reg Apoptosis Regulation TRAP1->Apoptosis_reg Compound Pyrazolo[3,4-d]pyrimidine Derivatives Compound->EGFR Inhibition Compound->Src Inhibition Compound->CDKs Inhibition Compound->DHFR Inhibition Compound->TRAP1 Inhibition

Caption: Targeted signaling pathways of pyrazolo[3,4-d]pyrimidine derivatives.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
12c UO-31 (Renal)Not SpecifiedPotent (better than sunitinib)[1][2]
4b U937 (Leukemia)Not Specified< 20[9]
4l U937 (Leukemia)Not Specified< 20 (High Selectivity)[9]
7d OVCAR-4 (Ovarian)Not Specified1.74[10]
7d ACHN (Renal)Not Specified5.53[10]
S7 MedulloblastomaMTSNot Specified (Reduces growth)[3][4]
S29 MedulloblastomaMTSNot Specified (Reduces growth)[3][4]
SI163 MedulloblastomaMTSNot Specified (Reduces growth)[3][4]
15 NCI 60 PanelSRB0.018 - 9.98[6]
16 NCI 60 PanelSRB0.018 - 9.98[6]

Experimental Protocols

Protocol 1: In Vitro Antiproliferative Assay using Sulforhodamine B (SRB)

This protocol outlines a common method for assessing the cytotoxic effects of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines.[7]

1. Materials and Reagents:

  • Cancer cell lines of interest (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine derivative (stock solution in DMSO)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Microplate reader

2. Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • Cell Fixation:

    • Gently remove the medium.

    • Add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining:

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Measurement:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Shake the plates for 5-10 minutes on a shaker.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition compared to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: In Vitro Antiproliferative Assay

In_Vitro_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h 24h Incubation cell_seeding->incubation_24h compound_treatment Compound Treatment (Serial Dilutions) incubation_24h->compound_treatment incubation_48_72h 48-72h Incubation compound_treatment->incubation_48_72h cell_fixation Cell Fixation (TCA) incubation_48_72h->cell_fixation staining Staining (SRB) cell_fixation->staining measurement Absorbance Reading (510 nm) staining->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro SRB antiproliferative assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a test compound on the cell cycle distribution of cancer cells.[6]

1. Materials and Reagents:

  • Cancer cell lines

  • Complete growth medium

  • Test compound

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

2. Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 concentration for 24, 48, and 72 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

Protocol 3: In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the in vivo anticancer efficacy of a pyrazolo[3,4-d]pyrimidine derivative in a mouse xenograft model.[8]

1. Materials and Reagents:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • Matrigel (optional)

  • Test compound formulated in a suitable vehicle

  • Vehicle control

  • Positive control drug (e.g., cisplatin, etoposide)

  • Calipers for tumor measurement

  • Animal balance

2. Step-by-Step Methodology:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in PBS or a mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment:

    • Administer the test compound, vehicle control, and positive control to the respective groups via the desired route (e.g., intraperitoneal, oral).

    • The dosing schedule will depend on the pharmacokinetic properties of the compound.

  • Monitoring:

    • Measure tumor volume using calipers (Volume = 0.5 x length x width²) and body weight regularly (e.g., twice a week).

    • Observe the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration.

    • Euthanize the mice and excise the tumors.

    • Weigh the tumors and compare the tumor weights and volumes between the treatment and control groups to assess efficacy.

Conclusion and Future Directions

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine and its derivatives represent a highly promising class of compounds in cancer research. Their ability to target multiple key oncogenic pathways provides a strong rationale for their continued development. The protocols outlined in these application notes provide a solid foundation for researchers to explore the anticancer potential of these molecules.

Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic and safety profiles. Further investigation into their mechanisms of action, including the identification of novel targets, will also be crucial for their clinical translation. The use of advanced drug delivery systems, such as immunoliposomes, may also help to improve the therapeutic index of these promising anticancer agents.[11]

References

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Advances. [Link]

  • Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. Future Medicinal Chemistry. [Link]

  • Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. ResearchGate. [Link]

  • STUDIES ON 4-AMINOPYRAZOLO(3,4-d)PYRIMIDINE: GROWTH INHIBITION AND RELIEF IN NEUROSPORA CRASSA. Journal of Bacteriology. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Cellular and Molecular Medicine. [Link]

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. European Journal of Medicinal Chemistry. [Link]

  • 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine. Chemsrc. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports. [Link]

  • 4-AMINO-6-MERCAPTOPYRAZOLO[3,4-D]PYRIMIDINE [P71402]. ChemUniverse. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]

  • 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP) as a novel inhibitor of the RNA and DNA depurination induced by Shiga toxin 1. Biochemical Journal. [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Cellular and Molecular Medicine. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists. ResearchGate. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports. [Link]

  • The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Pharmaceutics. [Link]

Sources

Application

Development of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine as a Promising Antineoplastic Agent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive technical guide on the development of 4-Amino-6-mercaptopyrazolo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the development of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine as a potential antineoplastic agent. This document outlines the scientific rationale, key molecular mechanisms, and detailed experimental protocols for researchers investigating this class of compounds.

Introduction: The Therapeutic Potential of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including protein kinases and dihydrofolate reductase (DHFR), which are critical for cancer cell proliferation and survival. Numerous derivatives of this scaffold have been investigated as potent anticancer agents, demonstrating significant efficacy in preclinical studies. This guide focuses specifically on 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine, a compound of interest for its potential as a targeted anticancer therapeutic.

Mechanism of Action: Targeting Key Oncogenic Pathways

The antineoplastic effects of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine and its analogs are believed to be multifactorial, primarily revolving around the inhibition of key enzymes that drive cancer progression.

Kinase Inhibition: A Primary Anticancer Strategy

Many pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer. These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Key kinase targets for this class of compounds include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth.

  • Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in cell adhesion, growth, and motility. Their aberrant activation is linked to cancer progression and metastasis.[1]

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, their inhibition can lead to cell cycle arrest and apoptosis.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

The core pyrazolo[3,4-d]pyrimidine structure acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and preventing the transfer of a phosphate group to their downstream substrates, thereby disrupting the signaling cascade.

Dihydrofolate Reductase (DHFR) Inhibition

Some pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against DHFR, an essential enzyme in the folate metabolic pathway.[2] DHFR is responsible for converting dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR leads to a depletion of these essential building blocks, ultimately halting DNA replication and cell division.

Synthesis of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine

A plausible synthetic route, based on the synthesis of related compounds, is outlined below. Researchers should optimize the reaction conditions for their specific needs.

Synthesis_Workflow General Synthetic Workflow for 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Pyrimidine Ring Fusion cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination cluster_4 Step 5: Thionation A Ethyl Cyanoacetate C Aminopyrazole Carboxylate Intermediate A->C Cyclization B Hydrazine B->C E Pyrazolo[3,4-d]pyrimidinone Intermediate C->E Cyclization D Formamide or similar reagent D->E G 4-Chloro-pyrazolo[3,4-d]pyrimidine Intermediate E->G Chlorination F POCl3 F->G I 4-Amino-pyrazolo[3,4-d]pyrimidine Intermediate G->I Amination H Ammonia H->I K 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine I->K Thionation J Lawesson's reagent or P4S10 J->K

Caption: General Synthetic Workflow for 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine.

Experimental Protocols for Antineoplastic Evaluation

The following protocols provide a framework for the in vitro evaluation of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine as an antineoplastic agent.

Cell Culture

A panel of human cancer cell lines should be selected to represent a variety of tumor types. It is also crucial to include a non-cancerous cell line to assess selectivity.

  • Recommended Cancer Cell Lines:

    • U937 (Lymphoma): Thio-substituted derivatives have shown activity against this cell line.[3]

    • MCF-7 (Breast Cancer): Commonly used for screening anticancer compounds.

    • A549 (Lung Cancer): Another standard for anticancer drug screening.

    • HCT116 (Colon Cancer): Representative of gastrointestinal cancers.

    • PC-3 (Prostate Cancer): A common model for prostate cancer research.

  • Recommended Non-Cancerous Cell Line:

    • MRC-5 (Normal Lung Fibroblast): To evaluate cytotoxicity towards non-malignant cells.

  • Culture Conditions: Cells should be maintained in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Quantitative Analysis of Antineoplastic Activity

The cytotoxic activity of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine should be summarized in a clear and concise table. While a comprehensive set of IC50 values for the specific title compound is not available in the provided search results, the following table presents data for closely related thio-substituted pyrazolo[3,4-d]pyrimidine derivatives against the U937 cancer cell line as a representative example.[3]

CompoundCancer Cell LineIC50 (µM)
Thio-substituted Derivative 1U937 (Lymphoma)< 20
Thio-substituted Derivative 2U937 (Lymphoma)< 20
Thio-substituted Derivative 3U937 (Lymphoma)< 20

Visualizing the Mechanism: Signaling Pathway and Experimental Workflow

Signaling_Pathway Potential Signaling Pathways Targeted by 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Src Src Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle DHFR DHFR DNA_Synthesis DNA Synthesis DHFR->DNA_Synthesis Angiogenesis Angiogenesis Compound 4-Amino-6-mercaptopyrazolo [3,4-d]pyrimidine Compound->EGFR Inhibits Compound->VEGFR Inhibits Compound->Src Inhibits Compound->CDK Inhibits Compound->DHFR Inhibits

Caption: Potential Signaling Pathways Targeted by 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine.

Experimental_Workflow Experimental Workflow for In Vitro Evaluation start Start cell_culture Cell Line Selection & Culture start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: Experimental Workflow for In Vitro Evaluation.

Conclusion and Future Directions

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine and its derivatives represent a promising class of antineoplastic agents with the potential to target multiple key oncogenic pathways. The protocols and information provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets, expanding the in vitro evaluation to a broader range of cancer cell lines, and progressing to in vivo animal models to assess efficacy and safety.

References

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PubMed Central. [Link]

  • STUDIES ON 4-AMINOPYRAZOLO(3,4-d)PYRIMIDINE: GROWTH INHIBITION AND RELIEF IN NEUROSPORA CRASSA. PubMed Central. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

  • Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. PubMed. [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI. (Source URL not available)
  • Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. ResearchGate. [Link]

  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. MDPI. [Link]

  • 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine. Chemsrc.com. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. MDPI. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. PubMed Central. [Link]

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PubMed Central. [Link]

  • Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to Assessing the Antiproliferative Activity of Pyrazolopyrimidines

< Introduction: The Therapeutic Promise of Pyrazolopyrimidines Pyrazolopyrimidines represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic pot...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Therapeutic Promise of Pyrazolopyrimidines

Pyrazolopyrimidines represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential.[1][2][3] These heterocyclic compounds are bioisosteres of purines, enabling them to interact with a wide range of biological targets, particularly protein kinases.[4][5] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making pyrazolopyrimidines a focal point in the development of targeted anticancer therapies.[2][3] Several pyrazolopyrimidine-based drugs have already gained FDA approval, and many more are in clinical trials, highlighting the scaffold's importance in modern drug discovery.[4]

The antiproliferative activity of these compounds often stems from their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5][6][7] By blocking the activity of CDKs, such as CDK2, pyrazolopyrimidines can induce cell cycle arrest and apoptosis (programmed cell death), thereby preventing the uncontrolled proliferation of cancer cells.[4][7][8]

This comprehensive guide provides a suite of detailed protocols for researchers, scientists, and drug development professionals to rigorously assess the antiproliferative effects of novel pyrazolopyrimidine derivatives. The methodologies outlined herein are designed to provide a multi-faceted understanding of a compound's activity, from initial cytotoxicity screening to more in-depth mechanistic studies of its effects on cell cycle progression and apoptosis.

I. Foundational Antiproliferative Screening Assays

The initial evaluation of a compound's antiproliferative potential typically involves high-throughput screening assays that measure cell viability or cytotoxicity. These assays provide a quantitative measure, often expressed as an IC50 value (the concentration of a compound that inhibits 50% of cell growth), which is crucial for structure-activity relationship (SAR) studies.[9]

A. MTT Assay: A Colorimetric Approach to Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method for assessing cell viability.[10][11] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[10] This conversion is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[12]

  • Cell Seeding:

    • Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolopyrimidine compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well to achieve a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[10] A visible purple precipitate should form in the wells with viable cells.[10]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

B. Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein Content

The Sulforhodamine B (SRB) assay is another robust and widely used colorimetric method for determining cell density, based on the measurement of total cellular protein content.[13][14][15][16] This assay is less susceptible to interference from compounds that may affect mitochondrial function. The SRB dye binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[14] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.[14]

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

    • Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Dye Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Data Acquisition:

    • Measure the optical density (OD) at 510 nm using a microplate reader.[14]

C. ATPlite™ Luminescence Assay: Quantifying Viable Cells via ATP Levels

The ATPlite™ assay is a highly sensitive method that quantifies cell viability by measuring intracellular ATP levels.[17][18][19] ATP is a key indicator of metabolically active cells, and its concentration rapidly decreases upon apoptosis or necrosis.[19] This assay utilizes the ATP-dependent reaction of luciferase to produce light, and the resulting luminescent signal is directly proportional to the number of viable cells.[17][19]

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

  • Cell Lysis and ATP Measurement:

    • Allow the plate to equilibrate to room temperature.

    • Add 50 µL of the mammalian cell lysis solution to each well and shake the plate for five minutes on an orbital shaker at 700 rpm to lyse the cells and stabilize the ATP.[17]

    • Add 50 µL of the substrate solution (luciferase/luciferin) to each well and shake the plate for another five minutes at 700 rpm.[17]

  • Data Acquisition:

    • Dark-adapt the plate for ten minutes.[17]

    • Measure the luminescence using a microplate luminometer.

II. Mechanistic Assays: Unraveling the Mode of Action

Once the antiproliferative activity of a pyrazolopyrimidine has been confirmed, the next crucial step is to elucidate its mechanism of action. Given that many pyrazolopyrimidines target the cell cycle and induce apoptosis, the following assays are essential for a comprehensive understanding.

A. Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis using flow cytometry and a DNA-intercalating dye like Propidium Iodide (PI) is a powerful technique to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21] Pyrazolopyrimidines that inhibit CDKs often cause an accumulation of cells in a specific phase, which can be quantified with this method.[8]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.

    • Treat the cells with the pyrazolopyrimidine compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, and collect both adherent and floating cells to include the apoptotic population.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[22]

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[23]

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[21][22] RNase A is crucial to prevent the staining of double-stranded RNA.[20]

    • Incubate at room temperature for 30 minutes in the dark.

    • Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

B. BrdU Incorporation Assay for DNA Synthesis

The 5-bromo-2'-deoxyuridine (BrdU) incorporation assay is a direct measure of DNA synthesis and cell proliferation.[24][25] BrdU, a thymidine analog, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[24][26] The incorporated BrdU can then be detected using a specific antibody, providing a quantitative measure of the number of proliferating cells.[24][25]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with the pyrazolopyrimidine compounds as previously described.

  • BrdU Labeling:

    • Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling solution to each well at a final concentration of 10 µM.[27][28]

    • Incubate for the desired labeling time.[24][27]

  • Fixation and Denaturation:

    • Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[27] This step is critical to expose the incorporated BrdU for antibody binding.[26]

  • Immunodetection:

    • Wash the wells and add an anti-BrdU primary antibody. Incubate for 1 hour at room temperature.[24][27]

    • Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.[27]

  • Data Acquisition:

    • Wash the wells and add a TMB substrate.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

C. Apoptosis Detection by Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method for detecting apoptosis.[29] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[29][30] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[29][30] PI is a fluorescent dye that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[30] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment:

    • Seed and treat cells as described for cell cycle analysis.

  • Cell Harvesting and Staining:

    • Harvest both floating and adherent cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[31]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[31]

    • Incubate for 15 minutes at room temperature in the dark.[31][32]

  • Analysis:

    • Add 400 µL of 1X binding buffer to each tube.[32]

    • Analyze the samples by flow cytometry within one hour.

D. Caspase-Glo® 3/7 Assay for Apoptosis Execution

Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay provides a sensitive, luminescent method for measuring the combined activities of these two caspases.[33][34][35] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by caspases-3 and -7 to release aminoluciferin, a substrate for luciferase.[33] The resulting luminescent signal is proportional to the amount of caspase activity.[35][36]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the pyrazolopyrimidine compounds.

  • Reagent Preparation and Addition:

    • Reconstitute the lyophilized Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[34][35]

    • Allow the reagent and the cell plate to equilibrate to room temperature.[34]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[34]

  • Incubation and Data Acquisition:

    • Mix the contents by shaking the plate at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 30 minutes to 3 hours.[34]

    • Measure the luminescence using a plate-reading luminometer.

III. Data Presentation and Interpretation

Quantitative Data Summary

The results from the antiproliferative and mechanistic assays should be summarized in a clear and concise manner. Tables are an effective way to present quantitative data, such as IC50 values and the percentage of cells in different cell cycle phases or apoptotic states.

Table 1: Antiproliferative Activity of Pyrazolopyrimidine Derivatives

CompoundCell LineIC50 (µM) - 48h (MTT Assay)IC50 (µM) - 48h (SRB Assay)
PzP-1MCF-75.2 ± 0.44.9 ± 0.6
PzP-1HCT-1168.1 ± 0.77.5 ± 0.9
PzP-2MCF-712.5 ± 1.111.8 ± 1.3
PzP-2HCT-11615.3 ± 1.514.7 ± 1.8
ControlMCF-70.8 ± 0.10.7 ± 0.1

Table 2: Effect of PzP-1 on Cell Cycle Distribution in MCF-7 Cells (24h Treatment)

Treatment% G0/G1% S% G2/M
Vehicle65.4 ± 2.120.1 ± 1.514.5 ± 1.2
PzP-1 (2.5 µM)75.2 ± 2.515.3 ± 1.39.5 ± 0.9
PzP-1 (5 µM)82.1 ± 3.010.2 ± 1.17.7 ± 0.8

Table 3: Induction of Apoptosis by PzP-1 in MCF-7 Cells (48h Treatment)

Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)Caspase-3/7 Activity (RLU)
Vehicle4.2 ± 0.52.1 ± 0.315,234 ± 1,287
PzP-1 (5 µM)25.8 ± 2.115.3 ± 1.889,567 ± 7,543

IV. Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental workflows and biological pathways.

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Interpretation start Pyrazolopyrimidine Library assay1 MTT Assay start->assay1 assay2 SRB Assay start->assay2 ic50 Select Hit Compounds assay1->ic50 Determine IC50 assay2->ic50 Determine IC50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assays ic50->apoptosis analysis Comprehensive Antiproliferative Profile cell_cycle->analysis Quantify Cell Cycle Arrest annexin annexin apoptosis->annexin Annexin V/PI caspase caspase apoptosis->caspase Caspase-Glo 3/7 annexin->analysis Quantify Apoptotic Cells caspase->analysis Measure Caspase Activity

Caption: Experimental workflow for assessing antiproliferative activity.

cdk_pathway cluster_g1_s G1/S Transition cluster_drug cyclinD Cyclin D cdk46 CDK4/6 cyclinD->cdk46 binds Rb Rb cdk46->Rb phosphorylates E2F E2F cyclinE Cyclin E cdk2 CDK2 cyclinE->cdk2 binds cdk2->Rb phosphorylates Rb->E2F inhibits S_phase S-Phase Entry E2F->S_phase activates transcription Pyrazolopyrimidine Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine->cdk2 Inhibits

Sources

Application

Application Notes &amp; Protocols: Derivatization of the Thiol Group in 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine

Introduction 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure is analogous to adenine, a key component of nu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure is analogous to adenine, a key component of nucleic acids, making it a valuable purine bioisostere.[1] This structural similarity allows AMPP derivatives to interact with a wide range of biological targets, particularly protein kinases, by mimicking ATP.[1][2] The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure, frequently found in compounds with potent pharmacological activities, including anticancer and antimicrobial effects.[3][4][5][6][7]

The utility of AMPP as a scaffold is greatly enhanced by the presence of a reactive thiol group at the C6 position. This thiol moiety serves as a versatile chemical handle for introducing a diverse array of substituents, enabling the systematic modification of the molecule's physicochemical properties and biological activity. The strategic derivatization of this thiol group is a cornerstone of structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents.[1][4][5]

This guide provides a detailed overview of the common strategies for derivatizing the thiol group of AMPP, complete with mechanistic insights, step-by-step protocols, and methods for characterization.

Chemical Properties and Reactivity of the Thiol Group

The thiol group (-SH) in AMPP is the most nucleophilic center in the molecule under basic conditions. It can be readily deprotonated to form a thiolate anion (-S⁻), which is a potent nucleophile. This high reactivity makes S-alkylation and S-acylation the most common and efficient methods for its derivatization. The choice of reaction conditions, particularly the base and solvent, is crucial for achieving high yields and selectivity.

Core Derivatization Strategies

The primary method for modifying the thiol group is through nucleophilic substitution reactions where the sulfur atom acts as the nucleophile. The most prevalent and effective of these is S-alkylation.

S-Alkylation: The Workhorse Reaction

S-alkylation involves the reaction of the thiolate anion of AMPP with an electrophilic alkylating agent, typically an alkyl halide. This reaction forms a new carbon-sulfur bond, resulting in a thioether derivative.

Mechanism: The reaction proceeds via a standard SN2 mechanism. A base is used to deprotonate the thiol, generating the thiolate. This thiolate then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (e.g., a halide).

S_Alkylation AMPP AMPP-SH Thiolate AMPP-S⁻ AMPP->Thiolate + Base Product AMPP-S-R Thiolate->Product + R-X AlkylHalide R-X X_minus X⁻ Base Base BH B-H⁺

Caption: General workflow for the S-alkylation of AMPP.

Protocol 1: General Procedure for S-Alkylation of AMPP

This protocol is a generalized procedure that can be adapted for various alkyl halides.

1. Materials:

  • 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP)
  • Alkyl halide (e.g., methyl iodide, benzyl bromide, propargyl bromide)
  • Base (e.g., K₂CO₃, NaH, Et₃N)
  • Solvent (e.g., DMF, DMSO, Acetone)
  • Reaction vessel (round-bottom flask)
  • Stirring apparatus (magnetic stirrer and stir bar)
  • Temperature control (heating mantle or ice bath)

2. Procedure:

  • Dissolve AMPP (1.0 eq) in the chosen solvent in a round-bottom flask.
  • Add the base (1.1-1.5 eq) to the solution and stir for 15-30 minutes at room temperature to facilitate the formation of the thiolate.
  • Slowly add the alkylating agent (1.0-1.2 eq) to the reaction mixture. The addition can be done dropwise if the alkylating agent is a liquid.
  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) for a period of 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
  • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry under vacuum.
  • If the product is soluble, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
  • Purify the crude product by recrystallization or column chromatography.

3. Causality Behind Experimental Choices:

  • Base: A weak base like K₂CO₃ is often sufficient and easy to handle. For less reactive alkylating agents, a stronger base like NaH may be necessary, but requires anhydrous conditions.
  • Solvent: Polar aprotic solvents like DMF or DMSO are excellent choices as they readily dissolve AMPP and facilitate SN2 reactions. Acetone can also be used, especially with K₂CO₃.
  • Temperature: Most S-alkylation reactions proceed efficiently at room temperature. However, for less reactive alkyl halides, gentle heating may be required to increase the reaction rate.

Table 1: Examples of S-Alkylation Reactions from Literature

Alkylating AgentBaseSolventTemperatureYield (%)Reference
Methyl IodideK₂CO₃DMFRoom Temp.High[8]
Propargyl BromideK₂CO₃DMFRoom Temp.Good[8]
Phenacyl BromideK₂CO₃DMFRoom Temp.Good[8]
Various Alkyl HalidesN/AN/AN/AN/A[9]

Characterization of Derivatized Products

Confirmation of successful derivatization is crucial. A combination of spectroscopic techniques is typically employed.

Characterization_Workflow Start Crude Product Purification Purification (Recrystallization or Chromatography) Start->Purification PureProduct Pure Product Purification->PureProduct TLC TLC Analysis PureProduct->TLC NMR ¹H and ¹³C NMR PureProduct->NMR MS Mass Spectrometry (MS) PureProduct->MS Confirmation Structure Confirmed TLC->Confirmation NMR->Confirmation MS->Confirmation

Caption: A typical workflow for the purification and characterization of AMPP derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The disappearance of the thiol proton (-SH) peak is a key indicator of a successful reaction. New peaks corresponding to the protons of the newly introduced alkyl group will appear. For example, in an S-methylation, a new singlet around 2.5 ppm would be expected.
  • ¹³C NMR: The chemical shift of the carbon atom adjacent to the sulfur will provide evidence of S-alkylation versus N-alkylation. A carbon attached to sulfur (C-S) will have a different chemical shift compared to a carbon attached to nitrogen (C-N).[10]

2. Mass Spectrometry (MS):

  • MS is used to determine the molecular weight of the product. The observed molecular ion peak should correspond to the calculated mass of the expected derivatized product. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.

3. Infrared (IR) Spectroscopy:

  • The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) can also indicate that the thiol group has reacted.

Applications in Drug Development

The derivatization of the thiol group in AMPP has been a fruitful strategy in the discovery of potent kinase inhibitors for cancer therapy. By introducing various substituents at the C6 position, researchers can modulate the compound's affinity and selectivity for specific kinase targets.[1][7] The substituents can be designed to interact with specific amino acid residues in the ATP-binding pocket of the target kinase, leading to enhanced inhibitory activity.[3][4][5]

Troubleshooting

  • Low Yield:

    • Cause: Incomplete deprotonation of the thiol, inactive alkylating agent, or inappropriate solvent.

    • Solution: Use a stronger base (e.g., NaH), ensure the alkylating agent is fresh, and use a polar aprotic solvent like DMF. Gentle heating may also improve the yield.

  • Side Reactions (N-alkylation):

    • Cause: The nitrogen atoms in the pyrazole and pyrimidine rings are also nucleophilic and can compete with the thiol for the alkylating agent, although S-alkylation is generally favored.

    • Solution: Use milder reaction conditions (lower temperature, weaker base) to favor the more nucleophilic thiolate.

  • Multiple Products:

    • Cause: The starting material may not be pure, or side reactions may be occurring.

    • Solution: Ensure the purity of the starting AMPP. Use TLC to monitor the reaction closely and stop it once the desired product is the major component. Optimize purification methods (e.g., gradient elution in column chromatography).

References

  • Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents | Request PDF. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Saccomanni, G., et al. (2021). Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. Future Medicinal Chemistry, 13(18), 1515-1530. [Link]

  • Saccomanni, G., et al. (2021). Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. Future Medicinal Chemistry. [Link]

  • Saccomanni, G., et al. (2021). Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. Future Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. PubChem. Retrieved January 13, 2026, from [Link]

  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties | Request PDF. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine. (n.d.). ChemSrc. Retrieved January 13, 2026, from [Link]

  • 4-AMINO-6-MERCAPTOPYRAZOLO[3,4-D]PYRIMIDINE [P71402]. (n.d.). ChemUniverse. Retrieved January 13, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. ACS Omega. [Link]

  • 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. (n.d.). Pharmaffiliates. Retrieved January 13, 2026, from [Link]

  • Abdel-Aziz, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (n.d.). SpringerLink. Retrieved January 13, 2026, from [Link]

  • Al-wsar, N. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis of 6-(Alkylthio)-2-aryl-2H-pyrazolo[3,4-d]pyrimidines. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

Method

Probing Purine Metabolism: Application Notes for 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine as a Xanthine Oxidase Inhibitor

Introduction: Unveiling a Potent Tool for Hyperuricemia Research 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP) is a potent, competitive inhibitor of xanthine oxidase (XO), a critical enzyme in the purine catabolis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potent Tool for Hyperuricemia Research

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP) is a potent, competitive inhibitor of xanthine oxidase (XO), a critical enzyme in the purine catabolism pathway.[1][2] Its structural resemblance to the natural purine base, hypoxanthine, allows it to effectively block the enzymatic conversion of hypoxanthine to xanthine and subsequently to uric acid.[3] Elevated activity of xanthine oxidase is a primary contributor to hyperuricemia, a condition underlying the painful inflammatory disease, gout.[4] The efficacy of 4-AMPP in inhibiting uric acid formation, comparable and in some cases superior to the widely used allopurinol, establishes it as a valuable chemical probe for researchers in drug discovery and metabolic disease.[1][2]

This comprehensive guide provides detailed protocols for the utilization of 4-AMPP in in vitro, cellular, and in vivo experimental settings. It is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies to effectively employ this chemical probe in their investigations of purine metabolism and the development of novel therapeutics for hyperuricemia and related disorders.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 4-AMPP is fundamental to its effective application in experimental settings.

PropertyValueReference
CAS Number 23771-52-0[5][6][7]
Molecular Formula C5H5N5S[5][6][7]
Molecular Weight 167.19 g/mol [5][6]
Appearance Light Yellow Powder[3]
Melting Point >300 °C[6]
Solubility Soluble in DMSO[3]

Mechanism of Action: Targeting the Final Steps of Purine Breakdown

4-AMPP functions as a competitive inhibitor of xanthine oxidase, a key enzyme in the terminal steps of purine degradation. This pathway is responsible for the breakdown of purines, derived from the diet and cellular turnover, into uric acid for excretion.

PurineCatabolism

Xanthine oxidase catalyzes two sequential oxidation reactions: the conversion of hypoxanthine to xanthine, and the subsequent conversion of xanthine to uric acid.[8] 4-AMPP, as a structural analog of hypoxanthine, competes for the active site of xanthine oxidase, thereby preventing the binding and conversion of the natural substrates.[3] This leads to a reduction in the production of uric acid.

Experimental Protocols

Part 1: In Vitro Spectrophotometric Assay for Xanthine Oxidase Inhibition

This protocol provides a robust method for determining the inhibitory activity of 4-AMPP on purified xanthine oxidase by monitoring the formation of uric acid.

in_vitro_workflow

Materials and Reagents:

  • 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP)

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine

  • Allopurinol (positive control)

  • Potassium Phosphate Buffer (50-100 mM, pH 7.5-7.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Potassium Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

    • Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer. The final concentration in the assay will typically be in the range of 50-150 µM.

    • Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL). The final concentration should be optimized to yield a linear rate of uric acid formation over the measurement period.

    • 4-AMPP and Allopurinol Stock Solutions: Dissolve 4-AMPP and allopurinol in DMSO to prepare high-concentration stock solutions (e.g., 10-50 mM). It is recommended to prepare fresh solutions for each experiment.

  • Assay Setup (96-well plate format):

    • Blank: Add phosphate buffer and the vehicle (DMSO diluted in buffer).

    • Control (No Inhibitor): Add phosphate buffer, xanthine oxidase solution, and the vehicle.

    • Test: Add phosphate buffer, xanthine oxidase solution, and serial dilutions of the 4-AMPP solution.

    • Positive Control: Add phosphate buffer, xanthine oxidase solution, and serial dilutions of the allopurinol solution.

  • Pre-incubation:

    • Pre-incubate the plate at 25°C or 37°C for 5-10 minutes to allow 4-AMPP to bind to the enzyme.

  • Reaction Initiation:

    • Start the reaction by adding the xanthine solution to all wells.

  • Kinetic Measurement:

    • Immediately begin measuring the increase in absorbance at 295 nm at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes using a microplate reader.[4]

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the Percentage of Inhibition for each concentration of 4-AMPP and allopurinol using the following formula: % Inhibition = [(V_control - V_test) / V_control] x 100 Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_test is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Part 2: Cell-Based Assay for Xanthine Oxidase Activity

This protocol describes a method to assess the ability of 4-AMPP to inhibit intracellular xanthine oxidase activity.

cell_based_workflow

Materials and Reagents:

  • 4-AMPP

  • A suitable cell line (e.g., HepG2, Huh7, or other cells with detectable XO activity)

  • Cell culture medium and supplements

  • Hypoxanthine or Xanthine

  • Assay reagents for detecting uric acid or reactive oxygen species (ROS) (e.g., Amplex Red, Dihydroethidium - DHE)

  • Reagents for cytotoxicity assay (e.g., MTT, Resazurin)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the chosen cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of 4-AMPP (and a positive control like allopurinol) for a predetermined period (e.g., 1-24 hours). Include a vehicle control (DMSO).

  • Induction of XO Activity:

    • Induce cellular xanthine oxidase activity by adding hypoxanthine or xanthine to the culture medium.

  • Measurement of XO Activity:

    • Uric Acid Production: Measure the concentration of uric acid in the cell culture supernatant using a commercially available kit or HPLC.

    • ROS Production (DHE Assay):

      • After treatment, wash the cells with warm PBS.

      • Add DHE solution (e.g., 5 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C, protected from light.

      • Measure the fluorescence intensity using a microplate reader (excitation ~518 nm, emission ~605 nm).[9]

  • Cytotoxicity Assay:

    • In a parallel plate, perform a cytotoxicity assay (e.g., MTT or Resazurin) to ensure that the observed inhibition of XO activity is not due to cell death.[9]

Data Analysis:

  • Normalize the XO activity measurements to cell viability data.

  • Calculate the percentage of inhibition and determine the IC50 value as described in the in vitro assay protocol.

Part 3: In Vivo Mouse Model of Hyperuricemia

This protocol outlines the procedure for evaluating the efficacy of 4-AMPP in a potassium oxonate-induced hyperuricemic mouse model.

in_vivo_workflow

Materials and Reagents:

  • 4-AMPP

  • Male Kunming or C57BL/6 mice (8-10 weeks old)

  • Potassium Oxonate

  • Hypoxanthine

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Blood collection supplies

  • Kits for measuring serum uric acid and tissue XO activity

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice for at least one week under standard laboratory conditions.[10]

  • Induction of Hyperuricemia:

    • Administer potassium oxonate (a uricase inhibitor) to the mice, typically via intraperitoneal injection, one hour before the administration of hypoxanthine.[10][11][12]

    • Administer hypoxanthine orally to increase the substrate for xanthine oxidase.[11][12]

  • 4-AMPP Administration:

    • Administer 4-AMPP (dissolved in a suitable vehicle) to the treatment group of mice, usually by oral gavage, at various doses.[13] A positive control group receiving allopurinol and a vehicle control group should be included.

  • Sample Collection:

    • At a specified time point after 4-AMPP administration (e.g., 1-3 hours), collect blood samples via retro-orbital or cardiac puncture.[13]

    • Euthanize the animals and collect liver and kidney tissues for analysis of XO activity.

  • Biochemical Analysis:

    • Measure the serum uric acid levels using a commercial assay kit.

    • Determine the xanthine oxidase activity in the liver and kidney homogenates.

Data Analysis:

  • Compare the serum uric acid levels and tissue XO activity between the different treatment groups.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Considerations for Use as a Chemical Probe

While 4-AMPP is a potent inhibitor of xanthine oxidase, it is crucial to consider its potential off-target effects. The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry and is known to be a core component of various kinase inhibitors.[14][15][16][17][18] Therefore, when interpreting data from cellular or in vivo studies, the possibility of 4-AMPP interacting with kinases or other off-target proteins should be considered. For rigorous use as a chemical probe, it is recommended to profile 4-AMPP against a panel of kinases to determine its selectivity.

Conclusion

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a powerful and versatile chemical probe for the study of xanthine oxidase and its role in purine metabolism and hyperuricemia. The detailed protocols provided in this guide offer a comprehensive framework for its application in a range of experimental settings. By understanding its mechanism of action and adhering to rigorous experimental design, researchers can effectively leverage 4-AMPP to advance our understanding of metabolic diseases and to facilitate the discovery of novel therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for a Cell-Based Assay of Xanthine Oxidase-IN-13. BenchChem.
  • BenchChem. (2025). Application Note: Spectrophotometric Assay for Measuring Xanthine Oxidase Activity and Its Inhibition. BenchChem.
  • HuiCheng Bio. (n.d.). 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • LornaJane. (2011, August 17). Drawing Flow Diagrams with GraphViz. Retrieved from [Link]

  • Tamta, H., Kalra, S., & Mukhopadhyay, A. K. (2005). Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 351-357.
  • Tamta, H., Kalra, S., & Mukhopadhyay, A. K. (2005). Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 1(4), 351-357.
  • Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & Abou El Ella, D. A. (2019). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-19.
  • Kumar, P., Kumar, D., & Singh, J. (2021). A brief review on in vivo models for Gouty Arthritis. Journal of Pharmacognosy and Phytochemistry, 10(3), 11-15.
  • BenchChem. (2025). Application Notes and Protocols: KPH2f in a Mouse Model of Hyperuricemia. BenchChem.
  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of uric acid and transporters by K-25 in vivo model. Retrieved from [Link]

  • Li, Y., et al. (2024).
  • Li, Y., et al. (2024).
  • Fingerprint. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(5), 3265-3286.
  • El-Sayed, N. N. E., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 726-741.

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol. BenchChem.
  • ChemSrc. (2023, February 20). 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Aziz, N., & Jamil, R. T. (2023). Biochemistry, Xanthine Oxidase. In StatPearls.
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1747-1775.

Sources

Application

techniques for conjugating amino acids to pyrazolo[3,4-d]pyrimidines

An In-Depth Technical Guide to the Conjugation of Amino Acids to Pyrazolo[3,4-d]pyrimidines for Drug Discovery Applications Authored by: A Senior Application Scientist Introduction: The Strategic Fusion of a Privileged S...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conjugation of Amino Acids to Pyrazolo[3,4-d]pyrimidines for Drug Discovery Applications

Authored by: A Senior Application Scientist

Introduction: The Strategic Fusion of a Privileged Scaffold and Nature's Building Blocks

The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively mimic ATP and interact with the hinge region of numerous protein kinases, making it a cornerstone for the development of targeted inhibitors.[1][2][3] The therapeutic potential of this heterocyclic system is vast, with derivatives showing promise as anticancer, anti-inflammatory, and anti-infective agents.[4][5]

Conjugating amino acids to this scaffold represents a powerful strategy in drug design. This approach leverages the diverse physicochemical properties of amino acids—from the hydrophobicity of leucine to the basicity of arginine—to modulate the solubility, cell permeability, and target-binding affinity of the parent molecule.[6][7] For instance, the design of novel dihydrofolate reductase (DHFR) inhibitors has successfully incorporated amino acid conjugates to mimic the structure of methotrexate, thereby enhancing enzymatic inhibition and cytotoxic activity against resistant cancer cell lines.[8][9][10]

This guide provides a detailed exploration of the predominant techniques for conjugating amino acids to the pyrazolo[3,4-d]pyrimidine nucleus. It is designed for researchers in drug development and medicinal chemistry, offering not just step-by-step protocols but also the underlying strategic rationale, troubleshooting insights, and methods for rigorous validation.

Core Synthetic Principles: Navigating the Path to Conjugation

The creation of a stable linkage between an amino acid and a pyrazolo[3,4-d]pyrimidine core primarily revolves around two robust synthetic strategies:

  • Amide Bond Formation via an Activated Intermediate: This is the most common and versatile approach. It involves first installing a linker molecule containing a carboxylic acid onto the pyrazolo[3,4-d]pyrimidine scaffold. This acid is then "activated" to facilitate a nucleophilic attack by the amino group of the amino acid, forming a stable amide bond.[6] This multi-step process offers high control over the final product's structure.

  • Direct Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of a leaving group (typically a halogen) from the pyrazolo[3,4-d]pyrimidine ring by the nucleophilic amino group of an amino acid or its ester. While more direct, this reaction can be challenging due to the potential for lower reactivity and side reactions, requiring careful optimization of reaction conditions.[11][12]

The choice between these strategies depends on the desired point of attachment on the scaffold, the specific amino acid being used, and the overall synthetic scheme for the target molecule.

Strategy 1: Amide Coupling via an Activated Carboxylic Acid Intermediate

This strategy is exemplified by the synthesis of pyrazolo[3,4-d]pyrimidine-amino acid conjugates designed as DHFR inhibitors.[6][8] The overall workflow involves the synthesis of a key intermediate, an acid-functionalized pyrazolo[3,4-d]pyrimidine, followed by a standard peptide coupling reaction.

Workflow for Strategy 1

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Conjugation A Pyrazolo[3,4-d]pyrimidine Precursor (e.g., 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile) B Cyclization (e.g., with Formamide) A->B C Chlorination (e.g., with POCl3) B->C D 4-Chloro-Pyrazolo[3,4-d]pyrimidine C->D E Linker Addition (e.g., 4-Aminobenzoic Acid) D->E F Key Intermediate: 4-{[Pyrimidinyl]amino}benzoic acid E->F G Key Intermediate H Carboxylic Acid Activation (e.g., with SOCl2 or Coupling Agents) G->H I Activated Intermediate H->I K Amide Bond Formation (Peptide Coupling) I->K J Amino Acid (Protected or as Ester) J->K L Final Conjugate (Deprotection if necessary) K->L

Caption: General workflow for amino acid conjugation via an activated carboxylic acid intermediate.

Detailed Protocols
Protocol 1: Synthesis of Key Intermediate 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid (5)

This protocol is adapted from the synthetic scheme reported by Salem et al.[6][8] and begins with the construction of the chlorinated pyrazolo[3,4-d]pyrimidine core.

Step 1A: Synthesis of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (3) The synthesis starts from a suitable aminopyrazole carbonitrile, which is cyclized to form the pyrimidinone ring.

  • Reagents: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, Formamide (HCONH₂).

  • Procedure: A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and an excess of formamide is heated to 190°C and refluxed for 8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the pyrimidinone product.[8]

Step 1B: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4) The hydroxyl group of the pyrimidinone is converted to a chloro group, a much better leaving group for subsequent nucleophilic substitution.

  • Reagents: 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (3), Phosphorus oxychloride (POCl₃).

  • Procedure: The pyrimidinone (3) is suspended in POCl₃ and refluxed at approximately 106°C for 6 hours.[8] The reaction must be performed in a well-ventilated fume hood with appropriate safety precautions. After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting solid is filtered, washed thoroughly with water until neutral, and dried to give the chlorinated intermediate (4).

Step 1C: Synthesis of 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid (5) The chloro-substituent is displaced by 4-aminobenzoic acid to install the linker.

  • Reagents: 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4), 4-aminobenzoic acid, Isopropanol.

  • Procedure: A mixture of the chloro-intermediate (4) and 4-aminobenzoic acid in isopropanol is heated under reflux for 16-18 hours.[6] The progress is monitored by TLC. After completion, the mixture is cooled, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol or isopropanol), and dried to yield the key benzoic acid intermediate (5).

Protocol 2: Amide Bond Formation with an Amino Acid

The carboxylic acid of the intermediate (5) is activated and then reacted with the desired amino acid (or its ester) to form the final conjugate.

  • Reagents & Materials:

    • Intermediate (5)

    • Thionyl chloride (SOCl₂) or a peptide coupling agent (e.g., HBTU, HATU)

    • Amino acid methyl or ethyl ester hydrochloride

    • Triethylamine (TEA)

    • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane (DCM))

    • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon)

Reagent/ParameterRecommended Value/ConditionRationale
Activation Method SOCl₂ or Peptide Coupling Agents (HBTU/HATU)SOCl₂ is a cost-effective and powerful activating agent, forming a highly reactive acyl chloride. Peptide coupling agents offer milder conditions, minimizing racemization of chiral amino acids and reducing side reactions.
Solvent Anhydrous Acetonitrile or DCMAprotic and anhydrous solvents are crucial to prevent quenching of the activated intermediate and hydrolysis of the acyl chloride.
Base Triethylamine (TEA)Acts as an acid scavenger to neutralize HCl generated during the reaction (with SOCl₂) and to deprotonate the amino acid ester hydrochloride, freeing the nucleophilic amine.
Temperature 0°C to Room Temp. (Coupling Agents); Reflux (for some acyl chlorides)Low temperatures are often used during the addition of the amine to control the exothermic reaction. Heating may be required to drive the reaction to completion.[6]
Reaction Time 4-24 hoursMonitored by TLC until disappearance of starting materials.

Step-by-Step Procedure (using SOCl₂ activation):

  • Activation: Suspend the benzoic acid intermediate (5) in anhydrous DCM. Add a catalytic amount of DMF (Vilsmeier-Haack catalyst). Cool the suspension to 0°C in an ice bath. Add thionyl chloride dropwise. Allow the mixture to warm to room temperature and then reflux for 2-4 hours until a clear solution is obtained.

  • Solvent Removal: Cool the reaction mixture and remove the excess SOCl₂ and DCM under reduced pressure. The resulting acyl chloride is often used immediately without further purification.

  • Coupling: Dissolve the amino acid ester hydrochloride in anhydrous acetonitrile. Add triethylamine (2-3 equivalents) and stir for 15-20 minutes at room temperature.

  • Reaction: Add a solution of the freshly prepared acyl chloride in anhydrous acetonitrile to the amino acid ester solution. Heat the mixture at 70°C, monitoring the reaction by TLC.[6]

  • Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and a dilute aqueous acid (e.g., 1N HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield the final amino acid conjugate.

  • (Optional) Hydrolysis: If the final product requires a free carboxylic acid, the ester can be hydrolyzed under standard basic conditions (e.g., LiOH in THF/water) followed by acidic workup.

Characterization and Validation: Ensuring Scientific Integrity

The identity and purity of the synthesized conjugates must be rigorously confirmed. A self-validating protocol relies on orthogonal analytical techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Used to confirm the presence of protons from both the pyrazolo[3,4-d]pyrimidine core and the specific amino acid side chain. The appearance of the amide N-H proton signal (often a broad singlet) and signals corresponding to the amino acid's α-proton and side chain are key indicators of successful conjugation.[8]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule, including the characteristic chemical shift of the newly formed amide carbonyl carbon (typically ~160-175 ppm).[8]

  • Mass Spectrometry (MS): Provides the molecular weight of the final compound, confirming that the desired addition has occurred. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Elemental Analysis: Determines the percentage composition of C, H, and N, which should match the calculated theoretical values for the proposed structure.[12]

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups. The presence of a strong absorption band around 1650 cm⁻¹ is characteristic of the C=O stretch of the amide bond.

Visualization of the Key Conjugation Reaction

Caption: Key amide bond formation step between the activated intermediate and the amino acid ester.

Conclusion

The conjugation of amino acids to the pyrazolo[3,4-d]pyrimidine scaffold is a validated and highly effective strategy for expanding the chemical space and therapeutic potential of this important heterocyclic core. The methods described herein, particularly the robust approach involving an activated carboxylic acid intermediate, provide a reliable pathway for the synthesis of diverse molecular libraries. Rigorous adherence to anhydrous reaction conditions, careful monitoring of reaction progress, and comprehensive analytical characterization are paramount to ensuring the successful and reproducible synthesis of these valuable compounds for drug discovery and development.

References
  • Kumar, A., Aggarwal, N., & Kumar, R. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5627-5640. [Link]

  • Radi, M., Schenone, S., & Botta, M. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Accounts of Chemical Research, 47(6), 1845-1856. [Link]

  • Salem, I. M., El-Gendy, M. A., El-Damasy, D. A., Al-Said, M. S., & El-Araby, M. E. (2023). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 203-215. [Link]

  • Salem, I. M., El-Gendy, M. A., El-Damasy, D. A., Al-Said, M. S., & El-Araby, M. E. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. ResearchGate. [Link]

  • Salem, I. M., El-Gendy, M. A., El-Damasy, D. A., Al-Said, M. S., & El-Araby, M. E. (2023). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]

  • Salem, I. M., El-Gendy, M. A., El-Damasy, D. A., Al-Said, M. S., & El-Araby, M. E. (2023). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PubMed. [Link]

  • Abdelgawad, M. A., & El-Gazzar, A. R. B. A. (2017). New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. Current Organic Synthesis, 14(4), 512-525. [Link]

  • Zhang, Y., Wang, Y., Zhang, H., Liu, Y., Zhang, Y., Wang, Y., & Liu, J. (2021). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1268. [Link]

  • Kumar, A., Aggarwal, N., & Kumar, R. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. ResearchGate. [Link]

  • El Hafi, M., Anouar, E. H., Lahmidi, S., Boulhaoua, M., Loubidi, M., Alanazi, A. S., ... & El-Fattahi, M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5035. [Link]

  • Wang, X., Wang, J., Zhang, J., & Zhang, Y. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Acta Pharmaceutica Sinica B, 10(3), 401-414. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., El-Azab, A. S., & Alanazi, M. M. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(11), 3326. [Link]

  • Salem, I. M., El-Gendy, M. A., El-Damasy, D. A., Al-Said, M. S., & El-Araby, M. E. (2023). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Molecules, 28(24), 8059. [Link]

  • Cerra, M. B., Pireddu, R., D'Ascenzio, N., Di Leva, F. S., Cosconati, S., & La Motta, C. (2017). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ChemMedChem, 12(15), 1222-1226. [Link]

  • Hong, C. I., De, N. C., Tritsch, G. L., & Chheda, G. B. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555-558. [Link]

  • El Hafi, M., Anouar, E. H., Lahmidi, S., Boulhaoua, M., Loubidi, M., Alanazi, A. S., ... & El-Fattahi, M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Ahluwalia, V. K., Batla, R. J., Khurana, A., & Kumar, R. (1990). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Indian Journal of Chemistry - Section B, 29B(12), 1141-1143. [Link]

  • Fallacara, A. L., Gadaleta, D., Cincilla, R., Radi, M., Zamperini, C., Dreassi, E., ... & Botta, M. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5217. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP)

Introduction: 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP) is a crucial heterocyclic compound, recognized as an adenine isostere, which makes it a valuable scaffold in medicinal chemistry, particularly for developi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP) is a crucial heterocyclic compound, recognized as an adenine isostere, which makes it a valuable scaffold in medicinal chemistry, particularly for developing kinase inhibitors in targeted cancer therapy.[1] However, like many pyrazolo[3,4-d]pyrimidine derivatives, AMPP is a highly hydrophobic, crystalline solid with a high melting point (>300 °C), indicative of strong crystal lattice energy.[1][2][3] These properties result in extremely low aqueous solubility, a significant bottleneck that can impede biological screening, limit bioavailability, and complicate formulation development.[1][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to systematically address and overcome the solubility challenges of AMPP.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP) not dissolving in water or standard aqueous buffers (e.g., PBS)?

AMPP's molecular structure is planar and possesses functional groups that lead to strong intermolecular hydrogen bonding in its solid state. This results in a highly stable crystal lattice, which requires significant energy to break apart for the molecules to be solvated by water. This high lattice energy, combined with the hydrophobic nature of the pyrazolopyrimidine core, is the primary reason for its poor aqueous solubility.[1][5]

Q2: What is the expected aqueous solubility of AMPP?

While specific quantitative data for AMPP's intrinsic aqueous solubility is not widely published, it is known to be very low.[1] For practical purposes in a laboratory setting, it is often considered virtually insoluble in neutral aqueous media. Meaningful concentrations for biological assays typically cannot be achieved without enabling formulation strategies.

Q3: I am using DMSO to dissolve AMPP for my cell-based assays. Is this acceptable?

Dissolving AMPP in 100% Dimethyl Sulfoxide (DMSO) is a common and effective initial step, as it is readily soluble in this organic solvent.[1] However, when this DMSO stock is diluted into aqueous cell culture media, the AMPP can often precipitate, leading to inaccurate and non-reproducible assay results. Furthermore, while low concentrations of DMSO (<0.5%) are tolerated by most cell lines, higher concentrations can be cytotoxic, potentially confounding your experimental outcomes. The goal of the strategies outlined here is to create stable aqueous formulations to avoid these issues.[1]

Q4: What is the quickest method to try and improve AMPP solubility for a preliminary experiment?

For rapid, preliminary screening, pH adjustment is the most direct and fastest method to attempt. AMPP has both acidic (mercapto/thiol group) and basic (amino group, pyrazole nitrogens) centers. Modifying the pH of the aqueous medium to ionize these groups can significantly increase solubility. This can be achieved by preparing buffers across a range of pH values (e.g., pH 2, 7.4, and 10) and observing the dissolution of the compound.

Section 2: Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section provides a systematic approach to improving AMPP solubility, starting from simple adjustments and progressing to more advanced formulation techniques.

Issue: AMPP precipitates when diluting a DMSO stock into aqueous buffer.

This common problem indicates that the compound's solubility limit in the final aqueous system has been exceeded. The following strategies aim to increase this limit.

Strategy 2.1: pH Adjustment

  • Causality: AMPP is an amphoteric molecule. In acidic conditions, the amino group and ring nitrogens can be protonated to form cationic salts. In alkaline conditions, the mercapto group (a thiol) can be deprotonated to form an anionic thiolate. Both ionized forms are significantly more water-soluble than the neutral molecule. The key is to operate at a pH sufficiently far from the compound's isoelectric point.

  • Best For: Initial screening, developing formulations for in vitro assays where pH can be controlled.

  • Considerations: The chosen pH must be compatible with the intended experiment (e.g., cell viability, enzyme activity).

  • Protocol: See Protocol 1: pH-Solubility Profile Determination .

Strategy 2.2: Co-solvent Systems

  • Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7] This "less polar" environment is more favorable for solvating hydrophobic molecules like AMPP, thereby increasing its solubility.

  • Best For: Experiments where pH modification is not viable. Creating stock solutions at higher concentrations than possible in buffer alone.

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycols (PEG 300, PEG 400), Glycerol.

  • Considerations: Co-solvents can have biological effects of their own. It is crucial to test the tolerance of your experimental system to the selected co-solvent concentration.

  • Protocol: See Protocol 2: Co-solvent Screening .

Issue: Simple methods are insufficient; a higher and more stable aqueous concentration is required for advanced studies.

For applications like animal studies or robust formulation development, more advanced techniques are necessary to achieve higher drug loading and stability.

Strategy 2.3: Cyclodextrin Complexation

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[8] They can encapsulate the hydrophobic pyrazolopyrimidine core of AMPP, forming a "host-guest" inclusion complex.[1][9] This complex effectively masks the drug's hydrophobicity, presenting a water-soluble exterior that dramatically enhances aqueous solubility.[8] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) offer superior solubility and safety profiles.[8]

  • Best For: Achieving significant solubility enhancement for in vitro and in vivo applications.

  • Considerations: This method adds a new excipient to the formulation, which must be considered for regulatory and experimental purposes.

  • Protocol: See Protocol 3: Preparation and Evaluation of AMPP-Cyclodextrin Complexes .

Strategy 2.4: Amorphous Solid Dispersions

  • Causality: This is one of the most powerful strategies for "brick-dust" molecules like AMPP.[5] By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the crystalline structure is disrupted.[1][4] The resulting amorphous solid dispersion does not have to overcome the high crystal lattice energy for dissolution, leading to a much higher apparent solubility and faster dissolution rate.[1][5] This technique has been successfully used for other pyrazolo[3,4-d]pyrimidine derivatives.[1][4]

  • Best For: Pre-clinical formulation development, oral drug delivery.

  • Common Polymers: Polyvinylpyrrolidone (PVP), Povidone, PEG, Hydroxypropyl Methylcellulose (HPMC).

  • Considerations: This is a more complex preparation method and requires careful characterization to ensure the dispersion is truly amorphous and stable.

  • Protocol: See Protocol 4: Preparation of an AMPP Solid Dispersion by Solvent Evaporation .

Section 3: Summary of Solubilization Approaches

StrategyPrinciplePotential Solubility GainComplexityBest Application
pH Adjustment Ionization of acidic/basic functional groupsModerate to HighLowIn vitro screening, assays
Co-solvents Reduction of solvent polarityLow to ModerateLowHigh-concentration stocks, in vitro assays
Cyclodextrins Encapsulation in a hydrophilic host moleculeHighMediumIn vitro and in vivo studies, formulations
Solid Dispersion Disruption of crystal lattice energyHigh to Very HighHighOral formulation development, advanced studies

Section 4: Visual Workflows and Mechanisms

G start Start: AMPP Solubility Issue need What is the Experimental Need? start->need screening Quick Solubilization for In Vitro Screening? need->screening Screening invivo Higher, Stable Concentration for In Vivo / Formulation? need->invivo Advanced Study ph Strategy 2.1: pH Adjustment screening->ph pH is compatible? cosolvent Strategy 2.2: Co-solvents screening->cosolvent pH is not an option cyclo Strategy 2.3: Cyclodextrin Complexation invivo->cyclo Simpler preparation preferred solid Strategy 2.4: Solid Dispersion invivo->solid Maximum solubility enhancement needed

Caption: Decision workflow for selecting a solubilization strategy.

G cluster_0 Aqueous Environment cluster_1 Soluble Inclusion Complex Cyclodextrin Yields AMPP Hydrophobic AMPP AMPP->Cyclodextrin Plus + Complex

Caption: Encapsulation of AMPP within a cyclodextrin host molecule.

Section 5: Detailed Experimental Protocols

Protocol 1: pH-Solubility Profile Determination
  • Materials: AMPP powder, a series of buffers (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0, 10.0), vials, orbital shaker, 0.22 µm syringe filters, UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a standard curve of AMPP in a suitable organic solvent (e.g., DMSO) to determine its molar absorptivity.

    • Add an excess amount of AMPP powder to vials containing each of the different pH buffers (e.g., 1-2 mg/mL).

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, allow the suspensions to settle.

    • Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Dilute the clear filtrate with the corresponding buffer to a concentration within the linear range of your standard curve.

    • Measure the absorbance using the UV-Vis spectrophotometer.

    • Calculate the concentration of dissolved AMPP in each pH buffer using the standard curve. Plot solubility (mg/mL or µM) vs. pH.

Protocol 2: Co-solvent Screening
  • Materials: AMPP powder, water, and various co-solvents (e.g., ethanol, propylene glycol, PEG 400), vials, orbital shaker, analysis equipment (UV-Vis or HPLC).

  • Procedure:

    • Prepare a series of aqueous solutions containing increasing percentages of a co-solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v PEG 400 in water).

    • Add an excess amount of AMPP to vials containing each co-solvent mixture.

    • Follow steps 1.3 to 1.8 from the pH-Solubility protocol, using the appropriate co-solvent mixture as the diluent.

    • Plot solubility vs. co-solvent percentage to determine the most effective system.

Protocol 3: Preparation and Evaluation of AMPP-Cyclodextrin Complexes
  • Materials: AMPP powder, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer, freeze-dryer (lyophilizer) or oven.

  • Procedure (Kneading Method):

    • Prepare an aqueous solution of HP-β-CD (e.g., 40% w/v).

    • Separately, weigh out AMPP and HP-β-CD in a 1:1 or 1:2 molar ratio.

    • Place the powders in a mortar. Add a small amount of water to form a thick, uniform paste.

    • Knead the paste thoroughly for 45-60 minutes.

    • Dry the resulting solid in an oven at 40-50 °C until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

    • To evaluate, perform a solubility test on the complex powder using the method described in Protocol 1 (in neutral buffer, e.g., pH 7.4) and compare it to the solubility of AMPP alone.

Protocol 4: Preparation of an AMPP Solid Dispersion by Solvent Evaporation
  • Materials: AMPP powder, a hydrophilic polymer (e.g., PVP K30), a volatile organic solvent in which both are soluble (e.g., methanol or a methanol/dichloromethane mixture), rotary evaporator.

  • Procedure:

    • Determine the desired drug-to-polymer ratio (e.g., 1:5 or 1:9 w/w).

    • Completely dissolve both the AMPP and the polymer in the chosen organic solvent in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.

    • Continue evaporation until a thin, dry film is formed on the flask wall.

    • Further dry the solid under vacuum for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask and grind it into a fine powder.

    • Evaluate the apparent solubility of the solid dispersion powder as described in Protocol 1 (in neutral buffer) and compare it to the unprocessed AMPP.

Conclusion

The poor aqueous solubility of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a significant but surmountable obstacle. By systematically applying the principles of ionization (pH adjustment), polarity reduction (co-solvents), molecular encapsulation (cyclodextrins), and disruption of crystallinity (solid dispersions), researchers can develop suitable aqueous formulations. This enables accurate biological evaluation and provides a solid foundation for future pre-clinical and clinical development.

References

  • Boggio, D., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 224–229. Available from: [Link]

  • PubChem. (n.d.). 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2023). 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Boggio, D., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Kovacs, A., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • J Formul Sci Bioavailab. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine inhibitors. This guide is designed to provide you with in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor oral bioavailability associated with this important class of compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and effectively target various protein kinases.[1][2][3] However, the very features that contribute to their potent inhibitory activity, such as hydrophobicity for strong binding affinity, often lead to poor aqueous solubility and subsequent low bioavailability.[4][5][6]

This resource will equip you with the knowledge to diagnose the root causes of poor bioavailability in your specific pyrazolo[3,4-d]pyrimidine inhibitor and guide you through the selection and implementation of effective enhancement strategies.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues.

Issue 1: My pyrazolo[3,4-d]pyrimidine inhibitor exhibits high potency in biochemical assays but shows poor activity in cell-based assays.

  • Question: What could be the primary reasons for this discrepancy, and how can I troubleshoot it?

  • Answer: This is a classic "in vitro-in vivo" disconnect often rooted in poor compound solubility in aqueous cell culture media. The hydrophobic nature of many pyrazolo[3,4-d]pyrimidine derivatives can cause them to precipitate out of solution, leading to a lower effective concentration than intended.[6]

    Troubleshooting Workflow:

    dot graph TD { A[Start: Potent in Biochemical Assay, Poor in Cell-Based Assay] --> B{Assess Aqueous Solubility}; B --> C{Is Solubility < 10 µM in PBS/Media?}; C -- Yes --> D[Formulation Strategies]; D --> E[Amorphous Solid Dispersions]; D --> F[Nanosuspensions]; D --> G[Complexation with Cyclodextrins]; C -- No --> H{Assess Cell Permeability}; H --> I{Is it an Efflux Pump Substrate?}; I -- Yes --> J[Modify Structure to Reduce Efflux]; I -- No --> K[Investigate Alternative Mechanisms]; subgraph "Solubility Enhancement" E; F; G; end subgraph "Permeability Issues" H; I; J; K; end }

    Caption: Troubleshooting workflow for low cell-based activity.

    Step-by-Step Protocol: Kinetic Solubility Assay

    • Stock Solution Preparation: Prepare a 10 mM stock solution of your pyrazolo[3,4-d]pyrimidine inhibitor in 100% DMSO.

    • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

    • Aqueous Buffer Addition: Add the DMSO solutions to a 96-well plate, and then add phosphate-buffered saline (PBS) or cell culture medium to achieve a final DMSO concentration of 1-2%.

    • Incubation: Incubate the plate at room temperature for 1-2 hours.

    • Analysis: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm. The concentration at which precipitation is observed is the kinetic solubility.[7]

Issue 2: My compound has acceptable solubility but still demonstrates low oral bioavailability in animal studies.

  • Question: If solubility isn't the primary issue, what other factors could be limiting the oral bioavailability of my pyrazolo[3,4-d]pyrimidine inhibitor?

  • Answer: Beyond solubility, poor permeability across the intestinal epithelium and extensive first-pass metabolism are the next major hurdles.[8][9] The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, which are key determinants of oral absorption.[7]

    Troubleshooting Workflow:

    dot graph TD { A[Start: Acceptable Solubility, Low Oral Bioavailability] --> B{Assess Intestinal Permeability}; B --> C[Caco-2 or PAMPA Assay]; C --> D{Is Permeability Low (Papp < 1 x 10^-6 cm/s)?}; D -- Yes --> E[Medicinal Chemistry Approaches]; E --> F[Prodrug Synthesis to Increase Lipophilicity]; E --> G[Structural Modifications to Reduce Polar Surface Area]; D -- No --> H{Assess Metabolic Stability}; H --> I[Liver Microsome or Hepatocyte Assay]; I --> J{Is Intrinsic Clearance High?}; J -- Yes --> K[Identify Metabolic Hotspots]; K --> L[Modify Structure to Block Metabolism]; J -- No --> M[Investigate Other Clearance Mechanisms]; subgraph "Permeability Enhancement" F; G; end subgraph "Metabolic Stability" I; J; K; L; M; end }

    Caption: Troubleshooting workflow for low oral bioavailability with good solubility.

    Step-by-Step Protocol: Caco-2 Permeability Assay

    • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[10][11]

    • Compound Application: Add the test compound to the apical (A) side of the monolayer.

    • Sampling: At various time points, take samples from the basolateral (B) side.

    • Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.

    • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.[12]

Issue 3: My pyrazolo[3,4-d]pyrimidine inhibitor shows high first-pass metabolism. How can I address this?

  • Question: What are the most effective strategies to mitigate high first-pass metabolism?

  • Answer: High first-pass metabolism, primarily by cytochrome P450 enzymes in the liver, can significantly reduce the amount of active drug reaching systemic circulation.[13] Strategies to overcome this include identifying and modifying the metabolic "soft spots" in the molecule or employing a prodrug approach.[4]

    Troubleshooting Steps:

    • Metabolite Identification: Use in vitro systems like human liver microsomes (HLMs) or hepatocytes, followed by LC-MS/MS analysis, to identify the major metabolites.[13]

    • Structural Modification: Once the sites of metabolism are known, medicinal chemistry efforts can be directed at modifying these positions to block or slow down the metabolic process. For example, replacing a metabolically labile hydrogen atom with a fluorine atom.

    • Prodrug Strategy: A prodrug approach can be used to temporarily mask the metabolically susceptible functional group.[4][14] The prodrug is designed to be cleaved in vivo to release the active parent drug.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reasons for the poor bioavailability of many pyrazolo[3,4-d]pyrimidine inhibitors?

A1: The poor bioavailability of this class of compounds is often a consequence of their intrinsic physicochemical properties, which are optimized for high kinase inhibitory potency.[9][15] Key contributing factors include:

  • Low Aqueous Solubility: The heterocyclic pyrazolo[3,4-d]pyrimidine core is often decorated with hydrophobic moieties to achieve strong binding to the ATP pocket of kinases, leading to poor water solubility.[5][6]

  • High Lipophilicity: While a certain degree of lipophilicity is required for membrane permeation, excessively high lipophilicity (logP > 5) can lead to poor absorption.[16]

  • Crystalline Nature: The stable crystalline form of these compounds can have a high lattice energy, making it difficult for the molecules to dissolve.[17]

  • Extensive First-Pass Metabolism: The liver is a major site of drug metabolism, and many pyrazolo[3,4-d]pyrimidine inhibitors are substrates for CYP enzymes.[13]

Q2: What are the main formulation strategies to enhance the oral bioavailability of pyrazolo[3,4-d]pyrimidine inhibitors?

A2: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[18][19] The choice of strategy depends on the specific properties of the compound.

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus better solubility and dissolution rate than the crystalline form.[17]Significant improvement in dissolution rate and bioavailability.Potential for physical instability (recrystallization) over time.
Nanosuspensions The drug particle size is reduced to the nanometer range, increasing the surface area for dissolution as described by the Noyes-Whitney equation.[20]Increased dissolution velocity and saturation solubility.Can be challenging to stabilize against particle aggregation.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion or nanoemulsion in the gastrointestinal tract.[17]Enhances solubility and can bypass first-pass metabolism via lymphatic uptake.Potential for drug precipitation upon dilution in the GI tract.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[18]Forms a true solution, improving solubility and stability.Limited drug loading capacity.
Nanoparticle Encapsulation (e.g., Liposomes, Albumin Nanoparticles) The drug is encapsulated within a nanoparticle carrier system, which can improve solubility, protect the drug from degradation, and potentially target specific tissues.[5]Protects the drug from metabolism and can improve its pharmacokinetic profile.More complex manufacturing process.

Q3: How can a prodrug strategy be effectively applied to pyrazolo[3,4-d]pyrimidine inhibitors?

A3: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[4][14] For pyrazolo[3,4-d]pyrimidine inhibitors, this strategy is particularly useful for:

  • Improving Aqueous Solubility: A hydrophilic promoiety, such as a phosphate group or an amino acid, can be attached to the parent molecule to increase its water solubility.[21] This promoiety is then cleaved by enzymes like phosphatases or esterases in the body.

  • Enhancing Permeability: A lipophilic promoiety can be added to increase the overall lipophilicity of the molecule, thereby enhancing its ability to cross the intestinal membrane via passive diffusion.

  • Masking Metabolic "Soft Spots": A prodrug can be designed to temporarily block a site on the molecule that is susceptible to rapid metabolism.[4]

Q4: What are the essential in vitro assays for predicting the oral bioavailability of pyrazolo[3,4-d]pyrimidine inhibitors?

A4: A panel of in vitro assays should be used early in the drug discovery process to predict potential bioavailability issues.[7][10][22]

In Vitro AssayParameter MeasuredRelevance to Bioavailability
Kinetic and Thermodynamic Solubility The ability of a compound to dissolve in aqueous media.A prerequisite for absorption; low solubility is a major cause of poor bioavailability.
Caco-2 Permeability Assay The rate of compound transport across a monolayer of human intestinal cells.Predicts intestinal permeability and identifies potential substrates for efflux transporters like P-glycoprotein.[10][11]
Parallel Artificial Membrane Permeability Assay (PAMPA) The rate of compound diffusion across an artificial lipid membrane.A high-throughput screen for passive permeability.[10]
Liver Microsomal Stability Assay The rate of compound metabolism by drug-metabolizing enzymes in liver microsomes.Predicts the extent of first-pass metabolism in the liver.[13]
Hepatocyte Stability Assay The rate of compound metabolism in intact liver cells.Provides a more comprehensive picture of hepatic clearance, including both metabolism and transport.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ResearchGate. (2025).
  • El-Damasy, D. A., Abd-El-Aziz, A. S., & Abdel-Gawad, H. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424.
  • Wegmann, M., & Funk, J. (2022).
  • Shaikh, J., & Ankola, D. D. (2009). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 98(6), 1915-1927.
  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.
  • Abdel-Wahab, B. F., Abdel-Aziz, M., & Ahmed, K. A. (2018). New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. Bioorganic Chemistry, 78, 337-351.
  • Radi, M., Schenone, S., & Botta, M. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. Journal of Medicinal Chemistry, 57(11), 4438-4456.
  • Royal Society of Chemistry. (n.d.). Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules.
  • Benchchem. (2025). The Rise of Pyrazolo[3,4-d]pyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery.
  • Radi, M., Dreassi, E., Brullo, C., Crespan, E., Tintori, C., Musumeci, F., Carraro, F., Zanoli, S., Zamperini, C., Angelucci, A., Bologna, M., Maga, G., Schenone, S., & Botta, M. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 554-558.
  • Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & Abou El Ella, D. A. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13.
  • Sanna, V., Pintus, G., Sanna, M., Mariani, A., Pala, N., Mura, S., Manconi, M., Fadda, A. M., Schenone, S., & Botta, M. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports, 6, 21509.
  • bioRxiv. (2024).
  • Nagy, B., Bácskay, I., & Fehér, P. (2022). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 14(3), 551.
  • bioRxiv. (2024).
  • Massaro, M., Ciani, R., Grossi, G., Cavallaro, G., de Melo Barbosa, R., Falesiedi, M., Fortuna, C. G., Carbone, A., Schenone, S., Sánchez-Espejo, R., Viseras, C., Vago, R., & Riela, S. (2024).
  • Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., Botta, M., & Giordano, A. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(6), 1851-1862.
  • Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., Botta, M., & Giordano, A. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(6), 1851-1862.
  • Scott, D. C., Hammill, J. T., Koyama, M., Jacob, J., Konecny, G. E., Hong, R., Mimoto, A., Tso, P., Scott, J. D., Garcia-Diaz, M., & Hempel, N. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 64(10), 6826-6844.
  • Benchchem. (2025). .
  • GeneOnline. (2025).
  • Benchchem. (2025).
  • Scott, D. C., Hammill, J. T., Koyama, M., Jacob, J., Konecny, G. E., Hong, R., Mimoto, A., Tso, P., Scott, J. D., Garcia-Diaz, M., & Hempel, N. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 64(10), 6826-6844.
  • Li, Y., & Liu, Y. (2018). Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. Journal of Pharmaceutical Sciences, 107(1), 379-386.
  • El-Damasy, D. A., Abd-El-Aziz, A. S., & Abdel-Gawad, H. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2415-2428.
  • El-Damasy, D. A., Abd-El-Aziz, A. S., & Abdel-Gawad, H. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][16][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14659-14674.

  • El-Damasy, D. A., Abd-El-Aziz, A. S., & Abdel-Gawad, H. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2415-2428.
  • Williams, H. D., Sze, D. H. W., & Benameur, H. (2020). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 17(9), 3499-3512.
  • Herbrink, M., de Vries, R., Rosing, H., Schellens, J. H. M., & Beijnen, J. H. (2015). Variability in bioavailability of small molecular tyrosine kinase inhibitors.
  • Thomas-Schoemann, A., & Chatelut, E. (2023). Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice. Clinical Pharmacokinetics, 62(1), 1-11.
  • El-Damasy, D. A., Abd-El-Aziz, A. S., & Abdel-Gawad, H. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17826-17842.
  • Wu, Y., Liu, C., & Sun, H. (2026).
  • Sanna, M., Sicilia, G., Alazzo, A., Singh, N., Musumeci, F., Schenone, S., Keith, A., Jonathan, C., Martin, C., Taresco, V., & Alexander, C. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • ResearchGate. (2018).
  • ResearchGate. (2026). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro.
  • Zamperini, C., Dreassi, E., Zaliani, A., Valoti, M., Da Ros, S., Cross, J., & Botta, M. (2011). CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. Drug Metabolism and Disposition, 39(1), 73-81.
  • Al-Hourani, B. J., Al-Awaida, W., Al-Refai, M., Al-Ayash, A., Al-Qtaishat, S., & Al-Abras, K. (2024).
  • Ogoshi, T., Asanuma, K., & Kawamoto, T. (2010). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. Journal of Medicinal Chemistry, 53(19), 7075-7079.
  • Jiang, H., Li, N., & Qin, R. (2025). Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. European Journal of Medicinal Chemistry, 299, 117799.
  • El-Damasy, D. A., Abd-El-Aziz, A. S., & Abdel-Gawad, H. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][16][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14659-14674.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Synthesis

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical h...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold. As an isostere of adenine, the pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other pharmacologically active agents[1][2].

This document provides in-depth, field-proven insights into common synthetic challenges. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address issues you may encounter in the lab. Our goal is to explain the causality behind experimental choices, enabling you to rationally optimize your reaction conditions.

Part 1: Core Synthetic Strategies - An Overview

The synthesis of the pyrazolo[3,4-d]pyrimidine core predominantly relies on two convergent strategies: building the pyrimidine ring onto a pre-formed pyrazole or, less commonly, constructing the pyrazole ring from a pyrimidine precursor[1][3]. The vast majority of modern syntheses start with a substituted 5-aminopyrazole.

The choice of starting material and subsequent cyclization partner dictates the substitution pattern of the final product. Key precursors include 5-aminopyrazole-4-carbonitriles, -carboxylates, and -carboxamides.

Synthetic_Strategies Py_CN 5-Aminopyrazole- 4-carbonitrile Cyclization Cyclization Partner (e.g., Formamide, Orthoesters, Urea, Guanidine) Py_CN->Cyclization Forms 4-amino derivs. Py_COOR 5-Aminopyrazole- 4-carboxylate Py_COOR->Cyclization Forms 4-hydroxy derivs. Py_CONH2 5-Aminopyrazole- 4-carboxamide Py_CONH2->Cyclization Forms 4-hydroxy derivs. Pyr_CHO Pyrimidine- 5-carbaldehyde Hydrazine Hydrazine Derivatives Pyr_CHO->Hydrazine Pyr_Cl Dichloropyrimidine Pyr_Cl->Hydrazine Forms 4-amino derivs. Target Pyrazolo[3,4-d]pyrimidine Core Scaffold Cyclization->Target Hydrazine->Target

Fig 1. Convergent synthetic routes to the pyrazolo[3,4-d]pyrimidine scaffold.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental challenges in a question-and-answer format.

Category 1: Low Yield and Reaction Failure

Q1: My cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide is giving a very low yield or failing completely. What are the most critical parameters to check?

A1: This is a classic and robust reaction, but its success hinges on achieving a sufficiently high temperature.

  • Causality - The Role of Temperature: Formamide serves as both the solvent and the C4 carbon source for the pyrimidine ring. The mechanism involves an initial formation of a formimidamide intermediate, followed by a thermally driven cyclization and dehydration. This process has a high activation energy.

  • Troubleshooting Steps:

    • Verify Temperature: The reaction typically requires heating at 150°C to 220°C[4]. Ensure your reaction vessel (e.g., oil bath, heating mantle) is accurately calibrated and reaching the target temperature. For difficult substrates, pushing the temperature towards 190-210°C is often necessary[5].

    • Reaction Time: These reactions can be slow. Monitor by TLC and allow for extended reaction times, often in the range of 6 to 24 hours[4].

    • Purity of Starting Materials: Ensure your 5-aminopyrazole precursor is pure and dry. Impurities can interfere with the reaction. Likewise, use high-purity formamide.

    • Alternative Reagents: If formamide fails, consider refluxing with formic acid or using triethyl orthoformate in a high-boiling solvent like DMF[6][7]. These reagents can sometimes facilitate cyclization under slightly milder conditions.

Q2: I am attempting a multi-component reaction (MCR) under microwave irradiation, but the yield is poor and I'm getting a complex mixture of products. How can I optimize this?

A2: Microwave-assisted MCRs are powerful for rapidly generating libraries but are sensitive to several parameters. The key advantage is efficient and uniform heating, which can dramatically reduce reaction times and improve yields[8].

  • Causality - Microwave Effects: Microwaves directly couple with polar molecules in the mixture, leading to rapid, localized heating that can accelerate reaction rates and sometimes alter selectivity compared to conventional heating.

  • Troubleshooting Steps:

    • Optimize Temperature, Not Power: Control the reaction by setting a target temperature, not a fixed power level. Modern microwave reactors use a feedback loop to modulate power to maintain the set temperature. A typical starting point for these cyclizations is 160°C[9].

    • Solvent Choice: The solvent's dielectric properties are critical. Use a polar, high-boiling solvent that couples well with microwaves (e.g., DMF, NMP, ethanol).

    • Stoichiometry: In an MCR involving, for example, an aminopyrazole, an orthoformate, and a primary amine, the stoichiometry is crucial. Ensure the limiting reagent is well-defined. Sometimes, a slight excess of the more volatile components (amine, orthoformate) can compensate for evaporation.

    • Ramp Time and Hold Time: Experiment with the temperature ramp time. A slower ramp can sometimes prevent the buildup of intermediates that lead to side products. The hold time at the target temperature is also a critical optimization parameter, often ranging from 10 to 60 minutes[9][10].

Fig 2. Decision workflow for troubleshooting low reaction yields.
Category 2: Side Products and Purity

Q3: My reaction to form a 4-amino-pyrazolo[3,4-d]pyrimidine from a 4-chloro precursor and an amine is sluggish and gives multiple products. What's going wrong?

A3: This is a nucleophilic aromatic substitution (SNAr) reaction. Its success depends on the nucleophilicity of the amine, the electrophilicity of the pyrimidine ring, and the reaction conditions.

  • Causality - SNAr Mechanism: The electron-withdrawing pyrazole and pyrimidine rings make the C4 position electron-deficient and susceptible to nucleophilic attack. Side products can arise from reactions at other positions or with the nucleophile itself.

  • Troubleshooting Steps:

    • Solvent and Base: Use a polar aprotic solvent like THF, DMF, or isopropanol to solubilize the reactants. A non-nucleophilic base (e.g., DIPEA, Et₃N) is often required to scavenge the HCl generated during the reaction[11]. Without a base, the HCl formed will protonate the starting amine, shutting down the reaction.

    • Temperature: While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion. Refluxing in a suitable solvent is a common strategy.

    • Amine Nucleophilicity: Highly hindered or electron-poor (less nucleophilic) amines will react much more slowly. For these substrates, consider using a palladium-catalyzed Buchwald-Hartwig amination as an alternative, more powerful C-N bond-forming strategy.

    • Ammonia Source: When synthesizing the parent 4-amino derivative, using aqueous or methanolic ammonia is common. A sealed vessel may be required to maintain the concentration of the volatile ammonia solution upon heating[12].

Q4: I am struggling with the purification of my final product. It either streaks on the silica column or is insoluble in common recrystallization solvents.

A4: Pyrazolo[3,4-d]pyrimidines, being rich in nitrogen, can be quite polar and often exhibit strong intermolecular interactions (e.g., hydrogen bonding), which complicates purification.

  • Causality - Physicochemical Properties: The fused heterocyclic system has multiple hydrogen bond donors and acceptors. This leads to high polarity, low solubility in nonpolar organic solvents, and strong binding to silica gel.

  • Troubleshooting Strategies:

    • Column Chromatography:

      • Tailing/Streaking: This is due to strong interaction with acidic silica gel. Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent system. This deactivates the acidic sites on the silica.

      • Reverse-Phase: If normal-phase fails, C18 reverse-phase chromatography using water/acetonitrile or water/methanol gradients (often with 0.1% TFA or formic acid) is an excellent alternative for polar compounds.

    • Recrystallization:

      • Solvent Screening: Finding a suitable single solvent can be difficult. A two-solvent system is often effective. Dissolve your compound in a minimum amount of a hot, high-boiling polar solvent in which it is soluble (e.g., DMF, DMAc, ethanol, acetic acid) and then slowly add a miscible anti-solvent in which it is insoluble (e.g., water, hexanes, diethyl ether) until persistent turbidity is observed. Allow to cool slowly.

    • Prodrug/Salt Formation: For compounds with very poor solubility, a temporary derivatization or salt formation can help. For instance, creating a carbamate prodrug can improve solubility for both purification and biological testing[13].

ParameterConventional HeatingMicrowave IrradiationRationale & Key Considerations
Reaction Time Hours to Days (e.g., 6-24 h)Minutes to Hours (e.g., 10-60 min)Microwave's rapid, direct heating accelerates reaction rates significantly[6][8][9].
Temperature 150 - 220 °C120 - 180 °CHigher temperatures are often needed in conventional heating to compensate for inefficient heat transfer.
Yields Moderate to GoodOften higherReduced reaction time minimizes decomposition and side product formation, leading to cleaner reactions and better yields[10].
Pressure AtmosphericElevated (in sealed vessel)Allows for heating solvents above their atmospheric boiling points, further accelerating the reaction. Requires specialized equipment.
Scalability Well-establishedCan be challengingSpecialized flow reactors are needed for large-scale microwave synthesis. Heat dissipation can be an issue.
Table 1. Comparison of conventional heating vs. microwave irradiation for pyrazolo[3,4-d]pyrimidine synthesis.

Part 3: Exemplar Protocol

Protocol: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (3) from Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2) [5]

This protocol is a representative example of the most common synthetic route.

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2)

  • To a solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol, add phenylhydrazine (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. The product often crystallizes out of solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield compound 2 .

Step 2: Cyclization to 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (3)

  • Place the dried ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate 2 (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of formamide (HCONH₂), typically enough to act as a solvent (e.g., 10-20 mL per gram of starting material).

  • Heat the mixture in an oil bath to 190°C and maintain for 8 hours[5]. The reaction should be homogeneous at this temperature.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Add water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water and then a small amount of cold ethanol.

  • Recrystallize the crude solid from ethanol or an ethanol/water mixture to afford the pure product 3 .

References

  • Ahmed, K. F., & Fayed, E. A. (2018). New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. Bioorganic chemistry, 78, 377–390.
  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Medicinal Chemistry Letters, 5(7), 735-740.
  • Vakulenko, A. V., et al. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Beilstein Journal of Organic Chemistry, 14, 251-258.
  • Al-Obaid, A. M., et al. (2022). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2152.
  • Vakulenko, A. V., et al. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Sunway Institutional Repository.
  • El-Gamal, M. I., et al. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424.
  • Vakulenko, A. V., et al. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 8(5), 251-258.
  • Al-Mousawi, S. M., et al. (2008). Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5. Tetrahedron Letters, 49(44), 6334-6336.
  • 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4. (2025). ChemicalBook.
  • Abouzid, K. M., et al. (2018). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 137-147.
  • Ben-M'barek, Y., et al. (2024).
  • Chegaev, K., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 496-500.
  • Ghorab, M. M., et al. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 345(9), 719-728.
  • Hyman, R. W., & Robins, R. K. (1997). 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
  • El-Gamal, M. I., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: a review on synthetic approaches and EGFR and VEGFR inhibitory activities. Ask this paper | Bohrium.

Sources

Optimization

Technical Support Center: Crystallization of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical scientists working with 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. The unique physicochemical properties of this heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical scientists working with 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. The unique physicochemical properties of this heterocyclic compound, an important purine analog, present specific challenges to its purification by crystallization.[1][2] This document provides in-depth, experience-driven troubleshooting advice and validated protocols to enable the consistent recovery of high-purity crystalline material.

Core Physicochemical Properties

A foundational understanding of the material's properties is critical for designing a successful crystallization strategy. The high melting point and specific solubility profile are key determinants of solvent selection and procedural design.

PropertyValueSource(s)
CAS Number 23771-52-0[3][4][5]
Molecular Formula C₅H₅N₅S[3][4]
Molecular Weight 167.19 g/mol [3][4]
Appearance Light Yellow Powder[2][5][6]
Melting Point >300 °C (lit.)[2][3][5]
Solubility Soluble in DMSO; limited solubility in water.[6][7]
pKa (Predicted) 5.19 ± 0.40[2]

Troubleshooting Crystallization: A-Q&A Guide

This section addresses common issues encountered during the crystallization of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. Each answer explains the underlying cause and provides actionable solutions.

Q1: My compound will not crystallize upon cooling. What are the most common reasons and how do I proceed?

A1: This is the most frequent issue and typically points to one of two primary causes: excessive solvent use or a supersaturated but stable solution.

  • Causality (Excess Solvent): The concentration of the compound is below its saturation point at the cooled temperature. Recrystallization is fundamentally a process of purification based on solubility differences at varying temperatures; if the solution is not saturated when cold, the solute will simply remain dissolved.[8][9]

    • Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the compound's concentration. Periodically remove the solution from heat, allow it to cool slightly, and check for the formation of turbidity or crystals. Repeat until you observe crystal formation upon cooling. Be cautious not to evaporate too much solvent, which could cause the compound to "crash out" rapidly, trapping impurities.[10]

  • Causality (Supersaturation): The solution is supersaturated, but the nucleation process—the initial formation of crystal seeds—has not initiated. This is common with highly purified compounds in clean flasks.[8]

    • Solution 1 (Induce Nucleation by Scratching): Use a glass rod to gently scratch the inner surface of the flask at or just below the meniscus. The microscopic imperfections on the glass provide a high-energy surface that can serve as a nucleation point for crystal growth.[8]

    • Solution 2 (Seed Crystals): If you have a small amount of pure, solid 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine, add a single, tiny crystal to the cooled, supersaturated solution. This "seed" provides a perfect template for subsequent crystal growth.

    • Solution 3 (Drastic Cooling): While slow cooling is generally preferred, sometimes a brief "shock" of cold can induce nucleation. Place the flask in an ice/salt bath for a few minutes. If crystals form, remove the flask immediately and allow it to return to a slower cooling rate at room temperature or in a standard ice bath.[8]

Q2: Instead of crystals, an oily liquid has separated from the solution. What is "oiling out" and how can I prevent it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[10] This happens when the solution becomes saturated at a temperature that is above the melting point of the solute-solvent mixture. Given the very high melting point of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (>300 °C), this phenomenon is almost certainly caused by the depression of the melting point due to the presence of significant impurities. The impure, liquefied compound will rarely form pure crystals.[8][10]

  • Solution 1 (Re-dissolve and Dilute): Heat the solution until the oil completely redissolves. Add a small amount (10-20% of the original volume) of additional hot solvent to decrease the saturation temperature.[8]

  • Solution 2 (Slow the Cooling Rate): Oiling out is exacerbated by rapid cooling. After redissolving the oil and adding more solvent, ensure the solution cools as slowly as possible. Insulate the flask by placing it on a cork ring or wooden block and covering it. This provides more time for the ordered crystal lattice to form instead of the disordered liquid phase.[10]

  • Solution 3 (Change Solvents): If the problem persists, the chosen solvent may be unsuitable for the level of impurity. A different solvent system may be required.

Q3: The crystallization yielded very fine, needle-like crystals that are difficult to filter and dry. How can I grow larger, more robust crystals?

A3: The formation of extremely fine crystals is a direct result of very rapid nucleation and crystal growth.[10] When a solution becomes supersaturated quickly, countless nucleation sites are formed simultaneously, and none have the opportunity to grow large.

  • Causality & Solution (Cooling Rate): The primary driver of crystal size is the rate of cooling. A slower cooling rate reduces the degree of supersaturation at any given time, allowing molecules to deposit onto existing crystals rather than forming new nuclei.[9]

    • Method: Heat your solution to dissolve the compound. Place the flask in a large, insulated container (like a Dewar flask filled with warm water or simply a large beaker wrapped in glass wool) to ensure it cools over several hours or even overnight. This is the most effective method for increasing crystal size.

  • Causality & Solution (Solvent Volume): Using the absolute bare minimum of solvent can lead to the solution becoming supersaturated very quickly upon the slightest drop in temperature.

    • Method: After dissolving your compound in a minimal amount of hot solvent, add an additional 5-10% of solvent. This will slightly increase the solubility and require a lower temperature to be reached before crystallization begins, thereby slowing the entire process.[10]

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization from DMSO

This is the recommended method for 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine, given its high solubility in DMSO.[6] The principle is to dissolve the compound in a "good" solvent (DMSO) and then slowly introduce a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine in the minimum required volume of warm (50-60 °C) DMSO.

  • Anti-Solvent Addition: While gently swirling the flask, add a suitable anti-solvent (e.g., deionized water or dichloromethane) dropwise at room temperature.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If it becomes too cloudy, add a few drops of DMSO to redissolve the precipitate.

  • Crystal Growth: Cover the flask and leave it undisturbed at room temperature. Slow diffusion will encourage the growth of larger, purer crystals. For even slower growth, place the vial of the DMSO solution into a larger, sealed jar containing the anti-solvent (vapor diffusion method).[11]

  • Isolation: Once crystallization is complete, cool the mixture in an ice bath for at least 30 minutes. Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove residual DMSO and impurities.

  • Drying: Dry the crystals under high vacuum.

Protocol 2: Recrystallization from a High-Boiling Point Solvent (e.g., Dioxane)

This is a more traditional method suitable if an appropriate single solvent is identified. Pyrazolopyrimidines have been successfully recrystallized from dioxane.[1]

  • Solvent Addition: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a small volume of dioxane.

  • Heating & Dissolution: Heat the mixture with stirring on a hot plate. Add more dioxane in small portions until the compound just dissolves at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on an insulated surface.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold dioxane.

  • Drying: Dry the crystals under high vacuum.

Visualization: Troubleshooting Workflow

This decision tree provides a logical path for troubleshooting common crystallization problems.

G start Begin Crystallization: Cool saturated solution check_crystals Crystals Form? start->check_crystals success Success: Collect, Wash, Dry Crystals check_crystals->success Yes no_crystals No Crystals Form check_crystals->no_crystals No oil_out Compound 'Oils Out' check_crystals->oil_out Oil Forms troubleshoot_nc Troubleshoot: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume no_crystals->troubleshoot_nc re_cool Re-cool Slowly troubleshoot_nc->re_cool re_cool->check_crystals troubleshoot_oil Troubleshoot: 1. Re-heat to dissolve 2. Add more solvent (10%) 3. Cool VERY slowly oil_out->troubleshoot_oil troubleshoot_oil->start Retry

Caption: A decision tree for troubleshooting crystallization failures.

Frequently Asked Questions (FAQs)

Q: What are the best solvents to start with for screening? A: Given the compound's structure and known solubility, a good starting point is polar aprotic solvents. DMSO is excellent for initial dissolution.[6] For recrystallization itself, high-boiling point polar solvents like dioxane, or alcohols such as ethanol, could be effective.[1][12] However, due to the high solubility in DMSO, an anti-solvent approach (Protocol 1) is often the most reliable method.

Q: Can I use a mixed solvent system for recrystallization? A: Absolutely. A two-solvent system is often ideal. The principle is to dissolve the compound in a minimal amount of a hot "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy.[13] The mixture is then heated until it becomes clear again, and then cooled slowly. For this compound, a DMSO/water or DMF/dichloromethane system could be effective.[11]

Q: My final product is still yellow. Does this indicate an impurity? A: Not necessarily. The reported appearance of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a light-yellow powder.[5][6] Therefore, a pale yellow color in the final crystalline product is expected. However, if the color is dark, brown, or significantly more intense than the starting material, it may indicate the presence of colored impurities. In such cases, you can try treating the hot solution with a small amount of activated carbon before the hot filtration step to adsorb these impurities.[9]

References

  • 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine. (2023). Chemsrc.com.
  • 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine.Shanghai Huicheng Biological Technology Co., Ltd.
  • Buy 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine.ECHEMI.
  • Tips & Tricks: Recrystallization.Department of Chemistry, University of Rochester.
  • 4-AMINO-6-MERCAPTOPYRAZOLO[3,4-D]PYRIMIDINE | 23771-52-0.ChemicalBook.
  • El-Shehry, M. F., et al. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(11), 18447-18456. PMC, NIH. [Link]

  • Al-Ostath, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1845-1869. PMC, NIH. [Link]

  • Problems with Recrystallisations.Chemistry Teaching Labs, University of York.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • 4-AMINO-6-MERCAPTOPYRAZOLO[3,4-D]PYRIMIDINE Chemical Properties.ChemicalBook.
  • How can I obtain good crystals of heterocyclic organic compounds? (2023).
  • Demurtas, M., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(11), 4037-4044. PMC, NIH. [Link]

  • Key Considerations for Crystalliz
  • Al-Issa, F. A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7248. MDPI. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Recrystallization. (2010). MIT Digital Lab Techniques Manual. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP)

Welcome to the technical support center for 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling AMPP in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the stability and integrity of AMPP throughout your experiments, thereby enhancing the reliability and reproducibility of your results.

Introduction to AMPP Stability

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a crucial heterocyclic compound in various research fields, including as a building block in medicinal chemistry and as a ligand in biochemical assays. Its utility is, however, intrinsically linked to its chemical stability, particularly in solution. The presence of a thiol (mercapto) group on the pyrimidine ring makes AMPP susceptible to oxidation, which is the primary cause of its degradation. Understanding and mitigating this instability is paramount for successful experimentation.

Troubleshooting Guide

This section addresses common problems encountered when working with AMPP solutions. Each issue is presented with its likely cause, a step-by-step solution, and a scientific explanation.

Issue 1: Freshly Prepared AMPP Solution Shows Reduced Activity or Inconsistent Results.
  • Probable Cause: The most likely culprit is the rapid oxidation of the thiol group on the AMPP molecule in the presence of dissolved oxygen. This leads to the formation of the corresponding disulfide dimer or other oxidized species, which are typically inactive.

  • Step-by-Step Solution:

    • Solvent Preparation: Before dissolving the AMPP, deoxygenate your chosen solvent (e.g., DMSO, aqueous buffers) by sparging with an inert gas like nitrogen or argon for at least 15-20 minutes.

    • Use of Antioxidants: Add a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the solvent before adding AMPP. A final concentration of 1-5 mM DTT or 0.1-0.5 mM TCEP is a good starting point.

    • Fresh is Best: Prepare the AMPP solution immediately before use. Avoid long-term storage of stock solutions unless their stability under your specific conditions has been validated.

    • pH Control: If using an aqueous buffer, maintain a slightly acidic to neutral pH (6.0-7.0). Alkaline conditions can accelerate the oxidation of thiols.

  • Scientific Rationale: The thiol group (-SH) in AMPP is readily oxidized to a disulfide bond (-S-S-), especially in the presence of oxygen and at higher pH values where the thiolate anion (RS⁻) is more prevalent and more susceptible to oxidation.[1] Antioxidants like DTT and TCEP are reducing agents that help maintain the thiol group in its reduced state.[2][3] Deoxygenating the solvent removes a key reactant in the oxidation process.

Issue 2: Yellow AMPP Solution Turns Colorless or Develops a Precipitate Over Time.
  • Probable Cause: A color change or precipitation can indicate significant degradation of AMPP. The formation of insoluble disulfide dimers or further oxidation products can lead to these observable changes.

  • Step-by-Step Solution:

    • Visual Inspection: Discard any solution that has changed color or contains a precipitate.

    • Storage Conditions: If short-term storage is unavoidable, store the solution under an inert atmosphere (e.g., in a vial purged with argon or nitrogen) at -20°C or lower.[4]

    • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil, as photo-oxidation can also contribute to degradation.[5]

    • Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Water content and impurities can catalyze degradation.

  • Scientific Rationale: The oxidative degradation of AMPP leads to the formation of new chemical entities with different physical properties, including solubility. The disulfide dimer of AMPP may have lower solubility in the original solvent, causing it to precipitate. Photo-oxidation, initiated by exposure to light, can generate reactive oxygen species that accelerate the degradation process.[5]

Issue 3: Inconsistent Results in Assays Involving Metal Ions.
  • Probable Cause: Thiol groups can chelate certain metal ions, which can either be a desired interaction or an unwanted side reaction that affects the stability and activity of AMPP. Some metal ions can also catalyze the oxidation of thiols.

  • Step-by-Step Solution:

    • Use of Chelators: If the presence of trace metal ions is a concern and they are not essential for your experiment, consider adding a chelating agent like EDTA to your buffer at a low concentration (e.g., 0.1-1 mM).

    • Buffer Selection: Choose a buffer system that is less likely to interact with your compound or introduce contaminating metal ions.

    • Material Purity: Use high-purity reagents and deionized water to minimize metal ion contamination.

  • Scientific Rationale: The sulfur atom in the thiol group is a soft base and can form coordination complexes with soft acid metal ions. This chelation can alter the electronic properties and reactivity of the AMPP molecule. Furthermore, transition metals like copper and iron can catalytically promote the oxidation of thiols by facilitating the generation of reactive oxygen species.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving AMPP?

A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of AMPP as it is generally soluble in it.[4] For aqueous-based experiments, a stock solution in DMSO can be diluted into the desired buffer. However, always check the tolerance of your experimental system to DMSO.

Q2: How should I store solid AMPP?

A2: Solid AMPP should be stored in a tightly sealed container at -20°C, protected from light and moisture.[4] Under these conditions, the compound is generally stable for extended periods.

Q3: Can I store AMPP solutions for later use?

A3: It is highly recommended to prepare AMPP solutions fresh for each experiment. If you must store a solution, it should be for the shortest time possible. For short-term storage (hours to a few days), aliquot the solution into small, tightly sealed vials, purge with an inert gas, and store at -80°C. The inclusion of an antioxidant like DTT or TCEP in the solution is also advisable.

Q4: How does pH affect the stability of AMPP in aqueous solutions?

A4: The stability of the thiol group in AMPP is pH-dependent. In alkaline conditions (pH > 8), the thiol group is more likely to be deprotonated to the thiolate anion (RS⁻), which is more susceptible to oxidation. Therefore, maintaining a neutral or slightly acidic pH (6.0-7.4) is generally recommended to improve stability in aqueous buffers.[6][7]

Q5: What are the primary degradation products of AMPP?

A5: While specific studies on AMPP are limited, based on the chemistry of similar thiol-containing purines like 6-mercaptopurine, the primary degradation pathway is oxidation.[4][8][9] This would initially lead to the formation of a disulfide dimer. Further oxidation can lead to the formation of sulfinic and sulfonic acid derivatives.[5]

Q6: How can I check the purity of my AMPP solution?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity of AMPP solutions. A reversed-phase C18 column is often effective for separating purine analogs.[10] By comparing a freshly prepared standard to your working solution, you can detect the presence of degradation products, which would typically appear as new peaks in the chromatogram.

Experimental Protocols

Protocol 1: Preparation of a Stable AMPP Stock Solution in DMSO
  • Materials:

    • 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (solid)

    • Anhydrous, high-purity DMSO

    • Inert gas (argon or nitrogen)

    • Sterile, amber glass vial with a screw cap and septum

  • Procedure:

    • Weigh the desired amount of solid AMPP in a clean, dry vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

    • Briefly purge the headspace of the vial with inert gas.

    • Seal the vial tightly and vortex or sonicate gently until the AMPP is completely dissolved.

    • For immediate use, dilute this stock solution into your deoxygenated experimental buffer containing an antioxidant.

    • For short-term storage, purge the headspace again with inert gas before sealing and store at -80°C.

Protocol 2: Monitoring AMPP Stability by HPLC

This is a general guideline; optimization will be required for your specific instrumentation and application.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase (Isocratic):

    • A starting point could be a mixture of methanol and a slightly acidic aqueous buffer (e.g., 20 mM potassium phosphate, pH 6.5). The ratio will need to be optimized (e.g., 10:90 v/v methanol:buffer).

  • Detection:

    • Monitor the absorbance at the λmax of AMPP (this can be determined by a UV scan of a fresh solution).

  • Procedure:

    • Prepare a fresh standard solution of AMPP at a known concentration.

    • Inject a small volume (e.g., 10 µL) and record the chromatogram. The main peak corresponds to pure AMPP.

    • At various time points, inject samples of your experimental solution stored under different conditions.

    • Monitor for a decrease in the area of the main AMPP peak and the appearance of new peaks, which indicate degradation.

Visualizations

Diagram 1: Proposed Oxidative Degradation Pathway of AMPP

AMPP_Degradation AMPP AMPP (Active Thiol) Disulfide Disulfide Dimer (Inactive) AMPP->Disulfide Oxidation (e.g., O2, metal ions) Sulfinic Sulfinic Acid Derivative Disulfide->Sulfinic Further Oxidation Sulfonic Sulfonic Acid Derivative Sulfinic->Sulfonic Further Oxidation

Caption: Proposed oxidative degradation pathway of AMPP in solution.

Diagram 2: Workflow for Preparing a Stabilized AMPP Solution

AMPP_Preparation_Workflow start Start deoxygenate Deoxygenate Solvent (N2 or Ar sparging) start->deoxygenate add_antioxidant Add Antioxidant (e.g., DTT, TCEP) deoxygenate->add_antioxidant dissolve_ampp Dissolve Solid AMPP add_antioxidant->dissolve_ampp use_immediately Use Immediately in Experiment dissolve_ampp->use_immediately store Short-term Storage (-80°C, inert atmosphere) dissolve_ampp->store If necessary end End use_immediately->end store->end

Sources

Optimization

Technical Support Center: Strategies to Reduce Off-Target Effects of Pyrazolopyrimidine Kinase Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyrimidine-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyrimidine-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the off-target effects commonly associated with this class of compounds. Our goal is to equip you with the knowledge and practical strategies to enhance the selectivity of your inhibitors and ensure the reliability of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the off-target effects of pyrazolopyrimidine kinase inhibitors, providing concise and actionable answers grounded in established scientific principles.

Q1: Why do pyrazolopyrimidine kinase inhibitors often exhibit off-target activity?

A1: The pyrazolopyrimidine scaffold is a known "privileged" structure in kinase inhibitor design. This is because it acts as a bioisostere of the adenine ring of ATP, allowing it to effectively bind to the highly conserved ATP-binding pocket of many kinases.[1][2] This structural mimicry, while advantageous for broad-spectrum inhibition, is also the primary reason for off-target activity.[2] The promiscuity of some pyrazolopyrimidine derivatives can be beneficial in certain therapeutic contexts, such as overcoming drug resistance, but it frequently leads to undesirable side effects and toxicity.[3]

Q2: What are the most common off-target kinases for pyrazolopyrimidine inhibitors?

A2: Due to the conserved nature of the ATP binding site, off-target effects can be observed across a wide range of the kinome. Promiscuous pyrazolopyrimidine inhibitors have been shown to target various tyrosine kinases involved in oncogenesis, including SRC family kinases (SFK), RET, KIT, and ABL.[3] Additionally, off-target activity has been observed against other cancer-relevant kinases like IGF-1R, EGFR, BTK, VEGFR, PDGFR, PI3K, and mTOR.[1][3]

Q3: How can I begin to assess the selectivity of my pyrazolopyrimidine inhibitor?

A3: A crucial first step is to perform a broad kinase panel screening.[4][5] This involves testing your compound against a large number of purified kinases to identify potential off-target interactions.[6] Several commercial services offer comprehensive kinase profiling using various assay formats, such as radiometric assays or mobility shift assays.[7][8] The resulting data will provide a selectivity profile and highlight kinases that are significantly inhibited by your compound.[6]

Q4: What is the difference between biochemical and cell-based selectivity assays?

A4: Biochemical assays, such as those used in large-scale kinase profiling, measure the direct interaction of your inhibitor with purified kinases in vitro.[8] These are excellent for initial off-target identification.[6] Cell-based assays, on the other hand, assess the inhibitor's activity within a living cell.[9][10] These assays provide a more physiologically relevant picture of selectivity, as they account for factors like cell permeability, intracellular ATP concentrations, and the presence of other cellular proteins.[11][12]

Q5: My inhibitor shows off-target activity in a biochemical assay. Is this always a problem in a cellular context?

A5: Not necessarily. A significant difference in potency between in vitro and cellular assays can sometimes be observed.[11] Factors within the cell, such as high intracellular ATP concentrations, can reduce the apparent potency of an ATP-competitive inhibitor.[11] Therefore, it's crucial to follow up biochemical screening with relevant cell-based assays to confirm whether the off-target inhibition translates to a cellular effect.[9][13]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific experimental challenges related to the off-target effects of pyrazolopyrimidine kinase inhibitors.

Guide 1: My Inhibitor Shows Broad Kinase Activity in the Initial Screen. What's Next?

Unexpected broad-spectrum activity in an initial kinase panel screen can be disheartening. However, it provides valuable data to guide the next steps in optimizing your inhibitor's selectivity.

Step 1: Analyze the Kinase Selectivity Data.

  • Identify Off-Target Families: Look for patterns in the off-target hits. Are they clustered within a specific kinase family? This can provide clues about the structural features of your inhibitor that are responsible for the lack of selectivity.

  • Quantify Selectivity: Calculate a selectivity score to objectively measure the promiscuity of your compound. This can be as simple as the ratio of the IC50 value for the primary target versus an off-target, or more complex scoring systems can be employed.

Step 2: Employ Structure-Based Drug Design (SBDD).

  • Obtain Structural Information: If available, utilize the crystal structure of your target kinase in complex with your inhibitor or a similar compound. If a crystal structure is not available, homology modeling can be a useful alternative.

  • Identify Selectivity Pockets: Analyze the ATP-binding site of your target and compare it to the binding sites of the identified off-target kinases. Look for non-conserved residues or unique sub-pockets that can be exploited to enhance selectivity.[2]

  • Design Modifications: Based on your structural analysis, design modifications to your pyrazolopyrimidine scaffold. This could involve adding bulky groups that create steric hindrance in the more constrained binding sites of off-target kinases or introducing moieties that form specific interactions with unique residues in your target kinase.[14]

Step 3: Synthesize and Test Modified Compounds.

  • Iterative Optimization: Synthesize a focused library of analogs based on your SBDD insights.

  • Re-Screen: Test the new compounds in the same kinase panel to assess whether the modifications have improved selectivity. This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry.[15]

Experimental Workflow: Iterative Selectivity Enhancement

G A Initial Broad-Spectrum Pyrazolopyrimidine Inhibitor B Comprehensive Kinase Panel Screening A->B Test C Analyze Selectivity Data (Identify Off-Target Families) B->C Results D Structure-Based Drug Design (SBDD) - Identify Selectivity Pockets - Design Modifications C->D Insights E Synthesize Focused Library of Analogs D->E Strategy F Re-Screen Analogs in Kinase Panel E->F Test G Analyze New Selectivity Data F->G Results G->D Iterate H Selective Inhibitor Identified G->H Success I Further Optimization Required

Caption: Iterative workflow for improving kinase inhibitor selectivity.

Guide 2: My Inhibitor is Potent in a Biochemical Assay but Weak in Cells. How Do I Troubleshoot This?

A significant drop-off in potency between biochemical and cell-based assays is a common challenge. This discrepancy often points to issues with cellular permeability, efflux, or the high intracellular concentration of ATP.

Step 1: Assess Physicochemical Properties.

  • Lipophilicity (LogP/LogD): High lipophilicity can lead to poor solubility and non-specific binding, while very low lipophilicity can hinder membrane permeability.

  • Polar Surface Area (PSA): A high PSA can also limit cell penetration.

  • Molecular Weight (MW): Larger molecules may have more difficulty crossing the cell membrane.

Step 2: Evaluate Cellular Accumulation.

  • Direct Measurement: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to directly measure the intracellular concentration of your inhibitor. This will determine if poor accumulation is the root cause of the low cellular potency.

  • Efflux Pump Inhibition: Co-incubate your inhibitor with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if this enhances its cellular activity.

Step 3: Consider the Impact of Intracellular ATP.

  • High ATP Concentration: The concentration of ATP in cells is in the millimolar range, which is often much higher than the ATP concentrations used in biochemical assays.[11] This high level of competition can significantly reduce the apparent potency of ATP-competitive inhibitors.

  • Strategies to Overcome ATP Competition:

    • Increase Inhibitor Affinity: Medicinal chemistry efforts can focus on increasing the intrinsic binding affinity (Ki) of the inhibitor for the target kinase.

    • Develop Allosteric Inhibitors: Design inhibitors that bind to a site other than the ATP pocket (allosteric inhibitors).[16][17] These inhibitors are non-competitive with ATP and their potency is less affected by intracellular ATP levels.

Troubleshooting Discrepancies Between Biochemical and Cellular Potency

G A High Biochemical Potency, Low Cellular Potency B Assess Physicochemical Properties (LogP, PSA, MW) A->B C Evaluate Cellular Accumulation (LC-MS, Efflux Inhibition) A->C D Consider High Intracellular ATP A->D E Optimize Physicochemical Properties B->E Optimize F Address Efflux C->F Optimize G Increase Inhibitor Affinity (Ki) D->G Strategy H Design Allosteric Inhibitors D->H Strategy I Improved Cellular Potency E->I F->I G->I H->I

Caption: Troubleshooting workflow for low cellular potency.

Part 3: Advanced Strategies for Enhancing Selectivity

Beyond traditional medicinal chemistry approaches, several advanced strategies can be employed to develop highly selective pyrazolopyrimidine kinase inhibitors.

1. Covalent Inhibition

  • Mechanism: This strategy involves designing an inhibitor with a reactive group (a "warhead") that forms a covalent bond with a non-conserved cysteine residue near the ATP-binding site.[14][18]

  • Advantages: Covalent inhibitors can achieve high potency and selectivity, as the covalent interaction is irreversible and specific to kinases that possess the targetable cysteine.[1]

  • Considerations: Careful design of the warhead is necessary to avoid off-target reactions with other cellular nucleophiles.

2. Allosteric Inhibition

  • Mechanism: Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP pocket.[16][17] This binding event induces a conformational change that inactivates the enzyme.

  • Advantages: Because allosteric sites are generally less conserved than the ATP-binding pocket, allosteric inhibitors often exhibit greater selectivity.[17] Their non-competitive nature with ATP also makes them less susceptible to high intracellular ATP concentrations.[16]

  • Challenges: Discovering and validating allosteric sites can be more challenging than targeting the well-defined ATP pocket.

3. Exploiting the "Gatekeeper" Residue

  • Concept: The "gatekeeper" residue is an amino acid that controls access to a hydrophobic pocket adjacent to the ATP-binding site. The size of this residue varies across the kinome.[4]

  • Strategy: By designing inhibitors with bulky substituents that can only be accommodated by kinases with a small gatekeeper residue (e.g., glycine or alanine), a degree of selectivity can be achieved.[14] This strategy can effectively filter out kinases with larger gatekeeper residues (e.g., threonine, methionine, or phenylalanine).

4. Computational Approaches

  • Predictive Modeling: Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and machine learning, can be used to predict the off-target profiles of inhibitors.[19][20][21][22] These in silico tools can help prioritize which compounds to synthesize and test, thereby accelerating the optimization process.[23][24]

  • Binding Site Similarity Analysis: Comparing the structural and physicochemical properties of the ATP binding pockets across the kinome can help predict potential off-target interactions.[19][23]

Part 4: Key Experimental Protocols

This section provides outlines for essential experimental protocols to assess the selectivity of your pyrazolopyrimidine kinase inhibitors.

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a compound against a broad panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate, and cofactors in a reaction buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiate Reaction: Start the kinase reaction by adding radioactively labeled ATP (e.g., ³³P-ATP) or unlabeled ATP, depending on the detection method.

  • Incubation: Incubate the reaction at the optimal temperature and for a sufficient time to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric Assays: The "gold standard" where radiolabeled phosphate is transferred to the substrate, which is then captured on a filter and quantified.[8]

    • Mobility Shift Assays: The phosphorylated and unphosphorylated substrates are separated by electrophoresis, and their relative amounts are quantified.[7]

    • Fluorescence/Luminescence-Based Assays: These assays use antibodies or coupling enzymes to generate a detectable signal that is proportional to the amount of phosphorylated substrate or ADP produced.[8]

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Objective: To measure the binding of an inhibitor to its target kinase within intact, living cells.[9]

Methodology:

  • Cell Preparation: Use cells that have been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the ATP pocket of the target kinase.

  • Compound Treatment: Treat the cells with the test inhibitor at various concentrations.

  • BRET Measurement: If the inhibitor displaces the fluorescent tracer from the kinase's binding pocket, the distance between the NanoLuc® luciferase and the tracer increases, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[13]

  • Data Analysis: The change in the BRET signal is measured using a plate reader. The data is then used to generate a dose-response curve and determine the IC50 value for target engagement.

Protocol 3: Cellular Phosphorylation Assay (Western Blot or ELISA)

Objective: To assess the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in cells.[10]

Methodology:

  • Cell Culture and Treatment: Culture the appropriate cell line and treat the cells with the test inhibitor at various concentrations for a specific duration.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for analysis.

  • Western Blot Analysis:

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the bands using a chemiluminescent substrate.

    • Re-probe the membrane with an antibody for the total amount of the substrate protein to normalize for loading.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Coat a multi-well plate with a capture antibody that binds to the total substrate protein.

    • Add the cell lysates to the wells.

    • Use a detection antibody that is specific for the phosphorylated form of the substrate and is conjugated to a detectable enzyme.

    • Add a substrate for the enzyme and measure the resulting signal.

  • Data Analysis: Quantify the level of substrate phosphorylation at each inhibitor concentration and determine the IC50 value.

References

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
  • Approach in Improving Potency and Selectivity of Kinase Inhibitors. PubMed.
  • High-throughput biochemical kinase selectivity assays: panel development and screening applic
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ScienceDirect.
  • New technique improves the selectivity of kinase inhibitors. Drug Target Review.
  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. PubMed Central.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Computational methods for analysis and inference of kinase/inhibitor rel
  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org.
  • Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. PubMed.
  • A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines.
  • Strategies for the design of selective protein kinase inhibitors. PubMed.
  • Strategies for the Selective Regulation of Kinases with Allosteric Modulators: Exploiting Exclusive Structural Fe
  • Strategies for the Design of Selective Protein Kinase Inhibitors. Ingenta Connect.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. PubMed Central.
  • Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). Journal of Medicinal Chemistry.
  • Cell-Based In Vitro Kinase Assay Services. Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors. BenchChem.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences.
  • Spotlight: Cell-based kinase assay form
  • Cell-based test for kinase inhibitors. INiTS.
  • Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. PubMed.
  • Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • Immuno-oncology Cell-based Kinase Assay Service.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.

Sources

Troubleshooting

Technical Support Center: Prodrug Strategies for 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP)

This technical guide is designed for researchers, scientists, and drug development professionals actively engaged in overcoming the challenges associated with 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP) and its an...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals actively engaged in overcoming the challenges associated with 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP) and its analogs. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts. Our focus is on the practical application of prodrug strategies to enhance the physicochemical and pharmacokinetic properties of this promising, yet challenging, class of compounds.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding AMPP and the rationale behind employing prodrug strategies.

Q1: What is 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP), and what are its primary limitations in drug development?

A1: 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This scaffold is an isostere of adenine, allowing it to act as a "hinge-binder" and mimic ATP in the catalytic sites of numerous kinases. Consequently, AMPP and its derivatives are potent inhibitors of various protein kinases, showing promise in anticancer therapy.[1]

The primary limitation of AMPP and its analogs is their poor aqueous solubility .[2][3] This is largely due to the planar, aromatic ring system and often hydrophobic substituents necessary for high-affinity kinase binding. This low solubility poses significant challenges in formulation, leads to unreliable results in in vitro assays, and often results in poor bioavailability, hindering preclinical and clinical development.[4]

Q2: What is a prodrug, and how can this strategy address the limitations of AMPP?

A2: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[5] This approach is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug.[2]

For AMPP, a prodrug strategy aims to temporarily mask the functional groups responsible for its poor solubility with a promoiety. This promoiety is designed to be highly water-soluble and is attached via a linker that is stable under physiological conditions but can be cleaved by endogenous enzymes (e.g., esterases in the plasma) to release the active AMPP.[4]

Q3: What are the most common and effective prodrug strategies for pyrazolo[3,4-d]pyrimidine derivatives like AMPP?

A3: A highly successful strategy for this class of compounds involves the attachment of a water-solubilizing group, such as an N-methylpiperazino moiety , to the parent molecule.[2][5] This is typically achieved by linking the promoiety to the C4-amino group of the pyrazolo[3,4-d]pyrimidine core via an O-alkyl carbamate linker .[5] This approach has been demonstrated to significantly enhance aqueous solubility while maintaining the potential for in vivo release of the active drug.[5]

Q4: How does the O-alkyl carbamate linker function, and why is it a suitable choice?

A4: The O-alkyl carbamate linker is favored due to its balance of chemical stability and biological lability. It is generally stable in aqueous solutions at physiological pH but is susceptible to enzymatic hydrolysis by esterases, which are abundant in plasma and various tissues.[4] This enzymatic cleavage regenerates the parent amine on the drug and releases the promoiety, which is then eliminated. This targeted release mechanism ensures that the active drug is liberated at the site of action or in systemic circulation.

Q5: What are the critical in vitro assays for evaluating the success of an AMPP prodrug strategy?

A5: A panel of in vitro assays is essential to validate an AMPP prodrug. The key assays include:

  • Aqueous Solubility Measurement: To quantify the improvement in solubility of the prodrug compared to the parent AMPP.[4]

  • Plasma Stability Assay: To assess the rate of enzymatic conversion of the prodrug back to AMPP in plasma and determine its half-life.[6]

  • Metabolic Stability Assay (S9 or Microsomes): To evaluate the susceptibility of the prodrug and the parent molecule to metabolism by liver enzymes, which provides an indication of its likely in vivo clearance.[7][8]

  • Permeability Assay (e.g., PAMPA): To predict the passive permeability of the prodrug across biological membranes, such as the gastrointestinal tract.[9]

  • In Vitro Efficacy Assays: To confirm that the prodrug itself is inactive or significantly less active than the parent compound and that the released AMPP retains its biological activity.

II. Troubleshooting and Optimization Guides

This section provides practical solutions to common problems encountered during the synthesis, purification, and evaluation of AMPP prodrugs.

Troubleshooting Common Issues in AMPP Prodrug Development
Issue Potential Cause(s) Recommended Solution(s)
Synthesis & Purification
Low yield in carbamate formation1. Incomplete activation of the amine. 2. Side reaction with the thiol group. 3. Steric hindrance.1. Use a stronger base or a different activating agent (e.g., triphosgene, CDI). 2. Consider a thiol-protecting group (e.g., trityl) if S-acylation is observed. Optimize reaction conditions (lower temperature, slower addition of reagents). 3. Use a less bulky promoiety or a longer linker.
Difficulty in purification1. Prodrug is highly polar and water-soluble. 2. Contamination with unreacted starting materials.1. Use reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient. Lyophilization may be required for final product isolation. 2. Optimize stoichiometry to ensure complete consumption of the limiting reagent.
In Vitro Assays
Inconsistent solubility results1. Compound precipitation during the assay. 2. Insufficient equilibration time. 3. pH-dependent solubility.1. Ensure the DMSO stock concentration is not too high (typically <5% final DMSO concentration). Use a kinetic solubility assay format.[3][10] 2. Increase incubation time (e.g., from 2 to 18-24 hours) for thermodynamic solubility measurements.[11] 3. Measure solubility at different pH values relevant to physiological conditions (e.g., pH 2.2, 6.8, 7.4).[3]
Prodrug is too stable in plasma1. Steric hindrance around the carbamate linker. 2. Interspecies differences in esterase activity.1. Redesign the linker to be less sterically hindered. 2. Test in plasma from multiple species (e.g., mouse, rat, dog, human) to assess interspecies variability.
Prodrug is too labile (degrades in buffer)1. The carbamate linker is chemically unstable at the assay pH. 2. Presence of a nucleophilic group on the promoiety causing intramolecular cyclization/degradation.1. Test stability in buffer alone at different pH values. N,N-disubstituted carbamates are generally more stable than N-monosubstituted ones. 2. Redesign the promoiety to eliminate intramolecular reactivity.
Analytical (HPLC)
Peak tailing or broadening for AMPP or its prodrug1. Secondary interactions with residual silanols on the HPLC column. 2. Thiol oxidation leading to disulfide formation.1. Use a base-deactivated column. Add a small amount of trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol activity. 2. Prepare samples in a diluent containing an antioxidant like DTT or TCEP.[12] Use deoxygenated solvents for the mobile phase.[13]
Irreproducible retention times1. Column not properly equilibrated. 2. Fluctuations in mobile phase composition or temperature.1. Ensure adequate equilibration time between gradient runs. 2. Use a column oven for temperature control. Prepare fresh mobile phase daily and ensure thorough mixing and degassing.

III. Detailed Experimental Protocols

Here we provide step-by-step protocols for key experiments in the development and evaluation of AMPP prodrugs. These are intended as a starting point and may require optimization for your specific compounds.

Protocol 1: Synthesis of a Carbamate-Linked AMPP Prodrug (Hypothetical Example)

This protocol describes a general method for attaching a solubilizing group (e.g., N-methylpiperazine ethanol) to the C4-amino position of AMPP.

Diagram of the Synthetic Workflow

G AMPP AMPP Chloroformate Chloroformate Intermediate AMPP->Chloroformate Step 1: Activation Triphosgene Triphosgene, Base (e.g., NaHCO3) Prodrug Final AMPP Prodrug Chloroformate->Prodrug Step 2: Coupling Promoietyl_Alcohol Promoietyl Alcohol (e.g., N-methylpiperazine ethanol), Base (e.g., NaH)

Caption: Synthetic scheme for an AMPP carbamate prodrug.

Materials:

  • 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP)

  • Triphosgene

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous dichloromethane (DCM)

  • N-methylpiperazine ethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., DCM, methanol)

Procedure:

Step 1: Formation of the Chloroformate Intermediate

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend AMPP (1 equivalent) and NaHCO₃ (3 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.5 equivalents) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the AMPP suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the formation of the intermediate is complete, filter the reaction mixture to remove excess NaHCO₃ and other solids.

  • Evaporate the solvent under reduced pressure. The resulting crude chloroformate intermediate is typically used immediately in the next step without further purification due to its reactivity.

Step 2: Coupling with the Promoietyl Alcohol

  • In a separate flame-dried flask under an inert atmosphere, suspend NaH (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of N-methylpiperazine ethanol (1.2 equivalents) in anhydrous THF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Dissolve the crude chloroformate intermediate from Step 1 in anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel or reverse-phase C18) to yield the final prodrug.

Protocol 2: Kinetic Aqueous Solubility Assay

This protocol determines the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Materials:

  • Test compound and parent drug (AMPP) as 10 mM DMSO stocks

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (clear, flat-bottom for UV analysis)

  • Plate shaker

  • UV-Vis microplate reader

Procedure:

  • Prepare a calibration curve for each compound by making serial dilutions of the 10 mM DMSO stock in a 1:1 mixture of acetonitrile and water.

  • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Add 2 µL of the 10 mM DMSO stock solution of your test compound to the wells in triplicate. This creates a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature (e.g., 700 RPM) for 2 hours.[14]

  • After incubation, centrifuge the plate to pellet any precipitate.

  • Carefully transfer the supernatant to a new 96-well UV plate.

  • Measure the UV absorbance at the λmax of the compound.

  • Calculate the concentration of the dissolved compound using the calibration curve. This value represents the kinetic solubility.

Protocol 3: Plasma Stability Assay

This assay measures the stability of the prodrug in plasma and its conversion rate to the parent drug.

Materials:

  • Test prodrug and parent drug (AMPP)

  • Plasma (human, mouse, or rat), stored at -80 °C

  • Phosphate buffer, pH 7.4

  • Acetonitrile with an internal standard (e.g., a structurally similar, stable compound)

  • 96-well plates

  • Incubator at 37 °C

  • LC-MS/MS system

Procedure:

  • Thaw the plasma on ice.

  • Prepare a 1 µM working solution of the prodrug in plasma.

  • Incubate the plate at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture.[15]

  • Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples for the remaining concentration of the prodrug and the appearance of the parent drug (AMPP).

  • Calculate the half-life (t½) by plotting the natural log of the percentage of remaining prodrug versus time.[6]

Protocol 4: S9 Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by a broad range of phase I and phase II enzymes.

Materials:

  • Test compound

  • Liver S9 fraction (human, mouse, or rat)

  • NADPH regenerating system (Cofactor for Phase I enzymes)

  • UDPGA (Cofactor for UGT enzymes)

  • Phosphate buffer, pH 7.4

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator at 37 °C

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the S9 fraction (e.g., 1 mg/mL protein concentration) in phosphate buffer.[2][7]

  • Add the test compound to the reaction mixture (final concentration typically 1 µM).

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the reaction by adding the cofactors (NADPH and/or UDPGA).[8]

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot and quench the reaction with ice-cold acetonitrile containing an internal standard.[7]

  • Include control incubations: one without cofactors (to check for chemical instability) and one without the test compound (blank).[7]

  • Process the samples as described in the plasma stability assay (centrifugation, supernatant transfer).

  • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculate the in vitro half-life and intrinsic clearance.

IV. Visualizations and Data

Diagrams

Prodrug Activation Pathway

G Prodrug Soluble, Inactive AMPP Prodrug Systemic_Circulation Systemic Circulation Prodrug->Systemic_Circulation Administration Esterases Plasma/Tissue Esterases Systemic_Circulation->Esterases Active_Drug Active AMPP Esterases->Active_Drug Enzymatic Cleavage Promoiety Solubilizing Promoiety Esterases->Promoiety Enzymatic Cleavage Target Kinase Target Active_Drug->Target Pharmacological Effect Excretion Excretion Promoiety->Excretion

Caption: General mechanism of AMPP prodrug activation.

Experimental Workflow for Prodrug Evaluation

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation Synthesis Prodrug Synthesis Purification Purification & QC Synthesis->Purification Solubility Solubility Assay Purification->Solubility Stability Plasma/Metabolic Stability Assay Purification->Stability Permeability Permeability (PAMPA) Purification->Permeability Efficacy In Vitro Efficacy Purification->Efficacy

Caption: A typical workflow for AMPP prodrug development.

Potential Metabolic Pathways of AMPP

G AMPP AMPP Thioxanthine 6-Thioxanthine Analog AMPP->Thioxanthine Thiouric_Acid 6-Thiouric Acid Analog Thioxanthine->Thiouric_Acid XO Xanthine Oxidase (XO) XO->Thioxanthine XO->Thiouric_Acid AO Aldehyde Oxidase (AO) AO->Thioxanthine Allopurinol Allopurinol Allopurinol->XO Inhibits

Caption: Hypothesized metabolic fate of AMPP via oxidation.

Comparative Data of Pyrazolo[3,4-d]pyrimidine Prodrugs

The following table summarizes representative data from the literature for pyrazolo[3,4-d]pyrimidine prodrugs, illustrating the typical improvements observed.

Compound Aqueous Solubility Plasma Stability (t½, min) Permeability (Pe, 10⁻⁶ cm/s) Reference
Parent Drug 1Low (e.g., <1 µg/mL)N/ALow (e.g., <1)[2]
Prodrug 1aHigh (e.g., >500 µg/mL)~30-60Moderate (e.g., 2-5)[2]
Parent Drug 2Low (e.g., ~2 µg/mL)N/ALow (e.g., <1)[2]
Prodrug 2aHigh (e.g., >1000 µg/mL)>120Moderate (e.g., 3-6)[2]

Note: The data presented are illustrative and sourced from studies on various pyrazolo[3,4-d]pyrimidine derivatives, not specifically AMPP. N/A = Not Applicable.

V. References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 639-643. Available from: [Link]

  • PatSnap Synapse. (2025). What are common issues in in vitro ADME assays? Available from: [Link]

  • Evotec. S9 Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • White, K., & Presley, C. (2025). Kinetic Solubility 96–Well Protocol. Warren Center for Neuroscience Drug Discovery. Available from: [Link]

  • MTTlab. S9 Stability Assay. Available from: [Link]

  • Abad, C., et al. (2007). Chemoselective reactions of the thiol group and its applications for attaching proteins to chemically modified surfaces containing an iodoacetamide or maleimide functions. ResearchGate. Available from: [Link]

  • Domainex. Plasma Stability Assay. Available from: [Link]

  • Zhang, Y., et al. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Nature Communications, 12(1), 6927. Available from: [Link]

  • Creative Bioarray. S9 Stability Assay. Available from: [Link]

  • Pharmacology Discovery Services. In Vitro ADME, Stability Test, Plasma, Mouse. Available from: [Link]

  • BioDuro. ADME Plasma Stability Assay. Available from: [Link]

  • ResearchGate. Figure 3. Chemoselective modification of 1,2-aminothiols on peptides. Available from: [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. Available from: [Link]

  • Liu, X., et al. (2021). Thiol profiling in cancer cell lines by HPLC-mass spectrometry. STAR Protocols, 2(4), 100985. Available from: [Link]

  • Czerwińska, J., et al. (2021). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules, 26(11), 3326. Available from: [Link]

  • Kwan, E. E., & Payne, R. J. (2020). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers in Chemistry, 8, 629. Available from: [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available from: [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Semantic Scholar. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Available from: [Link]

  • SciSpace. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Available from: [Link]

  • Radi, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(2), 126-130. Available from: [Link]

  • Smith, R. L., et al. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Toxicological Sciences, 184(1), 1-13. Available from: [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. Available from: [Link]

  • BioIVT. Drug Metabolism Assays. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Usiena Air. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Available from: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Cell Permeability of Pyrazolo[3,4-d]pyrimidine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine compounds. This guide is designed to provide you with in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine compounds. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you overcome challenges related to the cell permeability of this important class of molecules.

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in developing potent kinase inhibitors for various therapeutic areas, including oncology.[1][2][3] However, a common hurdle in the development of these compounds is their often low aqueous solubility and poor cell permeability, which can lead to a disconnect between high in vitro target engagement and low efficacy in cell-based or in vivo models.[1] This guide will walk you through understanding these challenges and provide actionable strategies to enhance the cellular uptake of your compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cell permeability of pyrazolo[3,4-d]pyrimidine compounds.

Q1: Why do my pyrazolo[3,4-d]pyrimidine compounds exhibit low cell permeability?

A1: The low cell permeability of pyrazolo[3,4-d]pyrimidine derivatives can often be attributed to a combination of their physicochemical properties. These compounds can have a rigid, planar structure with multiple hydrogen bond donors and acceptors, which can lead to high crystal lattice energy and consequently, low aqueous solubility.[1] Poor solubility is a primary reason for low permeability, as a compound must first be in solution to partition into the cell membrane. Additionally, certain structural features can make these compounds substrates for efflux pumps, such as P-glycoprotein (P-gp), which actively transport them out of the cell, further reducing intracellular concentration.[4][5]

Q2: What are the initial steps to diagnose a permeability issue with my lead compound?

A2: If you observe a significant drop-off in activity between your biochemical and cell-based assays, it's crucial to investigate permeability. The first step is to assess the compound's fundamental physicochemical properties:

  • Aqueous Solubility: Determine the kinetic and thermodynamic solubility in relevant buffers and cell culture media.

  • Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required for membrane partitioning, excessive lipophilicity can lead to poor solubility and non-specific binding.

  • In Silico Prediction: Utilize computational models to predict permeability and identify potential liabilities, such as being a substrate for efflux transporters. While not a substitute for experimental data, these predictions can guide your experimental design.

Q3: What are the key experimental assays to quantify cell permeability?

A3: Two widely used in vitro assays are essential for quantifying cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[6][7] It's a cost-effective way to assess passive permeability and can help differentiate permeability issues from active efflux.[7][8]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[4][9] It provides a more physiologically relevant model by assessing both passive diffusion and active transport, including the identification of efflux pump substrates.[9][10]

II. Troubleshooting Guides

This section provides a problem-solution framework for common experimental issues encountered with pyrazolo[3,4-d]pyrimidine compounds.

Problem 1: High Target Affinity in Biochemical Assays, but Low Potency in Cell-Based Assays

This is a classic indicator of poor cell permeability or high efflux.

Troubleshooting Workflow:

A High Biochemical Potency, Low Cellular Potency B Assess Physicochemical Properties (Solubility, LogP) A->B C Perform PAMPA Assay B->C D Perform Caco-2 Assay (Bidirectional) C->D High Papp E Low Passive Permeability C->E Low Papp D->E Low Papp, ER < 2 F High Efflux Ratio (ER > 2) D->F ER > 2 G Structural Modification (Increase Lipophilicity, Reduce H-bonds) E->G H Structural Modification (Mask Efflux Pharmacophore) F->H I Prodrug Approach G->I H->I J Formulation Strategies I->J cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space A Poorly Permeable Pyrazolo[3,4-d]pyrimidine B Prodrug with Permeability-Enhancing Moiety A->B Chemical Modification C Passive Diffusion B->C D Active Pyrazolo[3,4-d]pyrimidine C->D Enzymatic Cleavage E Permeability-Enhancing Moiety

Caption: The prodrug strategy for enhancing cell permeability.

Formulation Strategies

For preclinical and clinical development, formulation can significantly improve the oral bioavailability of poorly permeable compounds. [11][12]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance its solubility and absorption. [13]* Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to faster dissolution and improved absorption. [14]* Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state. [13]

IV. Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general guideline for performing a PAMPA assay.

  • Preparation of the Lipid Membrane: A solution of a lipid (e.g., 2% lecithin in dodecane) is carefully added to the filter of a 96-well donor plate.

  • Compound Preparation: Prepare stock solutions of your test compounds in DMSO. Dilute the stock solutions in a buffer (e.g., PBS at pH 7.4) to the final desired concentration.

  • Assay Setup:

    • Add the appropriate buffer to the wells of a 96-well acceptor plate.

    • Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich."

    • Add the compound solutions to the donor wells.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours). [15]5. Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:

    Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Ceq)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the filter, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

Caco-2 Permeability Assay Protocol

This is a more complex cell-based assay that requires experience in cell culture.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. [4]2. Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer yellow. [9]3. Assay Procedure (A-to-B Permeability):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound solution to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (acceptor) side.

    • Incubate at 37°C with gentle shaking.

    • At various time points, take samples from the basolateral side and replace with fresh buffer.

  • B-to-A Permeability (for Efflux Assessment): The procedure is reversed, with the compound added to the basolateral side and samples taken from the apical side.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Papp Calculation: The Papp is calculated based on the rate of appearance of the compound in the acceptor chamber over time.

Data Interpretation:

Papp (x 10-6 cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High

V. Conclusion

Enhancing the cell permeability of pyrazolo[3,4-d]pyrimidine compounds is a multifaceted challenge that requires a systematic and data-driven approach. By understanding the underlying physicochemical principles and employing the appropriate experimental assays, researchers can effectively diagnose and address permeability issues. The strategic application of medicinal chemistry principles, prodrug strategies, and advanced formulation techniques can unlock the full therapeutic potential of this promising class of molecules.

References

  • Augmenting the Efficacy of Intestinal Permeation Enhancers Through Formulation Strategies. (2021). PubMed. Retrieved from [Link]

  • Caco-2 Assay Protocol. (n.d.). [Source for Caco-2 protocol details].
  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applic
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
  • Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. (2020). Pharma Excipients.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • Prodrug Development. (n.d.). shellichemistry.com.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (n.d.). NIH.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters.
  • PAMPA Permeability Assay PDF. (n.d.). Technology Networks.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.).
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems.
  • Current state-of-the-art methods to improve permeability in peptide... (n.d.).
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. (2025). PubMed Central.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PMC - NIH.
  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (n.d.). PubMed.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar. (2025). Semantic Scholar.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.
  • Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors. (n.d.). Benchchem.
  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). PubMed.
  • How to increase cell permeability of highly lipophillic compounds in vitro? (2015).
  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (n.d.).
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[10][11][16]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PMC - NIH.

  • NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c]b[11][16]enzothiazine 5,5‐Dioxide Derivatives. (2025). PMC - PubMed Central.

  • The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. (2026). MDPI.
  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. (n.d.). PubMed Central.
  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (n.d.). NIH.
  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. (n.d.).
  • NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c]b[11][16]enzothiazine 5,5-Dioxide Derivatives. (n.d.). PubMed.

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors | Request PDF. (n.d.).

Sources

Troubleshooting

dealing with regioisomer formation in pyrazolopyrimidine synthesis

A Guide to Navigating Regioisomer Formation Welcome to the technical support center for pyrazolopyrimidine synthesis. This guide, curated for researchers, scientists, and professionals in drug development, provides in-de...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Regioisomer Formation

Welcome to the technical support center for pyrazolopyrimidine synthesis. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of regioisomers during the synthesis of pyrazolopyrimidine scaffolds. As Senior Application Scientists, we have compiled this resource to combine technical accuracy with practical, field-tested insights to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazolopyrimidine synthesis?

A1: Regioisomers are constitutional isomers that have the same molecular formula but differ in the spatial arrangement of their atoms. In pyrazolopyrimidine synthesis, this typically arises from the reaction of an unsymmetrical pyrazole with an unsymmetrical dicarbonyl compound or its equivalent. The pyrazole ring has two different nitrogen atoms that can participate in the cyclization, leading to the formation of different pyrazolopyrimidine scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines.

Q2: What are the primary factors that influence the formation of one regioisomer over another?

A2: The regioselectivity of pyrazolopyrimidine synthesis is influenced by several factors, including:

  • The nature of the starting materials: The electronic and steric properties of substituents on both the pyrazole and the 1,3-dicarbonyl compound play a crucial role.

  • Reaction conditions: Parameters such as pH, solvent, temperature, and the presence of catalysts can significantly impact the reaction pathway.[1]

  • The type of synthetic strategy employed: Different approaches, such as condensation reactions, three-component reactions, or microwave-assisted synthesis, can favor the formation of specific isomers.[2][3]

Q3: How can I confirm the identity of the regioisomers I have synthesized?

A3: The structural elucidation of pyrazolopyrimidine regioisomers is typically achieved using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a powerful tool for distinguishing between isomers.[2] Advanced 2D NMR techniques like HMBC and NOESY can provide definitive structural confirmation.[4] In many cases, X-ray diffraction analysis of single crystals provides unambiguous proof of the molecular structure.[2]

Q4: Are there general rules to predict the major regioisomer in a reaction?

A4: While predicting the major regioisomer with absolute certainty can be challenging, some general principles apply. For instance, in the reaction of monosubstituted hydrazines with nonsymmetrical 1,3-diketones, the more nucleophilic nitrogen of the hydrazine is expected to react preferentially with the more reactive carbonyl group.[1] However, these rules can be influenced by other factors, and computational methods like Density Functional Theory (DFT) are sometimes used to predict the most likely outcome.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: My reaction is producing a mixture of regioisomers with no clear major product.

This is a common challenge in pyrazolopyrimidine synthesis. The formation of multiple products often indicates that the reaction conditions are not optimized for regioselectivity.

Root Cause Analysis and Solutions:

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically influence the reaction's outcome.

    • Protocol 1: Solvent Screening for Improved Regioselectivity.

      • Set up a series of small-scale parallel reactions using your standard starting materials.

      • In each reaction, use a different solvent. Consider both protic solvents (e.g., ethanol, acetic acid) and aprotic solvents (e.g., DMF, dioxane, toluene). The use of fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) has been shown to improve regioselectivity in some pyrazole syntheses.[1]

      • Run the reactions at the same temperature and for the same duration.

      • Analyze the product mixture from each reaction using HPLC or ¹H NMR to determine the ratio of regioisomers.

      • Select the solvent that provides the highest ratio of the desired isomer for scale-up.

  • Lack of a Directing Group: The electronic nature of the substituents on your starting materials may not be sufficiently different to favor one reaction pathway over the other.

    • Strategy 1: Modification of Starting Materials.

      • Consider introducing a bulky substituent on the pyrazole ring to sterically hinder one of the nitrogen atoms, thereby directing the cyclization.

      • Alternatively, modify the 1,3-dicarbonyl compound to enhance the electrophilicity of one carbonyl group over the other.

Troubleshooting Flowchart for Poor Regioselectivity

start Reaction yields a mixture of regioisomers cond1 Have you optimized reaction conditions? start->cond1 proc1 Perform solvent and temperature screening. Consider catalyst optimization (e.g., acid vs. base catalysis). cond1->proc1 No proc2 Modify starting materials. Introduce steric or electronic directing groups. cond1->proc2 Yes cond2 Is regioselectivity improved? proc1->cond2 cond2->proc2 No end_success Proceed with scale-up. cond2->end_success Yes cond3 Is the desired isomer now the major product? proc2->cond3 cond3->end_success Yes end_fail Consider alternative synthetic route. cond3->end_fail No

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: I have a mixture of regioisomers that are difficult to separate.

The similar physicochemical properties of regioisomers can make their separation challenging.

Solutions:

  • Chromatographic Optimization:

    • Technique: Standard silica gel column chromatography is often the first approach. If this fails, consider using a different stationary phase (e.g., alumina) or a more advanced technique like High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., reverse-phase C18).

    • Solvent System: Methodical screening of solvent systems is crucial. A gradient elution, where the polarity of the mobile phase is gradually changed, can often resolve closely eluting compounds.

  • Recrystallization:

    • Protocol 2: Fractional Recrystallization.

      • Dissolve the mixture of isomers in a minimum amount of a hot solvent in which both isomers are soluble.

      • Allow the solution to cool slowly. The less soluble isomer should crystallize out first.

      • Filter the crystals and analyze their purity.

      • The mother liquor will be enriched in the more soluble isomer. Concentrate the mother liquor and repeat the process to obtain the second isomer. This may require trying several different solvents to find one with a significant solubility difference between the isomers.

Issue 3: I am not sure which regioisomer I have synthesized.

Unambiguous characterization is essential, especially in the context of drug discovery where specific isomers have distinct biological activities.[6]

Definitive Characterization Workflow:

start Isolated a single pyrazolopyrimidine isomer nmr Acquire 1H and 13C NMR spectra. start->nmr check_lit Compare spectra with literature data for known isomers. nmr->check_lit match Is there a match? check_lit->match two_d_nmr Perform 2D NMR experiments (HMBC, NOESY, HSQC). match->two_d_nmr No / Literature data unavailable structure_confirmed Structure confirmed. match->structure_confirmed Yes xray Grow single crystals for X-ray crystallography. two_d_nmr->xray Ambiguity remains structure_elucidated Structure elucidated. two_d_nmr->structure_elucidated xray->structure_elucidated

Caption: Workflow for the structural elucidation of regioisomers.

Key Spectroscopic Observations:

  • ¹H NMR: The chemical shifts of the pyrimidine and pyrazole protons will differ between regioisomers. For example, in pyrazolo[1,5-a]pyrimidines, the coupling constants between adjacent protons can help in assigning the structure.

  • ¹³C NMR: The chemical shifts of the bridgehead carbons (the carbons shared by both rings) are often diagnostic.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the carbon skeleton and confirming the points of fusion between the pyrazole and pyrimidine rings.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. It can be used to confirm stereochemistry and the relative orientation of substituents, which can help in distinguishing between isomers.[4]

Data Summary: Impact of Reaction Conditions on Regioselectivity

The following table summarizes the general effects of different reaction conditions on the outcome of pyrazolopyrimidine synthesis, based on literature reports.

ParameterConditionExpected Outcome on RegioselectivityRationale
Catalyst Acidic (e.g., acetic acid, p-TsOH)Can favor the formation of the thermodynamically more stable isomer.Acid catalysis can promote reversible reactions, allowing the system to equilibrate to the most stable product.
Basic (e.g., piperidine, KOtBu)Can favor the formation of the kinetically controlled product.[7]Base catalysis can deprotonate the pyrazole nitrogen, increasing its nucleophilicity and leading to a rapid, irreversible cyclization.
Solvent Polar Protic (e.g., Ethanol)Can facilitate proton transfer and may favor different transition states compared to aprotic solvents.The ability of the solvent to hydrogen bond can influence the reactivity of the starting materials.
Fluorinated Alcohols (e.g., TFE, HFIP)Often improves regioselectivity.[1]These solvents can stabilize transition states through hydrogen bonding and have unique polarity properties.
Temperature Low TemperatureMay favor the kinetically controlled product.At lower temperatures, the reaction is less likely to overcome the activation energy barrier to form the thermodynamically more stable product.
High Temperature (including microwave irradiation)Can favor the thermodynamically more stable isomer.[2]Higher temperatures provide the energy needed to overcome activation barriers and allow for equilibration. Microwave heating can also lead to rapid, high-yielding reactions.[8]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available from: [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC - NIH. Available from: [Link]

  • Highly Facile and Regio-Selective Synthesis of pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-allenic Ketones With Aminopyrazoles - PubMed. Available from: [Link]

  • Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers | The Journal of Organic Chemistry. Available from: [Link]

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed. Available from: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. - ResearchGate. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available from: [Link]

  • Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers - PubMed. Available from: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. Available from: [Link]

  • Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Available from: [Link]

  • New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed. Available from: [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - RSC Publishing. Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. Available from: [Link]

  • Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor - PubMed. Available from: [Link]

  • New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. Available from: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of pyrazolo[3,4-d]pyrimidine 143. - ResearchGate. Available from: [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole - Letters in Applied NanoBioScience. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. Available from: [Link]

  • (PDF) Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - ResearchGate. Available from: [Link]

  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. Available from: [Link]

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei | Bentham Science Publishers. Available from: [Link]

  • Mechanism of formation of pyrazolopyrimidine derivative 6. - ResearchGate. Available from: [Link]

  • An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimization of Kinase Assays for 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine

This guide provides in-depth troubleshooting and optimization strategies for researchers working with 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine, a member of the pyrazolopyrimidine class of kinase inhibitors. The unique...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and optimization strategies for researchers working with 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine, a member of the pyrazolopyrimidine class of kinase inhibitors. The unique chemical features of this compound, particularly the mercapto (thiol) group, present specific challenges and require careful consideration during assay development. This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine and what is its expected mechanism of action?

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine belongs to a class of compounds known as pyrazolopyrimidines, which are widely recognized as "privileged scaffolds" in kinase inhibitor drug discovery.[1] This scaffold is a bioisostere of adenine, the core component of ATP. Consequently, these inhibitors typically act as ATP-competitive inhibitors, binding to the kinase's active site and blocking the phosphorylation of substrates.[2][3] The pyrazolo[3,4-d]pyrimidine core orients into the adenine binding region, forming key interactions with the hinge region of the kinase.[2] Your primary hypothesis should be that your compound is ATP-competitive, a fact that must be experimentally verified.

Q2: Which kinase assay technology is best suited for this compound?

The choice of assay technology is critical and depends on balancing factors like throughput, sensitivity, and potential for compound interference.[4][5] Given that pyrazolopyrimidines are aromatic heterocyclic structures, there is a potential for intrinsic fluorescence, which can interfere with fluorescence-based readouts.[5][6]

Table 1: Comparison of Common Kinase Assay Technologies

Assay TechnologyPrincipleProsCons & Considerations for this Compound
Luminescence (e.g., ADP-Glo™, Kinase-Glo®)Measures the amount of ADP produced or ATP consumed via a luciferase-luciferin reaction.[7][8]High sensitivity, broad applicability, less susceptible to fluorescence interference.[8]Potential for inhibition of the luciferase reporter enzyme. Requires a counterscreen.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer peptide upon phosphorylation.Homogeneous (mix-and-read), cost-effective for HTS.[9]Susceptible to interference from fluorescent compounds and light scattering from precipitated compounds.[6]
Time-Resolved FRET (TR-FRET) Measures energy transfer between a donor (e.g., Europium) and an acceptor fluorophore on the substrate and a phospho-specific antibody.[7]Homogeneous, high sensitivity, ratiometric detection reduces some interference.Can still be affected by fluorescent compounds that absorb at excitation/emission wavelengths.
Radiometric Assay (e.g., 32P or 33P-ATP)Directly measures the incorporation of a radioactive phosphate group onto the substrate.[4]Considered the "gold standard" for direct activity measurement; insensitive to optical interference.Requires handling of radioactive materials, generates radioactive waste, lower throughput.

Recommendation: Start with a luminescence-based assay like ADP-Glo™ due to its high sensitivity and lower susceptibility to optical interference.[8] However, always perform a counterscreen against the reporter enzyme (luciferase) to rule out false negatives. If interference is observed, a radiometric assay is the most robust, albeit lower-throughput, alternative.

Q3: My compound has a mercapto (-SH) group. What special precautions should I take?

The thiol group is a critical consideration. It can be susceptible to oxidation, forming disulfide bonds, which can alter the compound's activity or lead to non-specific inhibition. Furthermore, it may react with components of the assay buffer.

  • Use of Reducing Agents: Kinase assays often include reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (β-ME) to maintain the reduced state of cysteine residues in the kinase active site. However, these agents can directly interact with your compound or interfere with certain assay chemistries.[10] It is crucial to test the effect of different reducing agents (or their absence) on both the kinase activity and the inhibitor's potency.[10]

  • Compound Stability: Prepare fresh stock solutions of your compound in 100% DMSO and avoid repeated freeze-thaw cycles. Consider storing aliquots under an inert gas like argon or nitrogen if stability is a concern.

  • Potential for Reactivity: Thiol-containing compounds can sometimes act as Pan-Assay Interference Compounds (PAINS) through mechanisms like covalent modification. While less common for this scaffold, be aware of this possibility if you observe time-dependent inhibition or other unusual kinetics.

Troubleshooting Guide: Specific Experimental Issues

Problem 1: I am seeing high variability in my IC₅₀ values between experiments.

Inconsistent IC₅₀ values are a common problem, often stemming from a few key variables that are particularly relevant for ATP-competitive inhibitors.

  • Root Cause 1: Fluctuating ATP Concentration. For an ATP-competitive inhibitor, the measured IC₅₀ value is highly dependent on the concentration of ATP in the assay.[11] According to the Cheng-Prusoff equation, as the ATP concentration increases, the apparent IC₅₀ of a competitive inhibitor will also increase.[11]

    • Solution:

      • Determine the ATP Kₘ: Experimentally determine the Michaelis constant (Kₘ) of your kinase for ATP under your specific assay conditions.

      • Standardize ATP Concentration: Always run your IC₅₀ experiments at a fixed and consistent ATP concentration, ideally at or below the Kₘ.[11] This ensures that the IC₅₀ value is a closer approximation of the inhibitor's true affinity (Kᵢ).

      • Report ATP Concentration: Always report the ATP concentration used when publishing IC₅₀ data.

  • Root Cause 2: Inconsistent DMSO Concentration. The final concentration of DMSO in the assay wells can affect kinase activity.

    • Solution: Ensure the final DMSO concentration is identical across all wells (including controls) and is kept as low as possible (typically ≤1%). Create a dilution series of your compound in a way that allows for the addition of a constant volume to each well.

  • Root Cause 3: Reaching Equilibrium. Some inhibitors are "slow-binding" and require a longer incubation time to reach equilibrium with the enzyme.

    • Solution: Perform a time-course experiment. Incubate the kinase, substrate, and inhibitor for varying amounts of time before initiating the reaction with ATP. Determine the pre-incubation time at which the measured IC₅₀ value becomes stable.

Workflow 1: Diagnosing IC₅₀ Variability

start Inconsistent IC₅₀ Values Observed check_atp Is ATP concentration fixed and documented for all assays? start->check_atp check_dmso Is final DMSO concentration identical in all wells? check_atp->check_dmso Yes fix_atp Action: Determine ATP Km. Standardize assay [ATP] (e.g., at Km). check_atp->fix_atp No check_time Has a pre-incubation time course been performed to ensure equilibrium? check_dmso->check_time Yes fix_dmso Action: Adjust dilution protocol to ensure constant final [DMSO]. check_dmso->fix_dmso No end_good Consistent IC₅₀ Achieved check_time->end_good Yes fix_time Action: Determine required pre-incubation time and standardize in protocol. check_time->fix_time No fix_atp->check_atp fix_dmso->check_dmso fix_time->check_time

Caption: A flowchart for troubleshooting inconsistent IC₅₀ values.

Problem 2: My compound appears to be a potent inhibitor, but the results are not reproducible in a secondary assay or cell-based model.

This often points to assay interference, where the compound does not inhibit the kinase but instead interferes with the detection method, creating a false positive signal.

  • Root Cause 1: Compound Autofluorescence. The pyrazolopyrimidine scaffold may be fluorescent, which can be a major issue in FP and TR-FRET assays.[6]

    • Solution: Run a control experiment. Add your compound to the assay buffer and detection reagents without the kinase enzyme. If you still observe a signal that changes with compound concentration, you have confirmed optical interference. You will need to switch to a non-optical assay format like a radiometric or luminescence-based assay.

  • Root Cause 2: Inhibition of the Reporter Enzyme. In coupled assays like ADP-Glo™, the compound might inhibit the luciferase enzyme used for detection, not the kinase. This would manifest as a loss of signal, potentially masking true kinase inhibition or even appearing as a false negative.

    • Solution: Perform a luciferase inhibition counterscreen. Test your compound's activity directly against the luciferase enzyme using a fixed concentration of ATP.

  • Root Cause 3: Compound Precipitation. At higher concentrations, your compound may precipitate out of the assay buffer, causing light scattering that can interfere with optical-based assays.[6]

    • Solution: Visually inspect the plate for precipitation. Also, measure the absorbance of the wells at a high wavelength (e.g., 600 nm) before and after compound addition. An increase in absorbance suggests precipitation. If solubility is an issue, you may need to lower the maximum tested concentration or adjust the buffer composition (e.g., by adding a small amount of a non-ionic detergent like Triton X-100, but be sure to validate its effect on kinase activity first).

Protocol 1: Screening for Compound Interference

  • Prepare Plates: Use a 96- or 384-well plate suitable for your detection method.

  • Plate 1 (Test): Set up the kinase reaction as usual with your compound dilution series.

  • Plate 2 (Interference Control): Prepare wells containing the exact same components as Plate 1 (buffer, cofactors, ATP, substrate, compound dilution series, and detection reagents) but replace the kinase enzyme with an equal volume of kinase buffer.

  • Plate 3 (Luciferase Control - for Luminescence Assays): Prepare wells with buffer, a fixed concentration of ATP (e.g., 10 µM), your compound dilution series, and the luciferase-based detection reagent.

  • Incubate and Read: Incubate all plates under standard conditions and read the signal.

  • Analyze:

    • If Plate 2 shows a dose-dependent signal change, your compound is interfering with the assay's optical properties.

    • If Plate 3 shows a dose-dependent signal change, your compound is inhibiting the reporter enzyme.

    • The true kinase inhibition is determined by comparing the results from Plate 1 to the interference observed in Plates 2 and 3.

Problem 3: The assay signal is weak, and the Z'-factor is poor (<0.5).

A poor Z'-factor indicates low separation between your positive (no inhibition) and negative (full inhibition) controls, making it difficult to identify real hits.

  • Root Cause 1: Suboptimal Enzyme/Substrate Concentrations. The enzyme may not be active enough, or the substrate concentration may be too low.

    • Solution: Perform a matrix titration. Vary the concentration of the kinase while keeping the substrate concentration fixed, and vice-versa. Identify the concentrations that yield a robust signal with minimal reagent consumption. Aim for conditions where ATP/substrate consumption is linear with time and does not exceed 10-20% to maintain initial velocity kinetics.

  • Root Cause 2: Incorrect Buffer Conditions. Kinase activity is highly sensitive to pH, ionic strength, and the concentration of divalent cations (typically Mg²⁺).

    • Solution: Consult the literature for the optimal buffer conditions for your specific kinase. If this information is unavailable, you may need to empirically test a range of pH values (e.g., 7.0-8.0) and MgCl₂ concentrations (e.g., 1-10 mM).

Workflow 2: Optimizing Assay for a Robust Signal

start Low Signal / Poor Z' titrate_enzyme Titrate Kinase Concentration start->titrate_enzyme titrate_substrate Titrate Substrate Concentration titrate_enzyme->titrate_substrate Find optimal [E] check_buffer Verify Buffer Conditions (pH, Mg2+, etc.) titrate_substrate->check_buffer Find optimal [S] check_reagents Check Reagent Quality (ATP, Enzyme Activity) check_buffer->check_reagents Conditions Optimal end_good Robust Assay (Z' > 0.5) check_reagents->end_good Reagents Verified

Caption: A workflow for improving assay signal and Z'-factor.

Experimental Protocols

Protocol 2: Determining the Mechanism of Action (ATP Competition)

This experiment is essential to confirm that 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is an ATP-competitive inhibitor.

  • Determine Apparent ATP Kₘ: First, perform a kinase activity assay by titrating the ATP concentration (e.g., from 0.1 µM to 1000 µM) while keeping the kinase and substrate concentrations fixed. Plot the reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ for ATP.

  • Set up IC₅₀ Curves: Prepare multiple sets of compound dilution curves.

  • Vary ATP Concentration: Run a full IC₅₀ curve for your inhibitor at several different fixed concentrations of ATP. These concentrations should span the Kₘ value (e.g., 0.1x Kₘ, 1x Kₘ, 5x Kₘ, and 10x Kₘ).

  • Analyze Data: Calculate the IC₅₀ value for each ATP concentration.

  • Interpret Results: Plot the IC₅₀ values as a function of the ATP concentration. If the IC₅₀ value increases linearly with the ATP concentration, the inhibitor is ATP-competitive.[12] If the IC₅₀ remains constant, it is non-competitive. If it decreases, it is uncompetitive.

Table 2: Example Data for an ATP-Competitive Inhibitor

ATP ConcentrationApparent IC₅₀ (nM)Fold Shift vs. [ATP] at Kₘ
1 µM (0.1x Kₘ)150.3x
10 µM (1x Kₘ)551.0x
100 µM (10x Kₘ)5209.5x
1000 µM (100x Kₘ)495090.0x

(Note: Kₘ for ATP is assumed to be 10 µM in this example)

References

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. In S. Markossian (Ed.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 133-157. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Cosimelli, B., et al. (2008). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 51(18), 5786-5796. [Link]

  • Storz, P., et al. (2013). New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells. PLoS ONE, 8(9), e75601. [Link]

  • Wang, Y., et al. (2015). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. FEBS Letters, 589(19 Pt B), 2752-2758. [Link]

  • PubChem. (n.d.). 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Wu, G., et al. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 5(2), 155-167. [Link]

  • El-Sayed, N. N. E., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 405. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Scott, E., & Waring, M. J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1121-1134. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Jorda, R., et al. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical Biology & Drug Design, 86(6), 1433-1444. [Link]

  • Wang, P., et al. (2014). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 406(25), 6039-6050. [Link]

  • Zhang, H., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(37), 4887-4890. [Link]

  • Pharmaffiliates. (n.d.). CAS No: 23771-52-0 | Chemical Name: 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. Pharmaffiliates. [Link]

  • Angiulli, G., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 487-493. [Link]

  • ProQinase GmbH. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(4), 1121-1144. [Link]

  • Valler, M. J., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening, 9(5), 409-417. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Xanthine Oxidase Inhibitors: 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine vs. Allopurinol

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic agents targeting hyperuricemia and gout, the inhibition of xanthine oxidase (XO) remains a cornerstone of treatment. Allopur...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agents targeting hyperuricemia and gout, the inhibition of xanthine oxidase (XO) remains a cornerstone of treatment. Allopurinol, a purine analog, has long been the standard of care. However, the quest for more potent and potentially safer alternatives has led to the investigation of novel compounds. This guide provides an in-depth, objective comparison of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP) and the established drug, allopurinol, as xanthine oxidase inhibitors, supported by available experimental data.

Introduction to Xanthine Oxidase and Its Inhibition

Xanthine oxidase is a crucial enzyme in the metabolic pathway of purines. It facilitates the oxidative hydroxylation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] Under normal physiological conditions, uric acid is a potent antioxidant. However, its overproduction or inadequate excretion leads to hyperuricemia, a condition strongly associated with gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and soft tissues.[2] Therefore, inhibiting xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and preventing gout flare-ups.[2]

Allopurinol: The Gold Standard with Caveats

Allopurinol, a structural isomer of hypoxanthine, has been the first-line urate-lowering therapy for gout for decades.[3] Its mechanism of action involves competitive inhibition of xanthine oxidase. Allopurinol is metabolized by xanthine oxidase to its active metabolite, oxypurinol (also known as alloxanthine), which is a more potent, non-competitive inhibitor of the enzyme.[4][5] Oxypurinol binds tightly to the molybdenum-pterin center of the reduced form of xanthine oxidase, thereby blocking its activity and reducing uric acid production.[5]

While highly effective in many patients, allopurinol is not without its limitations. Common side effects include gastrointestinal discomfort, nausea, diarrhea, and skin rashes.[6][7][8] A significant concern is the rare but potentially fatal Allopurinol Hypersensitivity Syndrome (AHS), a severe drug reaction characterized by fever, eosinophilia, and systemic manifestations such as severe skin reactions (Stevens-Johnson syndrome and toxic epidermal necrolysis), hepatitis, and renal failure.[9][10][11] The risk of AHS is notably higher in certain populations, particularly those of Han Chinese, Thai, and Korean descent, due to a strong association with the HLA-B*58:01 allele.[9] This has led to recommendations for genetic screening in these high-risk groups before initiating allopurinol therapy.[6][9]

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP): A Potent Challenger

AMPP is a pyrazolopyrimidine derivative that has emerged as a potent inhibitor of xanthine oxidase.[4] Structurally, it shares the pyrazolo[3,4-d]pyrimidine core with allopurinol, suggesting a similar mode of interaction with the enzyme's active site.

Mechanism of Action and In Vitro Potency

Biochemical studies have demonstrated that AMPP acts as a competitive inhibitor of xanthine oxidase.[4] This indicates that AMPP, like allopurinol, competes with the natural substrates, hypoxanthine and xanthine, for binding to the enzyme's active site.

The key differentiator between AMPP and allopurinol lies in their in vitro inhibitory potency. Experimental data consistently shows that AMPP is a more potent inhibitor of xanthine oxidase than allopurinol.

InhibitorIC50 (µM)Ki (µM)Type of Inhibition
Allopurinol 0.776 ± 0.012Not explicitly stated in the primary source, but implied to be comparable to other competitive inhibitors.Competitive
4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP) 0.600 ± 0.0090.646 ± 0.01Competitive

Table 1: Comparative in vitro inhibitory activity of allopurinol and AMPP against xanthine oxidase. Data sourced from Tamta et al. (2006).[1][4]

As the data in Table 1 illustrates, AMPP exhibits a lower IC50 value than allopurinol, signifying that a lower concentration of AMPP is required to achieve 50% inhibition of xanthine oxidase activity in vitro.[4] The Ki value for AMPP further quantifies its high affinity for the enzyme.[1]

Structural Comparison

A comparison of the chemical structures of allopurinol and AMPP reveals their shared pyrazolo[3,4-d]pyrimidine scaffold. The primary difference lies in the substituents at positions 4 and 6 of the pyrimidine ring.

G cluster_0 Allopurinol cluster_1 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (AMPP) Allopurinol AMPP

Figure 1: Chemical structures of Allopurinol and AMPP.

Allopurinol possesses a hydroxyl group at position 4, while AMPP has an amino group at this position and a mercapto (thiol) group at position 6.[12][13] These substitutions likely influence the electronic properties and binding interactions of the molecules within the active site of xanthine oxidase, contributing to the observed differences in inhibitory potency.

In Vivo Efficacy and Bioavailability: A Critical Gap for AMPP

While the in vitro data for AMPP is promising, a significant knowledge gap exists regarding its in vivo performance. To date, there is a lack of published studies on the in vivo efficacy, pharmacokinetics, bioavailability, and toxicity profile of AMPP.

Research on a structurally similar compound, 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine, revealed that its high in vitro potency did not translate to in vivo efficacy.[14] This discrepancy was attributed to poor bioavailability, as the compound was found to bind to serum proteins and was susceptible to oxidation.[14] These findings raise potential concerns for AMPP and underscore the importance of in vivo studies to determine its therapeutic potential. The pyrazolo[3,4-d]pyrimidine scaffold, in general, has been associated with poor aqueous solubility, which can impact oral bioavailability.[15]

In contrast, allopurinol is well-characterized in vivo. It is readily absorbed orally and is quickly metabolized to its active and long-acting metabolite, oxypurinol, which is primarily responsible for its therapeutic effect.[4] Numerous clinical trials have established the efficacy and safety profile of allopurinol in the long-term management of gout.[2][3][16]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

To provide a framework for the direct comparison of these inhibitors, a detailed protocol for a spectrophotometric in vitro xanthine oxidase inhibition assay is provided below. This method is based on the principle that the oxidation of xanthine to uric acid by xanthine oxidase results in an increase in absorbance at approximately 295 nm.

Materials and Reagents
  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Allopurinol (positive control)

  • 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (test compound)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare stock solutions of allopurinol and AMPP in DMSO. Further dilute with phosphate buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup (in a 96-well plate):

    • Blank: Add phosphate buffer and the vehicle (DMSO in buffer).

    • Control (No Inhibitor): Add phosphate buffer, xanthine oxidase solution, and the vehicle.

    • Test Compound: Add phosphate buffer, xanthine oxidase solution, and the AMPP solution at various concentrations.

    • Positive Control: Add phosphate buffer, xanthine oxidase solution, and the allopurinol solution at various concentrations.

  • Pre-incubation:

    • Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the xanthine substrate solution to all wells.

    • Immediately begin measuring the increase in absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100%

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

G cluster_workflow Experimental Workflow for Xanthine Oxidase Inhibition Assay prep Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitors) setup Assay Setup in 96-well Plate (Blank, Control, Test, Positive Control) prep->setup preinc Pre-incubation (15 min at 25°C) setup->preinc reaction Reaction Initiation (Add Xanthine) preinc->reaction measure Kinetic Measurement (Absorbance at 295 nm) reaction->measure analysis Data Analysis (% Inhibition, IC50 Calculation) measure->analysis

Figure 2: A generalized workflow for the in vitro xanthine oxidase inhibition assay.

Conclusion and Future Directions

The in vitro evidence strongly suggests that 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a more potent competitive inhibitor of xanthine oxidase than the widely used drug, allopurinol. This enhanced potency makes it an intriguing candidate for further investigation.

However, the significant lack of in vivo data for AMPP is a major hurdle in assessing its true therapeutic potential. The journey from a potent in vitro inhibitor to a clinically effective and safe drug is fraught with challenges, with pharmacokinetics and bioavailability being critical determinants of success.

Future research should prioritize comprehensive in vivo studies on AMPP to evaluate its efficacy in animal models of hyperuricemia, its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and its short-term and long-term toxicity. Should AMPP demonstrate favorable in vivo properties, it could represent a significant advancement in the management of hyperuricemia and gout, potentially offering a more potent alternative to allopurinol. For now, allopurinol remains the established and clinically validated first-line treatment, despite its known limitations.

References

  • Allopurinol for chronic gout. (2014).
  • Comparative Effectiveness in Gout: Allopurinol vs.
  • Tamta, H., Kalra, S., & Mukhopadhyay, A. K. (2006). Biochemical characterization of some pyrazolopyrimidine-based inhibitors of xanthine oxidase. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 1(1), S49-S54.
  • Ng, C. Y., & Tey, H. L. (2017). Allopurinol hypersensitivity syndrome. CMAJ, 189(13), E505.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135401907, Allopurinol. Retrieved from [Link]

  • Spector, T., & Ferone, R. (1984). Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine. Biochemical Pharmacology, 33(11), 1845-1848.
  • Tamta, H., Kalra, S., & Mukhopadhyay, A. K. (2005). Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. Biochemistry (Moscow), 71(Suppl. 1), S49-S54.
  • FitzGerald, J. D., Dalbeth, N., Mikuls, T., Brignardello-Petersen, R., Guyatt, G., Abeles, A. M., ... & Neogi, T. (2020). 2020 American College of Rheumatology Guideline for the Management of Gout.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135408756, 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Ramasoota, P., & Lertpichitkul, P. (2019). Allopurinol hypersensitivity syndrome: A review. Asia Pacific Allergy, 9(3), e23.
  • Rexall (n.d.). Allopurinol Factsheet, Uses & Common Side Effects. Retrieved from [Link]

  • GoodRx. (2024, April 3). 7 Allopurinol Side Effects and How to Manage Them. Retrieved from [Link]

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacological reviews, 58(1), 87-114.
  • Mayo Clinic. (2023, August 1). Allopurinol (Oral Route). Retrieved from [Link]

  • Drugs.com. (2024, June 3). Allopurinol Side Effects: Common, Severe, Long Term. Retrieved from [Link]

  • MedlinePlus. (2023, September 15). Allopurinol. Retrieved from [Link]

  • Wikipedia. (n.d.). Allopurinol hypersensitivity syndrome. Retrieved from [Link]

  • Manzoni, L., Castiglioni, E., Aliperta, A., Cappelletti, G., D'Incalci, M., & Morbidelli, M. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific reports, 6(1), 1-12.

Sources

Comparative

A Comparative Guide for Researchers: 6-Mercaptopurine vs. The 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine Scaffold

An In-Depth Analysis of a Classic Antimetabolite and a Versatile Drug Discovery Platform For drug development professionals and researchers in oncology and immunology, the landscape of purine analogs is both well-establi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of a Classic Antimetabolite and a Versatile Drug Discovery Platform

For drug development professionals and researchers in oncology and immunology, the landscape of purine analogs is both well-established and ripe for innovation. This guide provides a detailed comparison between the clinically ubiquitous drug, 6-mercaptopurine (6-MP), and its structural isomer, 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP).

While 6-MP is a cornerstone of therapy with a well-defined mechanism, 4-AMPP represents a versatile chemical scaffold. This guide will move beyond a simple surface-level comparison to explore the fundamental differences in their mechanism of action, therapeutic profiles, and the vast potential of the pyrazolo[3,4-d]pyrimidine core in modern drug discovery, supported by experimental data for its derivatives.

Part 1: Structural and Physicochemical Distinction

At first glance, 6-MP and 4-AMPP are isomers, sharing the same molecular formula (C₅H₅N₅S, adjusted for 6-MP's common tautomeric form) but differing in the arrangement of their fused bicyclic systems. 6-MP is a purine, featuring a pyrimidine ring fused to an imidazole ring. In contrast, 4-AMPP has a pyrimidine ring fused to a pyrazole ring, classifying it as a pyrazolopyrimidine. This seemingly subtle structural shift has profound implications for their biological activity and metabolic fate.

G cluster_0 6-Mercaptopurine (Purine Core) cluster_1 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (Pyrazolopyrimidine Core) node_6mp node_6mp node_4ampp node_4ampp

Caption: Chemical structures of 6-Mercaptopurine and 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine.

Table 1: Physicochemical Properties Comparison

Property6-Mercaptopurine (6-MP)4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP)
IUPAC Name 3,7-dihydropurine-6-thione[1]4-amino-1,5-dihydropyrazolo[3,4-d]pyrimidine-6-thione[2]
Synonyms Purinethol, 6-MP4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol, NSC 7790[2][3]
CAS Number 50-44-2[1]23771-52-0[2]
Molecular Formula C₅H₄N₄S[1]C₅H₅N₅S[2]
Molar Mass 152.18 g/mol [1]167.19 g/mol [2]
Appearance Yellow crystalline powder[1]Yellow powder[3]
Melting Point >300 °C (decomposes)>300 °C[3][4]

Part 2: Divergent Mechanisms of Action

The core difference between these two molecules lies in their mechanism of action. 6-MP acts as a classical antimetabolite, while the 4-AMPP scaffold serves as a template for designing targeted inhibitors against a range of enzymes.

6-Mercaptopurine: A Pro-Drug Inhibitor of Purine Synthesis

6-MP is a pro-drug that requires intracellular activation to exert its cytotoxic effects. Its mechanism is a well-understood, multi-pronged attack on nucleic acid synthesis.

  • Activation: Upon entering the cell, 6-MP is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into its active metabolite, thioinosine monophosphate (TIMP).[5]

  • Inhibition of De Novo Purine Synthesis: TIMP is the primary actor. It potently inhibits phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in the de novo purine synthesis pathway.[6] This starves the cell of the essential purine building blocks, adenosine and guanosine.

  • Inhibition of Nucleotide Interconversion: TIMP also blocks the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP) and xanthosine monophosphate (XMP), further disrupting the pool of available nucleotides.[7][8]

  • DNA/RNA Incorporation: TIMP can be further metabolized to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA.[5] This incorporation disrupts nucleic acid structure and function, triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[5][7]

G cluster_pathway 6-Mercaptopurine (6-MP) Mechanism of Action MP 6-MP TIMP Thioinosine Monophosphate (TIMP) MP->TIMP HGPRT TGNs Thioguanine Nucleotides (TGNs) TIMP->TGNs Metabolism Purine_Synth De Novo Purine Synthesis TIMP->Purine_Synth Inhibits PRPP Amidotransferase IMP_Conversion IMP Interconversion (to AMP & GMP) TIMP->IMP_Conversion Inhibits DNA_RNA DNA & RNA TGNs->DNA_RNA Incorporation Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis Leads to

Caption: The metabolic activation and multi-target inhibitory pathway of 6-Mercaptopurine.

4-AMPP Scaffold: A Platform for Targeted Inhibition

Unlike 6-MP, the parent 4-AMPP molecule is not a clinical drug. Its significance lies in its pyrazolo[3,4-d]pyrimidine core, which serves as a privileged scaffold in medicinal chemistry. By modifying the functional groups attached to this core, researchers have developed potent and selective inhibitors for a diverse array of crucial cellular targets. This versatility is a direct result of the pyrazole ring's ability to form different hydrogen bonding patterns compared to the imidazole ring in purines.

Key targets of 4-AMPP derivatives include:

  • Protein Kinases: Numerous derivatives have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer. Examples include inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and c-Src tyrosine kinase.[6][8]

  • Dihydrofolate Reductase (DHFR): The pyrazolo[3,4-d]pyrimidine scaffold has been used to create novel antifolates that inhibit DHFR, an enzyme critical for nucleotide synthesis, making them potential anticancer and antibacterial agents.

  • Adenosine Receptors: By modifying the scaffold, potent and selective antagonists for adenosine receptors have been synthesized, with potential applications in inflammation and neurodegenerative diseases.

Part 3: Performance & Therapeutic Profile

The therapeutic profiles of 6-MP and the 4-AMPP scaffold are fundamentally different, reflecting their distinct roles as an established drug versus a developmental platform.

6-Mercaptopurine: Established Efficacy and Known Risks

6-MP is an FDA-approved medication used for decades, primarily for:

  • Acute Lymphocytic Leukemia (ALL): It is a critical component of maintenance therapy.[9]

  • Autoimmune Diseases: It is used off-label as an immunosuppressant to treat Crohn's disease and ulcerative colitis.

However, its broad mechanism leads to significant side effects, including myelosuppression, hepatotoxicity, pancreatitis, and an increased risk of secondary malignancies.[10] Patient response and toxicity are heavily influenced by genetic variations in the enzyme thiopurine S-methyltransferase (TPMT), which metabolizes 6-MP.

4-AMPP Derivatives: High Potency in Preclinical Models

While 4-AMPP itself is not a therapeutic, its derivatives have demonstrated remarkable potency in preclinical studies, often exceeding that of standard-of-care drugs against specific targets. This highlights the scaffold's potential for developing next-generation targeted therapies.

Table 2: Comparative In Vitro Cytotoxicity (IC₅₀ Values)

Note: Data for the 4-AMPP scaffold is presented for its optimized derivatives, as the parent compound is primarily a synthetic intermediate. This comparison illustrates the potential of the scaffold when tailored to a specific target.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
6-Mercaptopurine HepG2Hepatocellular Carcinoma32.25[11]
HCT116Colon Carcinoma109.8[10]
MCF-7Breast Adenocarcinoma>100[11]
K-562Chronic Myelogenous Leukemia3.9[10]
4-AMPP Derivative (12c) ¹UO-31Renal Cancer0.87 [12]
4-AMPP Derivative (12f) ¹HL-60(TB)Leukemia1.41 [12]
4-AMPP Derivative (11) ¹M14Melanoma2.40 [12]
4-AMPP Derivative (5) ²HelaCervical Cancer74.8[13]
4-AMPP Derivative (5) ²HT1080Fibrosarcoma96.25[13]

¹Data for specific N-phenyl-N'-(substituted-phenyl)-[1H-pyrazolo[3,4-d]pyrimidin-4-yl]urea derivatives. ²Data for a pyrazolo[3,4-d]pyrimidine derivative linked to a methoxy benzylidene moiety.

The data clearly shows that while 6-MP has moderate activity against certain cell lines, optimized derivatives of the 4-AMPP scaffold can achieve nanomolar to low-micromolar potency against highly specific cancer types, demonstrating the power of targeted drug design.[12]

Part 4: Key Experimental Protocols

To evaluate and compare compounds like 6-MP and novel 4-AMPP derivatives, standardized in vitro assays are essential. Below are representative protocols for determining cytotoxicity and specific enzyme inhibition.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 1x10⁴ cells/well) in 96-well plate B 2. Incubate 24h (37°C, 5% CO₂) A->B C 3. Add Test Compound (Serial dilutions of 6-MP or 4-AMPP derivative) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL stock) D->E F 6. Incubate 4h (Allow formazan formation) E->F G 7. Solubilize Crystals (Add 100 µL DMSO or solubilization buffer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ (Plot absorbance vs. log[concentration]) H->I

Caption: A standardized workflow for assessing compound cytotoxicity via the MTT assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., HepG2, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (6-MP and 4-AMPP derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 to 72 hours. The duration is critical and should be optimized based on the cell line's doubling time and the compound's expected mechanism (e.g., antimetabolites like 6-MP often require longer incubation times).

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solvent (e.g., dimethyl sulfoxide (DMSO) or an acidic isopropanol solution) to each well.[14]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank absorbance, calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol 2: Dihydrofolate Reductase (DHFR) Enzymatic Inhibition Assay

This assay is relevant for characterizing 4-AMPP derivatives designed as DHFR inhibitors. It measures the enzyme's activity by monitoring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.[5][9]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4). Prepare stock solutions of human recombinant DHFR enzyme, NADPH, the substrate dihydrofolate (DHF), and the test inhibitor (e.g., a 4-AMPP derivative) in an appropriate solvent (e.g., DMSO). Methotrexate is used as a positive control inhibitor.[4]

  • Reaction Setup: In a 96-well UV-transparent plate, add the following to each well in order:

    • Assay Buffer

    • DHFR enzyme (e.g., final concentration of 200 nM)

    • Test inhibitor at various concentrations (ensure final DMSO concentration is consistent and low, e.g., <2%)

    • DHF substrate (e.g., final concentration of 137.5 µM)

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH (e.g., final concentration of 125 µM) to each well.[5]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at a controlled temperature (e.g., 37°C).[4][5]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to a no-inhibitor (DMSO only) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Outlook

The comparison between 6-mercaptopurine and 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a tale of two distinct eras in drug discovery.

  • 6-Mercaptopurine is a triumph of classical chemotherapy. It is a broadly acting antimetabolite whose established efficacy in treating leukemia and autoimmune disorders comes with a significant toxicity burden due to its non-specific mechanism of disrupting general purine metabolism.[9]

  • The 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine scaffold represents the modern paradigm of targeted therapy. While the parent molecule is inactive, its core structure is a chemically tractable and highly versatile platform. By applying rational drug design, derivatives of this scaffold have been engineered to potently and selectively inhibit specific enzymes like protein kinases and DHFR, demonstrating impressive preclinical efficacy with the promise of a wider therapeutic window and reduced off-target toxicity.[8][12]

For researchers, 6-MP serves as a crucial clinical benchmark and a tool for studying purine metabolism. In contrast, 4-AMPP and its pyrazolo[3,4-d]pyrimidine relatives offer a fertile ground for innovation, providing a validated starting point for the development of novel, highly targeted therapeutics poised to address the unmet needs in oncology and beyond.

References

  • Effects of 6-Mercaptopurine and its Derivatives on Human Hepatocellular Carcinoma and Mammary Adenocarcinoma Cell Lines. (2024). ResearchGate. [Link]

  • Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells. (2022). PMC. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche Life Science. [Link]

  • 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. (n.d.). PubChem. [Link]

  • 6-Mercaptopurine. (n.d.). PubChem. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024). RSC Advances. [Link]

  • Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. (2023). PubMed Central. [Link]

  • Mercaptopurine (oral route). (2025). Mayo Clinic. [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022). PubMed Central. [Link]

  • 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. (n.d.). Pharmaffiliates. [Link]

  • Mercaptopurine (Purinethol): Uses & Side Effects. (n.d.). Cleveland Clinic. [Link]

  • The Mechanism of Action of 6-Mercaptopurine1,2. (1965). Cancer Research. [Link]

Sources

Validation

A Researcher's Guide to the Structure-Activity Relationship of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine Analogs

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine analogs, detailing their structure-activity relationships (SAR) a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine analogs, detailing their structure-activity relationships (SAR) as potent anti-proliferative agents and kinase inhibitors. This document synthesizes experimental data to offer insights into the rational design of this promising class of compounds.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to mimic the adenine core of ATP and effectively bind to the hinge region of various protein kinases. This has led to the successful development of several pyrazolo[3,4-d]pyrimidine-based drugs, including the BTK inhibitor ibrutinib, for the treatment of various cancers.[1] The 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine core, in particular, offers a versatile platform for structural modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on the key structural modifications at the 6-mercapto position and their impact on biological activity, primarily as antiproliferative agents and inhibitors of key oncogenic kinases such as Src, EGFR, and VEGFR-2.

Comparative Analysis of Antiproliferative Activity

A key study by Spagnuolo et al. (2021) provides a detailed investigation into the antiproliferative effects of a series of 4-amino-6-thio-substituted pyrazolo[3,4-d]pyrimidine analogs against the human histiocytic lymphoma cell line, U937. The findings from this research are pivotal in understanding the SAR of this compound class and are summarized below.

Key Findings from SAR Studies:

The presence of the substituted pyrazolo[3,4-d]pyrimidine core is essential for the antiproliferative activity, as is the nature of the substituent at the 6-thiol position.[2] Among the synthesized compounds, three analogs, 4b , 4j , and 4l , demonstrated IC50 values less than 20 μM.[2] Notably, compounds 4b and 4l exhibited specificity against cancer cells, with 4l showing high selectivity.[2]

Table 1: Antiproliferative Activity of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine Analogs against U937 Cells

CompoundR Group at 6-thio positionIC50 (μM) on U937 Cells
4b 4-chlorobenzyl< 20
4j 2-naphthylmethyl< 20
4l 4-pyridinylmethyl< 20

Data sourced from Spagnuolo et al., Future Med Chem, 2021.[2]

These results suggest that aromatic and heteroaromatic moieties attached via a methylene linker to the 6-thio position are favorable for potent antiproliferative activity. The high selectivity of the 4-pyridinylmethyl analog (4l ) highlights the potential for developing targeted therapies with reduced off-target effects.

Kinase Inhibition Profile: A Comparative Overview

While specific enzymatic inhibition data for the most potent antiproliferative 4-amino-6-thio-substituted analogs is an area of ongoing research, the broader class of pyrazolo[3,4-d]pyrimidines has been extensively studied as kinase inhibitors. This provides a valuable framework for understanding the potential mechanisms of action of the 6-mercapto series.

Src Kinase Inhibition

The non-receptor tyrosine kinase Src is a key regulator of cell proliferation, survival, and migration, and its aberrant activation is implicated in various cancers. Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent Src inhibitors. The introduction of a thioethylmorpholine chain at the C6 position has been shown to be beneficial for Src inhibitory activity in some analogs. This suggests that the 6-mercapto position can be exploited to target the ATP-binding pocket of Src.

EGFR and VEGFR-2 Inhibition

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical targets in cancer therapy, playing pivotal roles in tumor growth and angiogenesis. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated inhibitory activity against both EGFR and VEGFR-2. The SAR for these targets often involves modifications at the N1 and C4 positions to achieve high potency and selectivity. The introduction of various substituents at the 6-position, including thio-ethers, can influence the overall kinase inhibitory profile and selectivity of the compounds.

Experimental Methodologies

To facilitate further research and comparative studies, this section provides detailed protocols for key assays used in the evaluation of 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine analogs.

Synthesis of 4-Amino-6-thio-substituted pyrazolo[3,4-d]pyrimidines

The synthesis of the target compounds generally involves a multi-step process starting from commercially available pyrazole precursors. A representative synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Pyrimidine Ring Annulation cluster_2 Step 3: Thionation cluster_3 Step 4: S-Alkylation A Ethyl 2-cyano-3-ethoxyacrylate C 5-Amino-3-hydroxypyrazole-4-carbonitrile A->C Cyclization B Hydrazine Hydrate B->C E 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine C->E Reflux D Formamide D->E G 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine E->G Heating in Pyridine F Phosphorus Pentasulfide F->G I Target Analog G->I Base (e.g., K2CO3) in DMF H Alkyl/Aryl Halide (R-X) H->I

Caption: General synthetic workflow for 4-amino-6-thio-substituted pyrazolo[3,4-d]pyrimidines.

Detailed Protocol for S-Alkylation (Step 4):

  • To a solution of 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine (1 mmol) in dimethylformamide (DMF, 10 mL), add potassium carbonate (K2CO3, 1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl or aryl halide (1.1 mmol).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 4-amino-6-thio-substituted pyrazolo[3,4-d]pyrimidine analog.

Antiproliferative Assay (U937 Cell Viability)

The antiproliferative activity of the synthesized compounds can be evaluated using a colorimetric assay such as the MTT or PrestoBlue™ assay.

Antiproliferative_Assay_Workflow A Seed U937 cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 72 hours C->D E Add MTT or PrestoBlue™ reagent D->E F Incubate for 2-4 hours E->F G Measure absorbance or fluorescence F->G H Calculate IC50 values G->H

Caption: Workflow for determining the antiproliferative activity of test compounds.

Step-by-Step Protocol (PrestoBlue™ Assay):

  • Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours under the same conditions.

  • Add 20 µL of PrestoBlue™ reagent to each well.

  • Incubate for an additional 2-4 hours.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay.

Kinase_Assay_Workflow A Prepare kinase, substrate, and test compound solutions B Incubate kinase with test compound A->B C Initiate kinase reaction with ATP B->C D Stop reaction and deplete remaining ATP C->D E Add detection reagent to convert ADP to ATP D->E F Add luciferase/luciferin to generate light E->F G Measure luminescence F->G H Calculate kinase inhibition and IC50 values G->H Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Src Src Kinase RTK->Src PI3K PI3K RTK->PI3K RAS Ras RTK->RAS Src->PI3K Src->RAS AKT Akt PI3K->AKT TF Transcription Factors AKT->TF RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TF Response Proliferation, Survival, Angiogenesis, Metastasis TF->Response Inhibitor 4-Amino-6-mercaptopyrazolo [3,4-d]pyrimidine Analog Inhibitor->RTK Inhibitor->Src

Caption: Simplified signaling pathways targeted by pyrazolo[3,4-d]pyrimidine kinase inhibitors.

This guide provides a foundational understanding of the structure-activity relationship of 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine analogs. The presented data and protocols are intended to support researchers in the design and evaluation of novel and more effective therapeutic agents based on this versatile scaffold. Further investigations are warranted to elucidate the specific kinase targets of the most potent antiproliferative compounds and to optimize their pharmacological properties for in vivo applications.

References

  • Spagnuolo, A., et al. (2021). Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. Future Medicinal Chemistry, 13(18), 1515-1530. [Link]

  • Schenone, S., et al. (2004). Pyrazolo[3,4-d]pyrimidines endowed with antiproliferative activity on ductal infiltrating carcinoma cells. Journal of Medicinal Chemistry, 47(7), 1595-1598. [Link]

  • Radi, M., et al. (2006). Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation. Journal of Medicinal Chemistry, 49(5), 1549-1561. [Link]

  • Spagnuolo, A., et al. (2021). Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. Future Medicinal Chemistry. [Link]

  • Riss, T., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(1), 234-256. [Link]

  • Alanazi, M. M., et al. (2022). Design, synthesis and biological characteristics of pyrazolo[3,4-d]pyrimidine derivatives as potential VEGFR-2 inhibitors. Future Medicinal Chemistry, 14(22), 1649-1662. [Link]

  • Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. [Link]

  • Rossi, A., et al. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 22(10), 3601-3610. [Link]

  • Gariazzo, M., et al. (2015). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular Biochemistry, 116(5), 856-863. [Link]

  • Unciti-Broceta, A., et al. (2015). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 58(19), 7846-7859. [Link]

  • El-Gamal, M. I., et al. (2019). Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. Current Pharmaceutical Design, 25(33), 3596-3607. [Link]

  • Pavlin, M., et al. (2021). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. International Journal of Molecular Sciences, 22(23), 12798. [Link]

  • Kaur, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1124. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2616-2632. [Link]

  • Ghorab, M. M., et al. (2017). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 22(10), 1649. [Link]

  • Kamal, A., et al. (2014). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 347(11), 790-801. [Link]

  • Kumar, A., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(12), 1431-1450. [Link]

  • Lee, H. W., et al. (2009). Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(11), 2942-2945. [Link]

  • El-Adl, K., et al. (2019). Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors. Bioorganic Chemistry, 91, 103157. [Link]

  • Al-Ostoot, F. H., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6210. [Link]

  • El-Morsy, A. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. Journal of the Iranian Chemical Society, 19(8), 3295-3310. [Link]

  • Al-Otaibi, F. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9812. [Link]

  • Zeinyeh, W., et al. (2023). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 28(14), 5396. [Link]

  • Al-Romaigh, F. A., et al. (2023). Synthesis and biological evaluation of new 4-amino-pyrazolo[3,4-d]pyrimidines as potential Src kinase inhibitors. Unige.it. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023). Clarivate. [Link]

  • Galkin, M. A., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(4), M1291. [Link]

  • Al-Ghorbani, M., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative In Vitro Efficacy of Pyrazolopyrimidines vs. Purine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of molecularly targeted therapies, particularly within oncology, the distinction between compound classes can be nuanced yet criti...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecularly targeted therapies, particularly within oncology, the distinction between compound classes can be nuanced yet critical. Both pyrazolopyrimidines and purine analogs leverage their structural resemblance to endogenous purines, a feature that makes them privileged scaffolds in medicinal chemistry.[1] However, their primary mechanisms of action and, consequently, their in vitro efficacy profiles, diverge significantly. This guide provides an in-depth comparison of these two influential classes of compounds, moving beyond simple data points to explore the causal relationships behind experimental design and data interpretation.

The Mechanistic Dichotomy: Direct Inhibition vs. Metabolic Deception

Understanding the fundamental difference in how these molecules function at a cellular level is paramount to designing and interpreting any comparative study. While both can induce cytotoxicity, their paths to achieving this outcome are distinct.

Pyrazolopyrimidines: Masters of Kinase Inhibition

The pyrazolopyrimidine scaffold is a cornerstone of modern kinase inhibitor design.[2][3] Its structure acts as a bioisostere for the adenine moiety of ATP, enabling it to competitively bind to the ATP-binding pocket of a target protein kinase. This direct, competitive inhibition blocks the transfer of phosphate to substrate proteins, effectively shutting down aberrant signaling pathways that drive cellular proliferation and survival.[1][4] The efficacy of these compounds is therefore a direct measure of their binding affinity and specificity for the target kinase.

cluster_0 Kinase Active Site cluster_1 Pyrazolopyrimidine Action ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates PzP Pyrazolo- pyrimidine BlockedKinase Kinase (Blocked) PzP->BlockedKinase Competitively Binds BlockedKinase->Substrate No Phosphorylation

Caption: Pyrazolopyrimidine's competitive inhibition of ATP binding.

Purine Analogs: Agents of Metabolic Sabotage

Purine analogs are classic antimetabolites.[5] Their primary mechanism involves cellular uptake and enzymatic conversion into fraudulent nucleotides by the purine salvage pathway.[6] These analog nucleotides then exert their cytotoxic effects through multiple downstream mechanisms:

  • Inhibition of DNA Synthesis: They can inhibit key enzymes in the de novo purine biosynthesis pathway, depleting the pool of natural deoxynucleotides required for DNA replication.[7][8]

  • DNA/RNA Incorporation: The analog triphosphates can be incorporated into growing DNA and RNA chains by polymerases, leading to chain termination, DNA damage, and apoptosis.[6][7][8]

While some purine analogs have been shown to inhibit kinases, their efficacy is not solely dependent on this action and is often a result of their broader impact on nucleic acid metabolism.[9]

PurineAnalog Purine Analog MetabolicActivation Metabolic Activation (e.g., HGPRT) PurineAnalog->MetabolicActivation Cellular Uptake AnalogNucleotide Analog Nucleotide-TP MetabolicActivation->AnalogNucleotide DNA_Polymerase DNA Polymerase AnalogNucleotide->DNA_Polymerase Substrate for DNA_Synthesis_Enzymes Purine Synthesis Enzymes AnalogNucleotide->DNA_Synthesis_Enzymes Inhibits DNA_Strand DNA Strand (Damaged) DNA_Polymerase->DNA_Strand Incorporates into DNA

Caption: The metabolic activation pathway of a purine analog.

Comparative Analysis of In Vitro Efficacy

A robust comparison requires a multi-tiered approach, moving from the isolated target to the complex cellular system. We will examine three critical levels of in vitro analysis: biochemical assays, cell-based phenotypic assays, and mechanistic pathway analysis.

Tier 1: Biochemical Assays - Potency at the Target
  • The Scientific Rationale: The first step in characterizing a targeted inhibitor, like a pyrazolopyrimidine, is to measure its direct effect on its purified enzyme target.[10] Biochemical assays isolate the kinase from the cellular milieu, allowing for a clean, quantitative measurement of inhibitory potency (IC50) and binding affinity (Ki).[11][12] This is the truest measure of on-target activity. For purine analogs that may have kinase targets, these assays are also relevant, but they do not capture their primary antimetabolite function.

  • Comparative Data:

Compound ClassRepresentative CompoundTarget KinaseBiochemical IC50
Pyrazolopyrimidine Compound 15aCDK965 ± 0.50 nM[13]
Pyrazolopyrimidine Compound 15aCDK2127 ± 1.01 nM[13]
Purine Analog RoscovitineCDK2~400 nM
Purine Analog OlomoucineCDK2~7000 nM
  • Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

    This protocol outlines a typical luminescence-based kinase assay (e.g., ADP-Glo™) to determine an IC50 value. The principle is that kinase activity consumes ATP, producing ADP. The amount of ADP produced is directly proportional to kinase activity and can be measured by converting it back to ATP and detecting the light produced by luciferase.[14]

    A 1. Prepare Kinase Reaction: - Kinase Enzyme - Substrate - ATP - Test Compound (Varying Conc.) B 2. Incubate at RT (e.g., 60 min) A->B C 3. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent B->C D 4. Incubate at RT (e.g., 40 min) C->D E 5. Convert ADP to ATP: Add Kinase Detection Reagent D->E F 6. Incubate at RT (e.g., 30 min) E->F G 7. Read Luminescence on Microplate Reader F->G H 8. Plot Luminescence vs. [Compound] and calculate IC50 G->H

    Caption: Workflow for a luminescence-based kinase inhibition assay.

    Step-by-Step Methodology:

    • Compound Preparation: Serially dilute the test compounds (pyrazolopyrimidine or purine analog) in an appropriate solvent (e.g., DMSO) and then into the kinase assay buffer.

    • Kinase Reaction: In a multi-well plate, add the kinase buffer, the purified target kinase, the specific peptide substrate, and the diluted test compounds.

    • Initiation: Start the reaction by adding a predetermined concentration of ATP (often at or near the Km for the kinase to ensure competitive inhibition is accurately measured).[12][15]

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Termination & ATP Depletion: Add the ADP-Glo™ Reagent, which stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes.

    • Signal Generation: Add the Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a light signal. Incubate for 30 minutes.

    • Data Acquisition: Measure the luminescence signal using a microplate reader.

    • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Tier 2: Cell-Based Assays - Efficacy in a Biological System
  • The Scientific Rationale: A low biochemical IC50 is promising, but it doesn't guarantee efficacy in a living cell.[16] Cell-based assays are essential to assess if a compound can cross the cell membrane, avoid efflux pumps, remain stable, and engage its target to produce a desired phenotype (e.g., decreased proliferation or cell death).[16] For purine analogs, these assays are the primary measure of efficacy, as they require the cell's metabolic machinery for activation.

  • Comparative Data:

Compound ClassRepresentative CompoundCell LineAssay TypeCellular IC50
Pyrazolopyrimidine Compound 5bHCT-116 (Colon)Cytotoxicity1.8 µM[2]
Pyrazolopyrimidine Compound 7A549 (Lung)Cytotoxicity19.5 µM[17]
Purine Analog 6-MercaptopurineVariousCytotoxicityVaries widely
Purine Analog CladribineLymphoid CellsCytotoxicityHighly Potent[7]
  • Experimental Protocol: Cell Viability (XTT Assay)

    The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[18] This is an improvement over the older MTT assay, which produces an insoluble crystal requiring an additional solubilization step, thereby simplifying the workflow and reducing potential errors.[19]

    A 1. Seed Cells in 96-well Plate (e.g., 5,000 cells/well) B 2. Incubate for 24h for cell adherence A->B C 3. Treat with Serial Dilutions of Test Compound B->C D 4. Incubate for 48-72h C->D E 5. Add Activated XTT Reagent to each well D->E F 6. Incubate for 2-4h (color development) E->F G 7. Read Absorbance at ~450 nm F->G H 8. Plot % Viability vs. [Compound] and calculate IC50 G->H

    Caption: Workflow for an XTT-based cell viability assay.

    Step-by-Step Methodology:

    • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Remove the media and add fresh media containing serial dilutions of the test compounds. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubation: Incubate the cells for a period relevant to the compound's expected mechanism (e.g., 48-72 hours).

    • Reagent Preparation: Just before use, activate the XTT solution by mixing it with the provided electron-coupling reagent.

    • XTT Incubation: Add the activated XTT reagent to each well and incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the XTT to the colored formazan product.

    • Data Acquisition: Measure the absorbance of the wells at approximately 450 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability for each concentration. Plot the percent viability against the logarithm of compound concentration to calculate the IC50 value.

Tier 3: Pathway Analysis - Verifying the Mechanism of Action
  • The Scientific Rationale: Observing reduced cell viability is a phenotypic endpoint. To confirm that the compound is acting through its intended mechanism, we must look at its effect on specific molecular pathways. Western blotting is a powerful technique to measure changes in protein expression and post-translational modifications, such as phosphorylation.[20] For a pyrazolopyrimidine kinase inhibitor, we expect to see a decrease in the phosphorylation of the kinase's downstream targets.[21] For a purine analog, we might look for markers of the DNA damage response.

  • Experimental Protocol: Western Blotting for Phospho-Protein Analysis

    This protocol details the steps to assess the phosphorylation status of a signaling protein (e.g., p-STAT5, a downstream target of Jak2) following treatment with an inhibitor.[2]

    A 1. Cell Treatment & Lysis: Treat cells, then lyse to extract proteins B 2. Protein Quantification: (e.g., BCA Assay) A->B C 3. SDS-PAGE: Separate proteins by size B->C D 4. Protein Transfer: Transfer from gel to PVDF membrane C->D E 5. Blocking: Incubate membrane with BSA or milk to block non-specific binding D->E F 6. Primary Antibody Incubation: Incubate with Ab for p-Protein (e.g., p-STAT5) overnight at 4°C E->F G 7. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary Ab F->G H 8. Detection: Add chemiluminescent substrate and image the blot G->H I 9. Stripping & Reprobing: Strip membrane and reprobe for Total Protein (e.g., STAT5) and Loading Control (e.g., GAPDH) H->I

    Caption: Workflow for Western Blot analysis of protein phosphorylation.

    Step-by-Step Methodology:

    • Cell Culture and Treatment: Grow cells to ~80% confluency and treat with the test compound at various concentrations for a specified time.

    • Protein Extraction: Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

    • Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate them by size via electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a solution like 5% nonfat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[22]

    • Primary Antibody: Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-STAT5) overnight at 4°C.

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) target protein and a loading control protein (e.g., GAPDH or β-actin).

Conclusion: A Synthesis of Efficacy

The comparative in vitro efficacy of pyrazolopyrimidines and purine analogs is not a simple matter of which is "better," but rather which is appropriate for the intended therapeutic strategy.

FeaturePyrazolopyrimidinesPurine Analogs
Primary Mechanism Direct enzyme (kinase) inhibitionAntimetabolite; DNA/RNA synthesis disruption
Cellular Requirement Cell permeabilityCell permeability & metabolic activation
Primary Biochemical Assay In vitro kinase activity (IC50)Not primary; measures off-target effects
Primary Cellular Assay Cell viability/proliferation (IC50)Cell viability/proliferation (IC50)
Mechanistic Readout Decreased substrate phosphorylationDNA damage, apoptosis markers
Typical Selectivity Can be highly selective for specific kinasesBroadly cytotoxic to rapidly dividing cells

Final Insights for the Researcher:

  • When screening for inhibitors of a specific kinase, a pyrazolopyrimidine scaffold is a rational starting point, and the investigation should begin with biochemical assays to confirm on-target potency before moving to cellular models.

  • When the goal is broader cytotoxicity against rapidly proliferating cells, such as in certain leukemias, purine analogs are a historically validated class.[23] The key in vitro experiments for these compounds are cell-based viability and apoptosis assays, as their efficacy is intrinsically tied to cellular metabolism.

By employing this multi-tiered analytical approach, researchers can build a comprehensive and mechanistically grounded understanding of a compound's in vitro efficacy, enabling more informed decisions in the long and complex journey of drug development.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]

  • Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. [Link]

  • Purine analogs: synthesis, evaluation and molecular dynamics of pyrazolopyrimidines based benzothiazole as anticancer and antimicrobial CDK inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central. [Link]

  • The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. (2025). Journal of Young Pharmacists. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Recent advances in multimodal imaging of infections: research highlights using Nuclear-Optical imaging. (2026). springermedizin.de. [Link]

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021). PubMed Central. [Link]

  • Purine analogues – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. (2020). Bioorganic & Medicinal Chemistry. [Link]

  • Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. (n.d.). Bentham Science. [Link]

  • Purine analogue. (n.d.). Wikipedia. [Link]

  • Purine Analogues - LiverTox - NCBI Bookshelf. (2014). National Center for Biotechnology Information. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials. (n.d.). National Institutes of Health. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • XTT Assays vs MTT. (2025). Biotech Spain. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). PubMed. [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). National Center for Biotechnology Information. [Link]

  • How to analyze the western blotting data for investigation activity of the signaling pathway? (2022). ResearchGate. [Link]

  • Analyzing Cell Signaling with Flow Cytometry: Go with the Flow. (2025). Bitesize Bio. [Link]

Sources

Validation

A Researcher's Guide to the Validation of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine as a CDK2 Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine as a selective inhibitor of Cyclin-De...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). We will objectively compare its hypothetical performance with established inhibitors, supported by detailed experimental protocols and data interpretation guidelines.

The Rationale: Targeting CDK2 in Oncology

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that serves as a critical regulator of cell cycle progression, particularly during the G1/S phase transition.[1] In concert with its regulatory partners, Cyclin E and Cyclin A, CDK2 phosphorylates key substrates, such as the retinoblastoma protein (Rb), committing the cell to DNA replication.[2] Dysregulation and overexpression of the Cyclin E-CDK2 axis are frequently observed in a variety of human cancers, including breast, lung, ovarian, and neuroblastoma, making CDK2 an attractive target for therapeutic intervention.[1][3][4]

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known to be a bioisostere of adenine, the core component of ATP.[5] This structural mimicry allows compounds based on this scaffold to act as competitive inhibitors at the ATP-binding site of various kinases, including CDKs.[5] 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine belongs to this promising class of molecules. This guide outlines the essential experimental steps to validate its efficacy and selectivity as a CDK2 inhibitor.

Comparative Landscape: Benchmarking Against a Known Inhibitor

To validate a novel compound, its performance must be measured against a well-characterized inhibitor. For this purpose, we will use Roscovitine (Seliciclib) , a purine analog that competitively inhibits the ATP-binding site of several CDKs, including CDK2.[6] Roscovitine is a valuable benchmark due to its established mechanism and extensive characterization in both biochemical and cellular assays.[7][8]

InhibitorTarget KinaseBiochemical IC50Key Characteristics
4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine CDK2/Cyclin A/ETo be determinedPutative ATP-competitive inhibitor based on its pyrazolopyrimidine core.
Roscovitine (Seliciclib) CDK2/Cyclin A/E~0.1 - 0.7 µM[7][9][10]Broad-spectrum CDK inhibitor (CDK1, CDK2, CDK5, CDK7, CDK9).[6] Serves as a positive control for CDK2 inhibition.
Palbociclib CDK4/Cyclin D~0.011 µMHighly selective for CDK4/6; weak CDK2 activity.[2] Useful as a negative control for CDK2-specific effects.

Experimental Validation Workflow

The validation process follows a logical progression from in vitro biochemical assays to cell-based functional assays. This workflow ensures a thorough characterization of the compound's potency, selectivity, and cellular efficacy.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action biochem_assay In Vitro Kinase Assay (IC50 Determination) selectivity Kinase Selectivity Profiling biochem_assay->selectivity Potent hits advance cell_prolif Cell-Based Proliferation Assay (GI50 Determination) selectivity->cell_prolif Selective hits advance target_engage Target Engagement Assay (p-Rb Western Blot) cell_prolif->target_engage Active compounds advance cell_cycle Cell Cycle Analysis (Flow Cytometry) target_engage->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) cell_cycle->apoptosis caption Experimental Workflow for Inhibitor Validation

Caption: A stepwise workflow for validating a novel CDK2 inhibitor.

Part 1: Biochemical Assays - Direct Target Inhibition

The initial step is to determine if 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine directly inhibits the enzymatic activity of the CDK2/Cyclin complex in a cell-free system.

Protocol 1: In Vitro CDK2 Kinase Inhibition Assay

This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the CDK2/Cyclin A2 complex.

Causality: The core function of a kinase is to transfer a phosphate group from ATP to a substrate. This assay directly measures the inhibition of this catalytic event, providing a quantitative measure of potency (IC50). Histone H1 is a classic, well-accepted in vitro substrate for CDK2.[11]

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.[11]

    • Enzyme: Recombinant human CDK2/Cyclin A2.

    • Substrate: Histone H1 (1 mg/mL).[12]

    • ATP Solution: A stock solution of ATP, which will be mixed with radioactive [γ-³²P]ATP.

    • Test Compounds: Prepare a 10-point serial dilution of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine and Roscovitine (positive control) in DMSO.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 10 µL of diluted test compound or DMSO (vehicle control).

    • Add 20 µL of a master mix containing kinase buffer, CDK2/Cyclin A2 enzyme, and Histone H1 substrate.

    • Pre-incubate for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the reaction by adding 20 µL of the ATP solution (containing [γ-³²P]ATP).

    • Incubate the plate at 30°C for 30 minutes.

  • Termination and Detection:

    • Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper strips three times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[12]

    • Measure the incorporated radioactivity on the paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome: A potent inhibitor will show a dose-dependent decrease in Histone H1 phosphorylation, yielding a low nanomolar to micromolar IC50 value. The goal is to see if 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine has an IC50 comparable to or better than Roscovitine.

Part 2: Cellular Assays - Efficacy in a Biological Context

After confirming biochemical potency, the next critical step is to assess the compound's activity in cancer cells where CDK2 is a known driver of proliferation.

Protocol 2: Cell-Based Proliferation Assay

This assay determines the compound's ability to inhibit the growth and proliferation of cancer cells.

Causality: By inhibiting CDK2, a key driver of the cell cycle, the compound should prevent cancer cells from dividing, thus reducing the overall cell number. We will use a cell line known to be sensitive to CDK2 inhibition, such as the MYCN-amplified neuroblastoma cell line IMR-32 or the lung cancer cell line A549.[3][4]

Methodology:

  • Cell Culture:

    • Seed IMR-32 or A549 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine, Roscovitine, and a vehicle control (DMSO).

    • Incubate the plates for 72 hours.

  • Viability Measurement (Using MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

    • Plot the results and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Target Engagement Western Blot

This assay confirms that the compound inhibits CDK2 activity within the cell by measuring the phosphorylation of its direct downstream substrate, Rb.

Causality: Active CDK2 phosphorylates the Retinoblastoma protein at specific serine residues (e.g., Ser807/811). A successful CDK2 inhibitor will reduce the levels of phosphorylated Rb (p-Rb) without affecting the total amount of Rb protein.

Methodology:

  • Cell Treatment and Lysis:

    • Treat A549 or MCF-7 cells with the GI50 concentration of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine and Roscovitine for 24 hours.

    • Harvest and lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-Rb (Ser807/811) and total Rb. An antibody for a housekeeping protein like β-actin should be used as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

Expected Outcome: Treatment with an effective CDK2 inhibitor should show a marked decrease in the p-Rb band intensity compared to the vehicle-treated cells, while the total Rb and β-actin levels remain unchanged.

Part 3: Mechanism of Action - Cellular Consequences

Finally, we must confirm that the observed anti-proliferative effect is due to the expected mechanism of cell cycle arrest.

G cluster_0 CDK2 Signaling Pathway CyclinE Cyclin E Complex Cyclin E/CDK2 (Active Complex) CyclinE->Complex CDK2 CDK2 CDK2->Complex pRb p-Rb Complex->pRb Phosphorylates Rb Rb E2F E2F G1_S G1-S Phase Transition E2F->G1_S Drives Transcription pRb->G1_S Releases E2F Inhibitor 4-Amino-6-mercaptopyrazolo [3,4-d]pyrimidine Inhibitor->Complex Inhibits caption CDK2 Pathway and Point of Inhibition

Caption: Inhibition of the active Cyclin E/CDK2 complex prevents Rb phosphorylation, halting the cell cycle at the G1/S transition.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Causality: Since CDK2 is essential for the G1 to S phase transition, its inhibition should cause cells to accumulate in the G1 phase.

Methodology:

  • Cell Treatment and Fixation:

    • Treat cells with the GI50 concentration of the test compound for 24 hours.

    • Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining:

    • Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer. The DNA content will distinguish the cell cycle phases: G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA).

  • Data Analysis:

    • Quantify the percentage of cells in each phase. A significant increase in the G1 population, with a corresponding decrease in the S and G2/M populations, indicates a G1 cell cycle arrest.

Conclusion

This guide provides a rigorous, multi-faceted approach to validate 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine as a CDK2 inhibitor. By following this workflow, from biochemical potency and selectivity to cellular efficacy and mechanism of action, researchers can generate a robust data package. Comparing the results against the benchmark inhibitor Roscovitine will provide crucial context for its potential as a novel therapeutic agent. The successful completion of these studies would provide strong evidence for its further preclinical and clinical development.

References

  • Wesierska-Gadek, J., et al. (2019). Roscovitine in cancer and other diseases. PMC. [Link]

  • Ghia, P., et al. (2007). The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD. PMC. [Link]

  • Molenaar, J. J., et al. (2011). Inactivation of CDK2 is synthetically lethal to MYCN over-expressing cancer cells. NIH. [Link]

  • SignalChem. CDK2/CyclinA2 Kinase Enzyme System Datasheet. [Link]

  • Lee, M. H., et al. (2002). Histone H1 Phosphorylation by Cdk2 Selectively Modulates Mouse Mammary Tumor Virus Transcription through Chromatin Remodeling. PMC. [Link]

  • Asghar, U., et al. (2015). Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs. Acta Pharmaceutica Sinica B. [Link]

  • PubChem. 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. [Link]

  • Kim, J. Y., et al. (2020). Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence. PMC. [Link]

  • Zare, A., et al. (2024). The role of palbociclib on the alterations in CDKN2, CCNE1, E2F3, MDM2 expressions as target genes of miR-141. PubMed Central. [Link]

  • Koyama, T., et al. (2015). CDK2 Inhibition Causes Anaphase Catastrophe in Lung Cancer through the Centrosomal Protein CP110. AACR Journals. [Link]

  • ResearchGate. Cdk2 inhibition causes apoptosis and inhibition of cell growth in LMW-cyclin E overexpressing breast cancer cell lines. [Link]

  • Gopaul, A., et al. (2020). Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. PMC. [Link]

  • Hong, C. I., et al. (1981). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. [Link]

  • Chen, T., et al. (2005). The Dynamic Mobility of Histone H1 Is Regulated by Cyclin/CDK Phosphorylation. PMC. [Link]

  • Cretella, D., et al. (2022). The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. MDPI. [Link]

  • Pompili, P., et al. (2023). Replication Stress in Cancer: Mechanistic Insights and Therapeutic Opportunities for Radiosensitization. MDPI. [Link]

  • Koyama, T., et al. (2024). CDK2 inhibition produces a persistent population of polyploid cancer cells. PubMed. [Link]

  • Hafez, H. N., et al. (2007). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Archiv der Pharmazie. [Link]

  • Markova, N., et al. (2021). Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. PubMed. [Link]

  • PrepChem.com. Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. [Link]

  • ResearchGate. Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists. [Link]

  • El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC. [Link]

  • Hummel, J. R., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed. [Link]

  • Nawrocka, W., et al. (2018). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. [Link]

  • ResearchGate. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. [Link]

  • Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]

  • Chen, Y. L., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

Sources

Comparative

A Head-to-Head Comparison of Pyrazolopyrimidine-Based Kinase Inhibitors: From Pioneering Scaffolds to Next-Generation Precision

The pyrazolopyrimidine scaffold has emerged as a "privileged" structure in the landscape of kinase inhibitor drug discovery. Its inherent ability to mimic the adenine ring of ATP allows it to effectively compete for the...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyrimidine scaffold has emerged as a "privileged" structure in the landscape of kinase inhibitor drug discovery. Its inherent ability to mimic the adenine ring of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a versatile starting point for the development of targeted therapies.[1][2][3] This guide provides a detailed head-to-head comparison of key pyrazolopyrimidine-based kinase inhibitors, tracing the evolution from the foundational tool compounds, PP1 and PP2, to the highly potent and selective next-generation inhibitor, eCF506. We will delve into their biochemical potency, kinase selectivity, and cellular activity, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

The Pyrazolopyrimidine Core: A Versatile Kinase Inhibitor Scaffold

The success of the pyrazolopyrimidine core lies in its structural resemblance to adenine, the nitrogenous base in ATP. This bioisosteric relationship enables these compounds to form crucial hydrogen bonds with the "hinge" region of the kinase catalytic domain, a key interaction for ATP binding.[1][3] By occupying this site, pyrazolopyrimidine-based inhibitors prevent the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the kinase's signaling function. The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency and selectivity against specific kinase targets.[1][3]

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for the pyrazolopyrimidine-based inhibitors discussed in this guide is competitive inhibition of ATP at the kinase active site. This is a well-established mode of inhibition for many small-molecule kinase inhibitors.

cluster_kinase Kinase Active Site cluster_inhibitor Pyrazolopyrimidine Inhibitor ATP ATP Substrate Substrate ATP->Substrate Phosphorylates Hinge Hinge ATP->Hinge Binds to PP_Inhibitor Pyrazolopyrimidine Inhibitor PP_Inhibitor->Substrate Blocks Phosphorylation PP_Inhibitor->Hinge Competitively Binds to

Figure 1: Mechanism of ATP-competitive inhibition by pyrazolopyrimidine-based inhibitors.

Head-to-Head Comparison: PP1, PP2, and eCF506

For this comparative guide, we will focus on three influential pyrazolopyrimidine-based inhibitors:

  • PP1 and PP2: These are first-generation, widely used tool compounds that have been instrumental in elucidating the roles of various kinases, particularly Src family kinases.[4]

  • eCF506 (also known as NXP900): A next-generation, highly potent, and selective Src family kinase inhibitor that showcases the evolution of the pyrazolopyrimidine scaffold.[5][6]

Biochemical Potency: A Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for PP1, PP2, and eCF506 against a panel of key kinases. It is important to note that these values are compiled from different studies and assay conditions may vary.

Kinase TargetPP1 IC50 (nM)PP2 IC50 (nM)eCF506 IC50 (nM)
Src 170[4]-< 0.5 [7]
Lck 5[4]4[8]-
Fyn 6[4]5[8]-
PTK6 230[4]50[4]-
Abl -->475[7]
YES1 --0.47[9]

Data compiled from multiple sources. Assay conditions may vary.

Expertise & Experience: The data clearly illustrates the evolution of potency. While PP1 and PP2 exhibit nanomolar inhibition against several Src family kinases, eCF506 demonstrates sub-nanomolar potency against Src, representing a significant leap in inhibitory activity.[4][7] The choice of a diverse kinase panel for screening is crucial for understanding an inhibitor's selectivity profile and potential off-target effects. The inclusion of kinases from different families (e.g., receptor and non-receptor tyrosine kinases) provides a broader picture of the compound's activity.

Kinase Selectivity: A Deeper Dive

Kinase inhibitor selectivity is paramount for minimizing off-target effects and associated toxicities. A highly selective inhibitor is more likely to elicit a specific biological response, making it a more precise research tool and a potentially safer therapeutic agent.

PP1 and PP2: These pioneering inhibitors are considered multi-targeted, showing activity against several Src family kinases and other tyrosine kinases like PTK6.[4] One study found that PP1 and PP2 were more selective for PTK6 than for Src family kinases at the cellular level.[4]

eCF506: In stark contrast, eCF506 exhibits exceptional selectivity for Src family kinases over other kinases, most notably a greater than 950-fold selectivity for Src over Abl.[7][10] This high degree of selectivity is a significant advantage, as off-target inhibition of kinases like Abl can lead to undesirable side effects.[11]

cluster_pp12 PP1 & PP2 Selectivity cluster_ecf506 eCF506 Selectivity PP12 PP1 / PP2 Src_Family Src Family (Src, Lck, Fyn) PP12->Src_Family Broad Activity PTK6 PTK6 PP12->PTK6 High Potency Other_TKs Other Tyrosine Kinases PP12->Other_TKs eCF506 eCF506 Src_Family_e Src Family (Src, YES1) eCF506->Src_Family_e Highly Selective Abl_e Abl Kinase eCF506->Abl_e >950x Weaker Inhibition

Figure 2: Kinase selectivity profiles of PP1/PP2 versus eCF506.

Cellular Activity: Impact on Breast Cancer Cell Lines

The ultimate test of a kinase inhibitor's utility is its ability to elicit a desired effect in a cellular context. Here, we compare the activity of PP1, PP2, and eCF506 in various breast cancer cell lines.

InhibitorCell LineCancer SubtypeIC50 / Effect
PP1 T-47DLuminal AInhibited PTK6-dependent proliferation[4]
PP2 T-47DLuminal AInhibited PTK6-dependent proliferation[4]
MDA-MB-231Triple-NegativeSuppressed proliferation and migration[7]
eCF506 MCF7Luminal APotent antiproliferative effect[7]
MDA-MB-231Triple-NegativePotent antiproliferative effect[7]

Expertise & Experience: The choice of cell lines is critical for evaluating the potential therapeutic applications of a kinase inhibitor. The use of cell lines representing different breast cancer subtypes (e.g., Luminal A and Triple-Negative) provides insights into the inhibitor's spectrum of activity. For instance, the potent activity of eCF506 in the aggressive triple-negative MDA-MB-231 cell line highlights its potential in a hard-to-treat cancer.[7] The finding that PP1 and PP2's effects in T-47D cells are linked to PTK6 inhibition demonstrates the importance of target validation in a cellular context.[4]

Experimental Protocols: Ensuring Scientific Integrity

To ensure the trustworthiness and reproducibility of the data presented, we provide detailed, step-by-step methodologies for key experiments cited in this guide.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that can be used to measure the activity of virtually any ADP-generating enzyme, such as a kinase.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (e.g., PP1, PP2, or eCF506) in an appropriate kinase buffer.

    • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The amount of light generated is proportional to the amount of ADP produced, which is inversely correlated with the inhibitory activity of the test compound.

Start Start Kinase_Reaction 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start->Kinase_Reaction ATP_Depletion 2. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Kinase_Reaction->ATP_Depletion Signal_Generation 3. Add Kinase Detection Reagent (ADP -> ATP, Luminescence) ATP_Depletion->Signal_Generation Measure 4. Measure Luminescence Signal_Generation->Measure End End Measure->End

Figure 3: Workflow of the ADP-Glo™ Kinase Assay.

Cellular Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrazolopyrimidine inhibitors (PP1, PP2, or eCF506) and a vehicle control (e.g., DMSO).

    • Incubate for the desired period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. IC50 values can be calculated by plotting the absorbance against the inhibitor concentration.

Conclusion: A Trajectory of Increasing Precision

The head-to-head comparison of PP1, PP2, and eCF506 clearly demonstrates the remarkable progress in the field of pyrazolopyrimidine-based kinase inhibitors. From the multi-targeted, foundational tools of PP1 and PP2, which have been invaluable for basic research, we have progressed to the highly potent and exquisitely selective eCF506. This evolution underscores the power of iterative drug design and the importance of a deep understanding of kinase biology. The exceptional selectivity of eCF506 for Src family kinases over Abl represents a significant advancement, offering the potential for more targeted therapies with improved safety profiles. As research continues, the versatile pyrazolopyrimidine scaffold will undoubtedly continue to yield novel and impactful kinase inhibitors for the treatment of cancer and other diseases.

References

  • Shim, H. J., Kim, H. I., & Lee, S. T. (2017). The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Oncology Letters, 13(3), 1463–1469. [Link]

  • Chemical Probes Portal. (n.d.). eCF506. [Link]

  • Tatton, L., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 986-1004. [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Apsel, B., et al. (2008). Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases. Nature Chemical Biology, 4(11), 691–699. [Link]

  • PubMed. (2017). The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. [Link]

  • ResearchGate. (n.d.). IC50 determination in the MDA-MB-231 and MDA-MB-468 cells. [Link]

  • PubMed. (2024). PP2 suppresses proliferation and migration of C6 Glioma and MDA-MB-231 cells by targeting both fibroblast growth factor receptor 1 and Src. [Link]

  • The University of North Carolina at Chapel Hill. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. [Link]

  • National Center for Biotechnology Information. (2021). Quantitative Structure–Activity Relationship Evaluation of MDA-MB-231 Cell Anti-Proliferative Leads. [Link]

  • Cancer Research. (2020). A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. [Link]

  • ResearchGate. (n.d.). Comparison of IC50 values for MDA-MB-231 and Hs578T cells obtained from the LDH leakage assay and MTT assay. [Link]

  • National Center for Biotechnology Information. (2021). Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin. [Link]

  • ResearchGate. (n.d.). A, Proposed structural changes induced by eCF506 and dasatinib on human.... [Link]

  • Nuvectis Pharma, Inc. (n.d.). In vivo studies demonstrate differences in target inhibition and anticancer efficacy between NXP900 and dasatinib in ovarian cle. [Link]

  • Pharmacy Times. (2016). Experimental Drug Potentially More Effective Treating Breast Cancer. [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine. [Link]

Sources

Validation

Assessing the Selectivity Profile of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine: A Comparative Guide

This guide provides a comprehensive framework for assessing the selectivity profile of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP), a member of the versatile pyrazolopyrimidine scaffold known for its diverse bio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity profile of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP), a member of the versatile pyrazolopyrimidine scaffold known for its diverse biological activities. As researchers and drug development professionals, understanding the target engagement and off-target effects of a compound is paramount for its progression as a therapeutic candidate or a chemical probe. This document offers an in-depth comparison with established kinase inhibitors and a relevant off-target control, supported by detailed experimental protocols to empower your research.

Introduction to 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP)

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, recognized as a purine isostere. This structural similarity has led to the development of numerous derivatives targeting a wide range of enzymes, particularly protein kinases. While specific, comprehensive kinase screening data for 4-AMPP is not extensively available in the public domain, the known biological activities of structurally related 4-aminopyrazolopyrimidine derivatives suggest a propensity to inhibit tyrosine and serine/threonine kinases. Several derivatives have been identified as potent inhibitors of Src family kinases, Bruton's tyrosine kinase (BTK), and the epidermal growth factor receptor (EGFR). Therefore, a thorough investigation into the selectivity of 4-AMPP is a critical step in elucidating its mechanism of action and therapeutic potential.

Comparative Analysis: 4-AMPP and Alternative Compounds

To provide a robust assessment of 4-AMPP's potential selectivity, we compare it with two well-characterized kinase inhibitors, PP1 and Dasatinib , and an off-target control, Allopurinol .

  • PP1 is a selective inhibitor of the Src family of tyrosine kinases.

  • Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

  • Allopurinol , a structural analog of hypoxanthine and a fellow pyrazolopyrimidine, is a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This serves as an excellent control for assessing potential off-target effects on a non-kinase enzyme with a similar scaffold recognition.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory potency (IC50) of the comparator compounds against a selection of relevant targets. It is important to note that while we can infer potential targets for 4-AMPP based on its scaffold, the corresponding experimental data is not publicly available.

Target4-AMPP (IC50, nM)PP1 (IC50, nM)Dasatinib (IC50, nM)Allopurinol (IC50, µM)
Src Family Kinases
LCKNot Publicly Available5<1Not Applicable
FYNNot Publicly Available6<1Not Applicable
HCKNot Publicly Available20<1Not Applicable
SRCNot Publicly Available170<1Not Applicable
Other Kinases
ABLNot Publicly Available>10,000<1Not Applicable
c-KitNot Publicly Available75-1001-10Not Applicable
PDGFRβNot Publicly Available75-1001-10Not Applicable
EGFRNot Publicly Available25010-100Not Applicable
JAK2Not Publicly Available>50,000>1000Not Applicable
Off-Target
Xanthine OxidaseNot Publicly AvailableNot ApplicableNot Applicable0.2-50[1]

Data for PP1 and Dasatinib are compiled from various sources.[2][3][4]

Experimental Protocols for Selectivity Profiling

To empirically determine the selectivity profile of 4-AMPP, a combination of in vitro biochemical assays and cell-based target engagement studies is recommended.

I. Biochemical Kinase Inhibition Assay

This protocol outlines a generic, adaptable method for assessing the inhibitory activity of 4-AMPP against a panel of purified kinases.

prep Prepare Reagents (Kinase, Substrate, ATP, 4-AMPP) plate Plate Compound (Serial dilutions of 4-AMPP) prep->plate add_kinase Add Kinase Solution plate->add_kinase incubate1 Pre-incubation (Compound + Kinase) add_kinase->incubate1 add_sub_atp Add Substrate/ATP Mix (Initiate reaction) incubate1->add_sub_atp incubate2 Kinase Reaction (e.g., 30-60 min at 30°C) add_sub_atp->incubate2 stop Stop Reaction (e.g., add EDTA) incubate2->stop detect Detection (Measure signal, e.g., luminescence) stop->detect analyze Data Analysis (Calculate % inhibition and IC50) detect->analyze

Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). The optimal buffer composition may vary depending on the specific kinase.

    • Kinase Stock Solution: Reconstitute the purified kinase in the kinase buffer to a concentration that yields a robust signal in the assay.

    • Substrate and ATP Stock Solutions: Prepare concentrated stock solutions of the specific peptide or protein substrate and ATP in the kinase buffer. The final ATP concentration in the assay should ideally be close to the Km value for each kinase to accurately determine inhibitor potency.

    • 4-AMPP Stock Solution: Prepare a high-concentration stock solution of 4-AMPP in 100% DMSO (e.g., 10 mM).

  • Assay Procedure (384-well plate format):

    • Compound Plating: Perform a serial dilution of the 4-AMPP stock solution in DMSO. Add a small volume (e.g., 50 nL) of the diluted compound solutions to the wells of a low-volume 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known inhibitor for the specific kinase as a positive control.

    • Kinase Addition: Add the diluted kinase solution to each well.

    • Pre-incubation: Gently mix and incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

    • Reaction Initiation: Add a mixture of the substrate and ATP to each well to start the kinase reaction.

    • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

    • Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA. The detection method will depend on the assay format. For luminescence-based assays (e.g., ADP-Glo™), a detection reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.

    • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percent inhibition for each concentration of 4-AMPP relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve using a suitable software.

II. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a living cell. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.

treat Treat Cells (with 4-AMPP or vehicle) heat Heat Shock (Apply temperature gradient) treat->heat lyse Cell Lysis (e.g., freeze-thaw cycles) heat->lyse separate Separate Fractions (Centrifuge to pellet aggregates) lyse->separate collect Collect Supernatant (Soluble protein fraction) separate->collect quantify Quantify Target Protein (e.g., Western Blot, ELISA) collect->quantify analyze Data Analysis (Generate melting curve and determine Tm shift) quantify->analyze

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture the desired cell line to a suitable confluence.

    • Treat the cells with 4-AMPP at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.

  • Heat Treatment:

    • Harvest and wash the cells.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control sample.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to multiple freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific and sensitive detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • For each temperature point, determine the amount of soluble target protein relative to the unheated control.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • Compare the melting curves of the vehicle-treated and 4-AMPP-treated samples. A shift in the melting temperature (Tm) to a higher temperature in the presence of 4-AMPP indicates target engagement and stabilization.

Interpreting the Selectivity Profile

A comprehensive selectivity profile for 4-AMPP will emerge from the integration of data from broad kinase screening and cellular target engagement assays.

  • High Selectivity: If 4-AMPP demonstrates potent inhibition of a single kinase or a small subset of related kinases with minimal activity against other kinases, it can be classified as a selective inhibitor. This is a desirable characteristic for developing targeted therapies with a lower risk of off-target side effects.

  • Multi-Targeted Profile: Conversely, if 4-AMPP inhibits multiple, often unrelated, kinases with similar potency, it is considered a multi-targeted or promiscuous inhibitor. While this can sometimes be advantageous for treating complex diseases driven by multiple signaling pathways, it also increases the likelihood of off-target toxicities.

  • Off-Target Activity: The comparison with Allopurinol is crucial. If 4-AMPP shows significant inhibition of xanthine oxidase, it would indicate a broader activity profile beyond kinases and highlight the importance of assessing other structurally related enzymes.

Conclusion

The assessment of the selectivity profile of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a critical endeavor for any research program involving this compound. While direct, comprehensive experimental data for 4-AMPP is currently limited, a systematic investigation using the detailed biochemical and cellular assays outlined in this guide will provide the necessary insights into its target landscape. By comparing its performance with well-characterized inhibitors like PP1 and Dasatinib, and an off-target control like Allopurinol, researchers can gain a clear understanding of its potential as a selective or multi-targeted agent, thereby guiding its future development and application in biomedical research.

References

  • Schindler, T., et al. (2000). Structural basis for selective inhibition of Src family kinases by PP1. Molecular Cell, 6(3), 639-648.
  • Tatton, L., et al. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry, 278(49), 48477-48480.
  • Pasi, M., et al. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews, 58(1), 87-114.
  • Sade-Mondh, A., et al. (2021). Inhibition of the xanthine oxidase enzyme by Allopurinol.
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549.
  • ResearchGate. Kinase profile of dasatinib. [Link]

  • Johnson, J. L., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 10(8), 1841-1849.
  • O'Hare, T., et al. (2009). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 114(22), 1632.
  • Chang, C.-M., et al. (2020). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules, 25(21), 5092.
  • PubChem. 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. [Link]

  • Hong, C. I., et al. (1981). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 24(7), 843-848.
  • Spallarossa, A., et al. (2021). Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. Future Medicinal Chemistry, 13(18), 1515-1530.
  • ResearchGate. 4‐Aminopyrazolo[3,4‐d] pyrimidines and... [Link]

  • Nawrot, B., et al. (2018).
  • Chemsrc. 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine. [Link]

  • El-Sayed, N. F., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. International Journal of Molecular Sciences, 24(5), 4889.

Sources

Comparative

The Strategic Swap: A Comparative Guide to the Bioisosteric Replacement of Purine with Pyrazolo[3,4-d]pyrimidine

In the intricate world of drug discovery, the modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties is a cornerstone of medicinal chemistry. One of the most successful strat...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties is a cornerstone of medicinal chemistry. One of the most successful strategies in this endeavor is bioisosteric replacement, where a functional group in a molecule is substituted with another group that retains similar chemical and physical characteristics, leading to a comparable biological activity. This guide provides an in-depth comparison of a classic and highly effective bioisosteric pair: the purine and the pyrazolo[3,4-d]pyrimidine scaffolds. This substitution has proven particularly fruitful in the development of kinase inhibitors and other targeted therapies.

The Rationale for Replacement: Why Fix What Isn't Broken?

The purine ring system is a fundamental component of life, forming the core of the nucleobases adenine and guanine.[1][2] Its prevalence in endogenous molecules makes it an excellent starting point for designing drugs that interact with biological targets, particularly the ATP-binding sites of enzymes like kinases. However, this very ubiquity can be a double-edged sword, leading to off-target effects and metabolic liabilities.

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a premier bioisostere of purine.[3][4][5][6] Its structural mimicry allows it to retain key hydrogen bonding interactions within the adenine-binding pocket of many kinases, while offering distinct advantages in terms of synthetic tractability, intellectual property, and the potential for improved pharmacological profiles.[4]

Structural and Physicochemical Similarities and Differences

At first glance, the purine and pyrazolo[3,4-d]pyrimidine cores are remarkably similar, both featuring a fused bicyclic system of a pyrimidine ring and a five-membered imidazole or pyrazole ring, respectively.[5]

G cluster_0 Purine cluster_1 Pyrazolo[3,4-d]pyrimidine purine pyrazolo

Caption: Structural comparison of Purine and Pyrazolo[3,4-d]pyrimidine.

The key difference lies in the arrangement of nitrogen atoms in the five-membered ring. In purine, the nitrogens are at positions 7 and 9, whereas in the pyrazolo[3,4-d]pyrimidine scaffold, they are adjacent at positions 1 and 2 or 2 and 3. This seemingly subtle change has profound implications:

  • Vectorial Properties: The altered placement of nitrogen atoms and the associated hydrogen bond donors and acceptors changes the directionality of potential interactions with the target protein. This can be exploited to achieve selectivity for one kinase over another.

  • Physicochemical Properties: The pyrazolo[3,4-d]pyrimidine core can influence properties like solubility and metabolic stability. While often associated with low aqueous solubility, this can be strategically addressed through prodrug approaches.[7]

  • Synthetic Accessibility: The synthesis of pyrazolo[3,4-d]pyrimidines is often more straightforward than that of substituted purines, allowing for greater diversity in analog synthesis.[8][9]

PropertyPurinePyrazolo[3,4-d]pyrimidine
Scaffold Imidazo[4,5-d]pyrimidinePyrazolo[3,4-d]pyrimidine
Nitrogen Positions (5-membered ring) 7 and 91 and 2 (or 2 and 3)
Molecular Weight (unsubstituted) 120.11 g/mol 120.11 g/mol [10]
Hydrogen Bond Donors/Acceptors Variable based on substitutionVariable based on substitution
Key Biological Role Core of nucleobases (Adenine, Guanine)Bioisostere of purines in drug design[3]

A Comparative Look at Biological Activity

The true test of a bioisosteric replacement lies in its impact on biological function. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a range of therapeutic targets, often demonstrating improved potency and/or selectivity compared to their purine counterparts.

Case Study 1: Dihydrofolate Reductase (DHFR) Inhibition

In the realm of anticancer agents, DHFR is a well-established target. Methotrexate (MTX), a classical antifolate, features a pteridine ring system. Researchers have successfully replaced this with a pyrazolo[3,4-d]pyrimidine core, leading to potent DHFR inhibitors.[11][12]

CompoundTargetIC50 (µM)Cell Line
Methotrexate (MTX)DHFR5.57-
Compound 7e (Pyrazolo[3,4-d]pyrimidine analog)DHFR1.83-
Compound 7f (Pyrazolo[3,4-d]pyrimidine analog)DHFR-MCF-7 (breast cancer)

Data sourced from a study on novel pyrazolo[3,4-d]pyrimidine derivatives as DHFR inhibitors.[11][12]

The data clearly indicates that the isosteric replacement of the pteridine ring in MTX with a pyrazolo[3,4-d]pyrimidine nucleus can significantly improve DHFR inhibition activity.[11][12]

Case Study 2: Kinase Inhibition (VEGFR-2, CDKs, PI3K)

Kinase inhibition is where the pyrazolo[3,4-d]pyrimidine scaffold has arguably made its greatest impact. Its ability to mimic adenine allows it to effectively compete for the ATP-binding site.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitors Pyrazolo_pyrimidine->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

Numerous studies have demonstrated the potent inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives against various kinases:

  • VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Novel pyrazolo[3,4-d]pyrimidine derivatives have shown potent anti-VEGFR-2 activity.[6][13] For instance, compound 12b exhibited an IC50 value of 0.063 µM against VEGFR-2, comparable to the approved drug sunitinib (IC50 = 0.035 µM).[13]

  • CDKs: Cyclin-dependent kinases are critical for cell cycle regulation, and their dysregulation is a hallmark of cancer. Pyrazolo[3,4-d]pyrimidines have been developed as potent CDK2 inhibitors, with some compounds showing superior or comparable activity to reference compounds like olomoucine and roscovitine.[14][15]

  • PI3K: The phosphatidylinositol-3-kinase (PI3K) pathway is another important signaling cascade in cancer. Both purine and pyrazolo[3,4-d]pyrimidine-based inhibitors of PI3K have been developed, with the latter showing potent inhibition of both PI3K-alpha and mTOR.[16]

Experimental Protocols

To provide a practical context, below are representative protocols for the synthesis of a pyrazolo[3,4-d]pyrimidine core and a common biological assay for evaluating its anticancer activity.

Synthesis of a 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one Core

This protocol is a generalized representation based on common synthetic routes described in the literature.[9][11]

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol, add phenylhydrazine.

  • Reflux the mixture at 80°C for 4 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Step 2: Cyclization to 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • To the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate obtained in Step 1, add an excess of formamide.

  • Heat the mixture at 190°C for 8 hours.

  • Pour the hot reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the desired pyrazolo[3,4-d]pyrimidinone core.

G cluster_workflow Synthetic Workflow start Ethyl (ethoxymethylene)cyanoacetate + Phenylhydrazine step1 Reflux in Ethanol (80°C, 4h) start->step1 intermediate Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate step1->intermediate step2 Heat in Formamide (190°C, 8h) intermediate->step2 product 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one step2->product

Caption: Synthetic workflow for a pyrazolo[3,4-d]pyrimidinone core.

In Vitro Cytotoxicity Evaluation by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 50 µL of MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The bioisosteric replacement of the purine ring with the pyrazolo[3,4-d]pyrimidine scaffold is a powerful and validated strategy in modern drug discovery. This substitution often maintains or enhances the desired biological activity, particularly in the context of kinase inhibition, while offering opportunities to fine-tune physicochemical properties and circumvent existing intellectual property. The wealth of successful examples in the literature attests to the versatility and utility of the pyrazolo[3,4-d]pyrimidine core as a privileged scaffold in the design of novel therapeutics. As our understanding of target biology and structure-based design continues to evolve, this strategic swap will undoubtedly remain a key tool in the medicinal chemist's arsenal.

References

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. SpringerLink. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Publishing. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][11][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][11][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH. [Link]

  • 1H-Pyrazolo(3,4-d)pyrimidine. PubChem. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC - NIH. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed. [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. ResearchGate. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]

  • Structure of selected pyrazolo[3,4-d]pyrimidines 1–6. ResearchGate. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH. [Link]

  • Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. PubMed. [Link]

  • Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Taylor & Francis Online. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH. [Link]

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PMC - PubMed Central. [Link]

  • The Difference Between Purines and Pyrimidines. ThoughtCo. [Link]

  • Difference Between Purines and Pyrimidines. GeeksforGeeks. [Link]

Sources

Validation

A Tale of Two Inhibitors: A Mechanistic Comparison of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine and Methotrexate

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of antimetabolite drug discovery, a nuanced understanding of molecular mechanisms is paramount to ad...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antimetabolite drug discovery, a nuanced understanding of molecular mechanisms is paramount to advancing therapeutic strategies. This guide provides an in-depth, objective comparison of two pivotal compounds: 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMPP) and the well-established anticancer agent, Methotrexate (MTX). While both are classified as antimetabolites, their paths to cellular disruption diverge significantly, targeting distinct enzymatic checkpoints in critical metabolic pathways. This analysis, grounded in experimental evidence, will elucidate these differences, offering a clear perspective for researchers engaged in oncology and drug development.

At the Crossroads of Metabolism: Divergent Primary Targets

The fundamental mechanistic distinction between 4-AMPP and Methotrexate lies in their primary molecular targets. Methotrexate is a classical antifolate, renowned for its high-affinity competitive inhibition of dihydrofolate reductase (DHFR) .[1][2] In contrast, 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a potent competitive inhibitor of xanthine oxidase (XO) , a key enzyme in purine catabolism. This divergence in initial interaction dictates a cascade of unique downstream cellular consequences.

Methotrexate: A Stopper in the Folate Cycle

Methotrexate's mechanism of action is a well-trodden path in pharmacology. As a structural analog of folic acid, it binds to DHFR with an affinity approximately 1000 times greater than the natural substrate, dihydrofolate.[3] This potent inhibition effectively shuts down the regeneration of tetrahydrofolate (THF), a crucial one-carbon carrier. The depletion of THF stalls the synthesis of thymidylate and purine nucleotides, which are essential building blocks for DNA and RNA.[1] This leads to an S-phase specific cell cycle arrest, primarily affecting rapidly proliferating cells like those found in cancerous tissues.[3]

Beyond its primary action on DHFR, the polyglutamated forms of methotrexate, which are retained intracellularly, also inhibit other enzymes, including thymidylate synthase and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[2][4] The inhibition of ATIC leads to an accumulation of AICAR and a subsequent increase in adenosine release, which contributes to the anti-inflammatory effects of methotrexate, particularly relevant in the treatment of autoimmune diseases.[2][4]

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine: A Gatekeeper of Purine Catabolism

4-AMPP, a pyrazolopyrimidine, takes a different route to cellular disruption by targeting xanthine oxidase. This enzyme catalyzes the final two steps of purine degradation, converting hypoxanthine to xanthine and then to uric acid. While the direct anticancer implications of xanthine oxidase inhibition are less established than those of DHFR inhibition, the role of purine metabolism in cancer is an active area of investigation. Inhibition of xanthine oxidase can lead to an accumulation of its substrates, hypoxanthine and xanthine, potentially disrupting the delicate balance of the purine nucleotide pool. Furthermore, some studies suggest that certain pyrazolo[3,4-d]pyrimidine derivatives can induce apoptosis and cell cycle arrest in cancer cells through mechanisms that may involve the generation of reactive oxygen species (ROS).

Visualizing the Divergence: Mechanistic Pathways

To fully appreciate the distinct mechanisms of these two compounds, we can visualize their points of intervention in their respective metabolic pathways.

cluster_0 Folate Metabolism cluster_1 Purine Catabolism Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR THF THF Purine & Thymidylate Synthesis Purine & Thymidylate Synthesis THF->Purine & Thymidylate Synthesis One-Carbon Transfer DNA & RNA Synthesis DNA & RNA Synthesis Purine & Thymidylate Synthesis->DNA & RNA Synthesis Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibits 4-AMPP 4-AMPP Xanthine Oxidase Xanthine Oxidase 4-AMPP->Xanthine Oxidase Inhibits

Figure 1: Divergent primary targets of Methotrexate and 4-AMPP.

Comparative Experimental Data: A Gap in the Literature

Table 1: Comparative Cytotoxicity (IC50) of Methotrexate in Various Cancer Cell Lines

Cell LineCancer TypeMethotrexate IC50 (µM)Reference
HCT-116Colon Cancer0.15 (48h)[1][4]
A549Lung Cancer0.10 (48h)[1][4]
DaoyMedulloblastoma0.095 (6 days)[2]
Saos-2Osteosarcoma0.035 (6 days)[2]
MCF-7Breast Cancer1.76 (48h)[5]

Note on Pyrazolo[3,4-d]pyrimidine Derivatives: While specific IC50 values for 4-AMPP are not available for direct comparison, other studies have demonstrated the anticancer potential of the pyrazolo[3,4-d]pyrimidine scaffold. For instance, novel derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.[3] Some derivatives have also been designed to act as potent DHFR inhibitors, demonstrating the versatility of this chemical backbone. It is crucial to note that these are different compounds from 4-AMPP and their mechanisms may vary.

Experimental Workflows: Differentiating Mechanisms in the Laboratory

To empirically validate the distinct mechanisms of 4-AMPP and Methotrexate, a series of biochemical and cell-based assays can be employed. The following protocols provide a framework for these investigations.

Biochemical Assays: Pinpointing the Primary Target

cluster_0 Biochemical Assay Workflow Compound Compound ReactionMixture Incubate Compound with Enzyme Compound->ReactionMixture Enzyme Enzyme Enzyme->ReactionMixture Substrate Substrate InitiateReaction Add Substrate Substrate->InitiateReaction ReactionMixture->InitiateReaction MeasureActivity Spectrophotometric Measurement of Product Formation InitiateReaction->MeasureActivity DataAnalysis Calculate % Inhibition and IC50 MeasureActivity->DataAnalysis

Figure 2: General workflow for in vitro enzyme inhibition assays.

1. Xanthine Oxidase (XO) Inhibition Assay (for 4-AMPP)

This assay spectrophotometrically measures the inhibition of uric acid formation from xanthine by XO.

  • Materials:

    • Xanthine Oxidase (from bovine milk)

    • Xanthine (substrate)

    • 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (test compound)

    • Allopurinol (positive control)

    • Potassium phosphate buffer (50 mM, pH 7.5)

    • 96-well UV-transparent microplate

    • Microplate reader capable of measuring absorbance at 295 nm

  • Procedure:

    • Prepare serial dilutions of 4-AMPP and allopurinol in potassium phosphate buffer.

    • In a 96-well plate, add 50 µL of buffer, 25 µL of xanthine oxidase solution (e.g., 0.1 U/mL), and 25 µL of the test compound or control.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 150 µL of xanthine solution (e.g., 100 µM).

    • Immediately measure the absorbance at 295 nm in kinetic mode for 5-10 minutes.

    • Calculate the rate of uric acid formation (change in absorbance per minute).

    • Determine the percent inhibition for each concentration of 4-AMPP and calculate the IC50 value.

2. Dihydrofolate Reductase (DHFR) Inhibition Assay (for Methotrexate)

This assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.

  • Materials:

    • Recombinant human DHFR

    • Dihydrofolic acid (DHF) (substrate)

    • NADPH (cofactor)

    • Methotrexate (test compound and positive control)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • 96-well UV-transparent microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare serial dilutions of Methotrexate in the assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 20 µL of NADPH solution (e.g., 200 µM), 10 µL of DHFR enzyme (e.g., 10 nM), and 10 µL of the Methotrexate dilution or buffer.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of DHF solution (e.g., 100 µM).

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.

    • Calculate the rate of NADPH consumption (decrease in absorbance per minute).

    • Determine the percent inhibition for each concentration of Methotrexate and calculate the IC50 value.

Cell-Based Assays: Unraveling Cellular Consequences

CancerCells Seed Cancer Cells in Microplate CompoundTreatment Treat with 4-AMPP or Methotrexate (Dose-response) CancerCells->CompoundTreatment Incubation Incubate for 24-72 hours CompoundTreatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) Incubation->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Propidium Iodide) Incubation->CellCycleAssay DataAnalysis Data Acquisition & Analysis ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis

Figure 3: Workflow for assessing the cellular effects of 4-AMPP and Methotrexate.

1. Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell line of interest (e.g., HCT-116, A549)

    • Complete cell culture medium

    • 4-AMPP and Methotrexate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plate

    • Microplate reader (570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 4-AMPP and Methotrexate for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with IC50 concentrations of 4-AMPP and Methotrexate for a predetermined time (e.g., 24 or 48 hours).

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry, acquiring data for at least 10,000 events.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

3. Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Treated and untreated cancer cells

    • Cold 70% ethanol

    • Propidium Iodide staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with IC50 concentrations of 4-AMPP and Methotrexate for a relevant time period (e.g., 24 hours).

    • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in the Propidium Iodide staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry, collecting data on a linear scale.

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion: Two Distinct Strategies for Combating Cellular Proliferation

The comparison between 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine and Methotrexate offers a compelling illustration of how structurally distinct small molecules can exert profound antiproliferative effects through fundamentally different mechanisms. Methotrexate's well-characterized role as a DHFR inhibitor provides a direct and potent blockade of nucleotide synthesis, leading to cell cycle arrest and apoptosis. In contrast, 4-AMPP's inhibition of xanthine oxidase points towards a more nuanced disruption of purine metabolism, the full anticancer implications of which are still under exploration.

For researchers in drug development, this guide underscores the importance of a deep mechanistic understanding in the design and evaluation of novel therapeutic agents. The pyrazolo[3,4-d]pyrimidine scaffold, as demonstrated by the diverse activities of its derivatives, represents a versatile platform for the development of inhibitors targeting various enzymatic pathways. The experimental protocols detailed herein provide a robust framework for the characterization of such compounds, enabling a clear differentiation of their mechanisms of action and a data-driven assessment of their therapeutic potential. By continuing to unravel these intricate molecular interactions, the scientific community can pave the way for the next generation of targeted and effective cancer therapies.

References

  • Pfizer Canada. METHOTREXATE, VIALS 10 Clinical Pharmacology. [Link]

  • Dr. Oracle.
  • Dr. Oracle.
  • Proteopedia. Methotrexate. (2017-01-19). [Link]

  • Manjappa, A. N., et al. (2021). Analyzing Methotrexate's Impact on Oxidative Stress Indicators in Breast Cancer Cells. Cerrahpaşa Medical Journal, 45(3), 164-171.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of responsible research. This guide provides a comprehensive overview of the proper disposal procedures for 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (CAS No. 23771-52-0) is a heterocyclic compound containing both an amino and a mercapto functional group.[1]

According to available Safety Data Sheets (SDS), this compound is classified as:

  • Skin Irritant (Category 2): Causes skin irritation.[1]

  • Eye Irritant (Category 2): Causes serious eye irritation.[1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]

  • Acute Oral Toxicity (Category 3): Toxic if swallowed, as indicated for the related compound 4-Aminopyrazolo[3,4-d]pyrimidine.

The presence of the mercaptan group suggests that the compound may have a strong, unpleasant odor. Mercaptans, as a class, are known for their potent smells.

Key Physical and Chemical Properties:
PropertyValue
Molecular FormulaC5H5N5S
Molecular Weight167.19 g/mol
AppearanceYellow powder
Melting Point>300 °C
Boiling Point348.2 °C at 760 mmHg
Flash Point164.4 °C

(Source: ECHEMI, PubChem)[1][2]

Regulatory Considerations for Disposal

The disposal of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is governed by federal, state, and local regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).

A critical step in compliant disposal is determining if the waste is considered "hazardous" under RCRA. As this compound is not explicitly listed as a P- or U-series hazardous waste, it would need to be evaluated against the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[3]

  • Ignitability: With a flashpoint of 164.4 °C, it is not considered ignitable.

  • Corrosivity: It is not a strong acid or base.

  • Reactivity: It is not known to be reactive.

  • Toxicity: This is the most likely characteristic to render it a hazardous waste. The acute oral toxicity suggests that it could be classified as a toxic hazardous waste.

Given its toxic properties, it is prudent to manage 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine as a hazardous waste. A definitive determination, including the assignment of a specific waste code, should be made in consultation with your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine from a laboratory setting.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe and compliant chemical waste disposal.

  • Solid Waste: Collect solid 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Step 2: Container Selection and Labeling
  • Container Choice: Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass, for waste collection. Ensure the container has a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine"), and the approximate concentration and quantity. Your institution's EHS department will provide specific labeling requirements.

Step 3: Safe Storage of Waste
  • Designated Area: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Incompatibilities: Store the waste away from incompatible materials. Due to the presence of the amino and mercapto groups, avoid contact with strong oxidizing agents, strong acids, and bases.[4][5]

  • Ventilation: Ensure the storage area is well-ventilated to prevent the accumulation of any potential vapors.

Step 4: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Disposal Methodologies

The final disposal of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine will be handled by a licensed hazardous waste disposal facility. The primary methods for the destruction of this type of chemical are incineration and potentially chemical treatment.

Incineration

Controlled incineration is a common and effective method for the disposal of organic compounds, including those containing sulfur and nitrogen. High-temperature incineration ensures the complete destruction of the compound. Off-gases from the incineration process are typically scrubbed to remove pollutants like sulfur oxides (SOx) and nitrogen oxides (NOx).

Chemical Neutralization (for liquid waste streams)

While not a primary disposal method for the end-user, it's valuable to understand the principles that may be applied at a treatment facility. Mercaptans can be chemically neutralized through oxidation. Common oxidizing agents used for this purpose include:

  • Sodium hypochlorite (bleach)

  • Hydrogen peroxide

  • Potassium permanganate

These reactions convert the mercaptan to less odorous and less toxic compounds. However, the reaction conditions must be carefully controlled, and the complex heterocyclic structure of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine may lead to various byproducts.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • For solid spills, carefully sweep the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., methanol, followed by water), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_Facility At the Disposal Facility Start Generation of Waste (Solid or Liquid) Segregate Segregate Waste Start->Segregate Container Select & Label Compatible Container Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store EHS Contact EHS for Pickup Store->EHS Receive Waste Received at Licensed Facility EHS->Receive Analyze Waste Characterization & Analysis Receive->Analyze Incinerate Controlled Incineration Analyze->Incinerate Primary Method Treat Chemical Treatment (for liquids) Analyze->Treat Alternative Final Final Disposition (Ash Landfill/Treated Effluent) Incinerate->Final Treat->Final

Caption: Disposal workflow for 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine.

Conclusion

The responsible disposal of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, regulatory awareness, and proper handling procedures, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the community. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629–651. [Link]

  • UtilVtorProm. Recycling and disposal of ethyl mercaptan, odorant. [Link]

  • Wikipedia. (2023). Pyrimidine metabolism. [Link]

  • eGyanKosh. DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. [Link]

  • Harvey, R. A., & Ferrier, D. R. (2011).
  • Breaking AC. (2025, December 22). Mercaptan Odor Removal: How to Neutralize, Eliminate, and Prevent This Persistent Sulfur Smell. [Link]

  • ResearchGate. (2018, February 28). What kind treatment is successful to remove methyl mercaptan smell from a waste solution?[Link]

  • Eng-Tips Forums. (2004, December 16). n-butyl mercaptan neutralization and disposal. [Link]

  • Google Patents.
  • PubChem. 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. [Link]

  • U.S. Environmental Protection Agency. Waste Code. [Link]

  • SlidePlayer. Incompatibility (Geçimsizlik). [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • University of Nevada, Reno EHS. Partial List of Chemical Incompatibilities. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine: Essential PPE and Safety Protocols

Welcome, researchers and innovators. In the landscape of drug development and scientific discovery, our most valuable asset is not the compound on the bench but the scientist handling it.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In the landscape of drug development and scientific discovery, our most valuable asset is not the compound on the bench but the scientist handling it. Your safety is the prerequisite for groundbreaking work. This guide addresses the safe handling of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (CAS No. 23771-52-0), a compound of significant interest due to its structural similarity to biologically active purines and pyrimidines.

My purpose here is not to simply list a set of rules, but to provide a comprehensive operational plan grounded in the chemical's specific nature. We will explore its inherent hazards, establish a robust Personal Protective Equipment (PPE) protocol, and outline procedural steps for handling and disposal. This is about building a culture of safety that empowers your research.

Hazard Analysis: Understanding the 'Why' Behind the Precautions

To effectively protect ourselves, we must first understand the adversary. The risk profile of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is derived from its GHS classification and its structural motifs, which are analogous to compounds with known biological activity.

GHS Hazard Classification: According to available safety data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications mandate a baseline of protective measures. However, a deeper analysis of its structure reveals the need for a more stringent approach.

Structural Causality for Enhanced Precautions:

  • The Thiopurine Core: This compound is a thiopurine analog. Thiopurines, such as 6-mercaptopurine, are a class of drugs used in chemotherapy and as immunosuppressants.[2][3] They function by interfering with nucleic acid synthesis.[4] Due to this mechanism, many related compounds are considered cytotoxic or antineoplastic. The Occupational Safety and Health Administration (OSHA) has specific guidelines for handling such hazardous drugs, as exposure can lead to significant health risks, including reproductive hazards and carcinogenicity.[5][6][7] Therefore, it is prudent to handle 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine with the precautions typically reserved for cytotoxic agents.

  • The Mercaptan Group (-SH): The "mercapto" in its name refers to a thiol group. Mercaptans are notorious for their potent, unpleasant odors and are often respiratory irritants.[8] While the primary GHS classification already indicates respiratory irritation, the mercaptan group reinforces the absolute necessity of performing all manipulations in a certified chemical fume hood to prevent inhalation exposure.[9][10]

Comprehensive Personal Protective Equipment (PPE) Protocol

Based on the hazard analysis, a multi-layered PPE approach is required. Engineering controls are the first and most critical line of defense, supplemented by carefully selected personal gear.

Primary Engineering Control: All work involving this compound, especially handling the solid powder, must be conducted in a certified chemical fume hood to contain aerosols and vapors.

The following table summarizes the minimum PPE requirements for handling 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine.

Protection Type Specification Rationale & Causality
Hand Protection Double-gloving with nitrile gloves.The inner glove protects against contamination during outer glove removal. Nitrile provides good chemical resistance. Given the cytotoxic potential, minimizing any skin contact is paramount.[5]
Eye/Face Protection ANSI Z87.1-compliant safety goggles.Protects against splashes and dust. The H319 "serious eye irritation" warning makes this non-negotiable.[1] A full-face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant splash risk.
Body Protection Disposable, solid-front, back-tying gown over a standard lab coat.The disposable gown prevents contamination of personal clothing and the lab coat. This is a standard recommendation for handling hazardous or cytotoxic drugs to prevent take-home exposure.[7][11]
Respiratory Protection A NIOSH-approved N95 respirator (or better) is required when handling the powder outside of a containment hood (e.g., during a spill).The H335 "may cause respiratory irritation" classification necessitates respiratory protection against airborne particulates.[1] A standard surgical mask is insufficient.

Operational and Disposal Plan: A Step-by-Step Guide

Adherence to a strict, repeatable workflow is essential for minimizing exposure and ensuring experimental integrity.

Experimental Protocol: Weighing and Solubilizing the Compound

  • Preparation:

    • Designate a specific area within the chemical fume hood for the procedure. Cover the work surface with a plastic-backed absorbent pad.

    • Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, vortexer) and the appropriate waste container inside the fume hood before retrieving the chemical.

  • Donning PPE:

    • Don the required PPE as specified in the table above, ensuring the outer gloves overlap the cuffs of the disposable gown.

  • Handling the Chemical:

    • Retrieve the container of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine from its storage location (e.g., -20°C freezer).[1]

    • Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent condensation.

    • Carefully weigh the desired amount of the yellow powder onto weigh paper.[12] Use gentle movements to avoid creating airborne dust.

    • Transfer the powder to the designated vial.

    • Add the desired solvent to the vial and cap it securely. The compound is soluble in DMSO.[12]

    • Vortex the solution until the compound is fully dissolved.

  • Decontamination and Doffing:

    • Wipe down the exterior of the solution vial with a suitable decontaminating agent (e.g., 70% ethanol).

    • Dispose of all single-use items (weigh paper, outer gloves, absorbent pad) directly into the designated hazardous waste container inside the fume hood.

    • Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing. The disposable gown and inner gloves should be the last items removed before exiting the lab.

    • Wash hands thoroughly with soap and water.

Disposal Plan: All waste generated from handling this compound, including contaminated PPE, plasticware, and excess solutions, must be segregated into a clearly labeled, sealed hazardous waste container. This waste should be disposed of according to your institution's hazardous or cytotoxic chemical waste procedures. Do not mix with general laboratory waste.[1]

Visualization: Safe Handling and Disposal Workflow

The following diagram outlines the critical steps from preparation to final disposal, providing a clear visual guide to the entire process.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Chemical Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Disposal Phase prep_area 1. Prepare Fume Hood (Absorbent Pad, Waste Bin) don_ppe 2. Don Full PPE (Gown, Double Gloves, Goggles) prep_area->don_ppe retrieve 3. Retrieve & Equilibrate Chemical Container don_ppe->retrieve weigh 4. Weigh Powder (Minimize Dust) retrieve->weigh dissolve 5. Transfer & Dissolve (Cap Securely) weigh->dissolve decon_vial 6. Decontaminate Vial Exterior dissolve->decon_vial dispose_waste 7. Dispose of Solid Waste (in designated bin) decon_vial->dispose_waste doff_ppe 8. Doff PPE Safely dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine.

By internalizing this knowledge and adhering to these protocols, you can handle 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine with the confidence that comes from being well-prepared and protected. Safety is not a barrier to research; it is the foundation upon which successful and sustainable science is built.

References

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • CPWR. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training. [Link]

  • NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

  • OSHA. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. [Link]

  • OSHA. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204. [Link]

  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]

  • New Jersey Department of Health. (n.d.). Right to Know - Hazardous Substance Fact Sheet: Methyl Mercaptan. [Link]

  • Oren, G., & Gal-Oz, A. (2023). Mercaptan Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Kopylov, A., et al. (2015). Use of thiopurines in inflammatory bowel disease: Safety issues. World Journal of Gastrointestinal Pharmacology and Therapeutics, 6(4), 186–195. [Link]

  • Khan, K. (2013). Monitoring and Management of Toxicities in Long-Term Thiopurine Therapy. Gastroenterology & Hepatology, 9(10), 659–661. [Link]

  • GazFinder. (n.d.). perchloromethyl mercaptan (CCl4S). [Link]

  • PubChem. (n.d.). 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • FDA. (2024). FDA alerts health care professionals of pregnancy problems associated with thiopurines. U.S. Food and Drug Administration. [Link]

  • HMP Global Learning Network. (2024). FDA Requires Warning Label Change for Thiopurines. [Link]

  • Chemsrc.com. (2023). 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine. [Link]

  • Sonic Genetics. (n.d.). Genetic testing to avoid thiopurine toxicity. [Link]

  • PAHO. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Pan American Health Organization. [Link]

  • Canadian Journal of Hospital Pharmacy. (2018). Safe handling of cytotoxics: guideline recommendations. [Link]

  • ChemUniverse. (n.d.). 4-AMINO-6-MERCAPTOPYRAZOLO[3,4-D]PYRIMIDINE. [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine. [Link]

  • ResearchGate. (2025). Salvage of circulating pyrimidines by tissues of the mouse. [Link]

  • NCBI Bookshelf. (n.d.). Pyrimidine Analogs. National Center for Biotechnology Information. [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. [Link]

  • MDPI. (n.d.). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. [Link]

  • Taylor & Francis. (n.d.). Pyrimidine analogue – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.